(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662863 | |
| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957471-98-6 | |
| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. Given the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document combines known information with predicted properties based on analogous structures and established principles of chemical analysis. The methodologies described herein are designed to serve as a robust framework for researchers to characterize this and similar molecules.
Introduction and Chemical Identity
This compound is a chiral organic compound featuring a piperidine ring, a common structural motif in many pharmaceuticals. The stereochemistry at the 3-position of the piperidine ring is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. As such, the precise characterization of its physical properties is a critical step in drug discovery and development. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceutical ingredients, highlighting the importance of understanding the fundamental properties of such building blocks.[1]
The hydrochloride salt form is common for amine-containing compounds, often improving stability and solubility. This guide will delve into the key physical and spectroscopic characteristics of this molecule.
Visualizing the Molecular Structure
Caption: Chemical structure of this compound.
Core Physical and Chemical Properties
A summary of the key identifying properties of this compound is presented in the table below. It is important to note that while some properties are well-defined, others, such as the melting point, may vary depending on the experimental method and purity of the sample.
| Property | Value | Source(s) |
| CAS Number | 957471-98-6 | [2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2] |
| Molecular Weight | 193.67 g/mol | [3][4][5] |
| Appearance | Expected to be a white to off-white crystalline powder or solid. The analogous methyl 2-(piperidin-4-yl)acetate hydrochloride is described as a crystal/powder.[3] | Analogous Compound Data[3] |
| Melting Point | Specific experimental data is not readily available. The hydrochloride salt of the parent compound, piperidine, has a melting point of 245-248 °C. It is expected that the melting point of the title compound will be in a similar range for crystalline solids of this type. | Analogous Compound Data[6] |
| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol, a common characteristic of amine hydrochloride salts. The parent piperidine hydrochloride is soluble in water and alcohol.[5] | General Chemical Principles, Analogous Compound Data[5] |
Spectroscopic Characterization: A Predictive Analysis
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. In the absence of published experimental spectra for this specific enantiomer, this section provides predicted spectral characteristics based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar piperidine derivatives.[7][8]
Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.3-2.5 | m | 5H | Piperidine ring protons adjacent to nitrogen and the methine proton at C3 |
| ~2.40 | d | 2H | -CH₂-COO- |
| ~2.0-1.2 | m | 4H | Remaining piperidine ring protons |
Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~173 | Quaternary | C=O (ester carbonyl) |
| ~52 | Methyl | -OCH₃ |
| ~45-55 | Methylene | Piperidine C2 and C6 |
| ~30-40 | Methine | Piperidine C3 |
| ~30-40 | Methylene | -CH₂-COO- |
| ~20-30 | Methylene | Piperidine C4 and C5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[9]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Strong, Broad | N-H stretch (secondary amine salt) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1250-1200 | Strong | C-O stretch (ester) |
| ~1170 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.
Predicted Mass Spectrometry Fragmentation
-
Molecular Ion (M+) : The free base (C₈H₁₅NO₂) would have a molecular ion peak at m/z 157.11.
-
Major Fragments :
-
Loss of the methoxy group (-OCH₃): [M-31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M-59]⁺
-
Cleavage of the acetate side chain.
-
Fragmentation of the piperidine ring.
-
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols and Analytical Workflows
This section outlines standardized protocols for determining the physical properties of this compound.
General Analytical Workflow
The characterization of a new batch of a compound like this compound should follow a logical progression of analytical techniques to confirm its identity, purity, and physical properties.
Caption: General workflow for the physical characterization of this compound.
Melting Point Determination
-
Sample Preparation : Ensure the sample is completely dry and finely powdered.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement : Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
-
Solvent Selection : Choose a range of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Procedure : To a known mass of the compound (e.g., 10 mg) in a vial, add the solvent in small, measured increments at a constant temperature (e.g., 25 °C).
-
Observation : After each addition, vigorously agitate the mixture and observe for complete dissolution.
-
Quantification : The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy :
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[9]
-
-
FT-IR Spectroscopy :
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[9]
-
-
Mass Spectrometry :
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Chiral Purity Analysis by HPLC
For a chiral compound, confirming its enantiomeric purity is crucial. A general High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) is recommended.
-
Column : A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for separating piperidine enantiomers.
-
Mobile Phase : A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
-
Detection : UV detection at a low wavelength (e.g., 210-220 nm) is suitable if the compound has a chromophore. If not, derivatization with a UV-active agent may be necessary, or a detector such as a mass spectrometer can be used.
-
Analysis : Inject a solution of the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample solution to determine the enantiomeric excess.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of this compound, along with standardized methodologies for their determination. While specific experimental data for this compound remains scarce in the public domain, the information and protocols presented here offer a solid foundation for researchers and drug development professionals working with this and related chiral piperidine derivatives. Adherence to these rigorous analytical practices will ensure the quality and consistency of this important chemical entity in research and development endeavors.
References
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- European Chemicals Agency (ECHA). (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).
- Google Patents. (2014). EP2507212B1 - Process for preparing methyl phenidate hydrochloride.
- Google Patents. (2016). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- BenchChem. (2025). Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide.
- CookeChem. (n.d.). This compound, 98%, 957471-98-6.
- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3.
- PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2.
- Google Patents. (2007). WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
- Parchem. (n.d.). (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride (Cas 2126161-22-4).
- PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester.
- ChemicalBook. (2025). 3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride | 1159822-87-3.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis.
- ChemBK. (n.d.). (S)-methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride.
- SynHet. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2.
- Synblock. (n.d.). CAS 1423027-74-0 | (piperidin-2-yl)methyl acetate hydrochloride.
- Magnetic Resonance in Chemistry. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes.
- Moldb. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate CAS No.: 1219331-78-8.
- PubChem. (n.d.). Methyl (R)-phenyl((S)-piperidin-2-yl)acetate | C14H19NO2.
- Biosynth. (n.d.). Piperidine hydrochloride | 6091-44-7 | FP36451.
- PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2.
- ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
- PubChem. (n.d.). Methyl 2-phenyl-2-piperidin-2-ylacetate;chloride | C14H19ClNO2.
- ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl....
Sources
- 1. chembk.com [chembk.com]
- 2. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 3. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]
- 4. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride chemical structure
An In-Depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, its stereochemically defined structure provides a crucial scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview, encompassing its chemical structure, physicochemical properties, modern synthetic strategies, and applications in drug discovery. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast number of clinically approved drugs and natural products.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to adopt specific conformations that facilitate precise interactions with biological targets.[2]
Within this class, chiral 3-substituted piperidines are particularly sought-after structural motifs.[3][4] The stereochemistry at the C3 position is often critical for pharmacological activity, making enantiomerically pure compounds essential for developing selective and effective drugs. These scaffolds are key components in therapeutics targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[2] this compound emerges as a valuable intermediate, providing researchers with a synthetically accessible and stereochemically defined starting point for the construction of novel drug candidates.[5]
Physicochemical Properties and Structural Elucidation
The precise chemical identity and properties of this compound are fundamental to its application. The "(S)" designation defines the absolute stereochemistry at the chiral center on the piperidine ring, a critical feature for its biological interactions.[5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various research and development settings.[5]
Chemical Structure
Caption: Chemical structure of this compound.
Key Properties
| Property | Value | References |
| CAS Number | 957471-98-6 | [6][7][8] |
| Molecular Formula | C₈H₁₅NO₂·HCl or C₈H₁₆ClNO₂ | [7][8][9] |
| Molecular Weight | 193.67 g/mol | [8][9] |
| Appearance | White to off-white solid | [7] |
| Storage | Sealed in a dry place, at room temperature or 2-8°C. | [7][8] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure 3-substituted piperidines has historically been a significant challenge. However, recent advances have provided more efficient and sustainable routes.[10][11] Modern strategies often focus on the asymmetric functionalization of pyridine or its derivatives.[10][11]
Contemporary Synthetic Approaches
Two prominent methods for accessing chiral piperidines include:
-
Chemo-enzymatic Dearomatization: This approach combines chemical reduction with highly stereoselective biocatalytic cascades. For instance, a one-pot amine oxidase/ene imine reductase system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[3][4] This method has proven valuable in the synthesis of intermediates for drugs like Niraparib.[3]
-
Rhodium-Catalyzed Asymmetric Reactions: Cross-coupling approaches, such as the Rh-catalyzed asymmetric reductive Heck reaction, allow for the functionalization of dihydropyridine precursors with aryl, heteroaryl, or vinyl boronic acids.[10][11][12] This provides access to a wide variety of enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[10][11][12]
Representative Synthetic Workflow
A plausible synthesis of this compound involves the asymmetric hydrogenation of a pyridine-based precursor, followed by esterification, deprotection, and salt formation.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Deprotection and Salt Formation
This protocol outlines the final step of converting the N-Boc protected intermediate to the final hydrochloride salt, a common procedure in piperidine synthesis.[1]
-
Dissolution: Dissolve the N-Boc protected piperidine intermediate (1.0 eq) in a suitable anhydrous solvent such as 1,4-dioxane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 2-3 eq) dropwise while stirring.
-
Precipitation: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the final this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5]
-
Scaffold for Lead Optimization: The piperidine nitrogen and the methyl ester functionality provide two distinct points for chemical modification. The secondary amine can be alkylated, acylated, or used in reductive amination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic versatility allows for the rapid generation of compound libraries for lead optimization.
-
Access to Key Pharmacophores: The 3-substituted piperidine motif is a core component of numerous biologically active compounds, including antipsychotic agents like Preclamol and the PARP inhibitor Niraparib, used in cancer therapy.[3][10][11] The availability of enantiopure intermediates like the title compound is crucial for the efficient synthesis of these and other novel therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: The defined stereochemistry of this compound is essential for conducting rigorous SAR studies. By comparing the biological activity of derivatives synthesized from the (S)-enantiomer with those from the (R)-enantiomer, researchers can elucidate the stereochemical requirements for target binding and pharmacological effect.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and purity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, often at room temperature or under refrigerated conditions (2-8°C) as specified by the supplier.[7][8]
-
Safety: While specific toxicology data is limited, compounds of this class are generally handled with standard laboratory precautions. Hazard statements for similar piperidine hydrochlorides include warnings for being harmful if swallowed or inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7][13] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, stereochemical purity, and synthetic tractability make it a high-value intermediate for accessing novel chemical space. As synthetic methodologies continue to advance, the importance of such chiral building blocks will only grow, empowering scientists to design and create the next generation of targeted, effective, and safe medicines.
References
- Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: National Institutes of Health (NIH) URL:[Link]
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL:[Link]
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Organic Chemistry Portal URL:[Link]
- Title: High-value stereo-enriched 3-and 3,4-substituted piperidines and...
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) Source: PubChem URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 957471-98-6 CAS|(S)-3-哌啶乙酸甲酯盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]
- 7. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 8. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
- 9. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 957471-98-6)
A Foundational Resource for Medicinal Chemists and Pharmaceutical Development Professionals
Abstract: This technical guide provides a comprehensive scientific overview of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral piperidine derivative with significant utility as a building block in pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail common synthetic and analytical strategies, and discuss its application as a versatile intermediate for creating complex molecular architectures. This document is structured to serve as an essential resource, offering both theoretical understanding and practical, field-proven insights for scientists engaged in drug discovery and process development.
Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug design, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, particularly those targeting the central nervous system.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The introduction of a defined stereocenter, as in the (S)-enantiomer of methyl 2-(piperidin-3-yl)acetate, adds a critical layer of specificity. This chiral distinction is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles. This specific molecule, featuring both a secondary amine and a methyl ester, provides two orthogonal points for chemical modification, making it an exceptionally valuable intermediate for building diverse molecular libraries and synthesizing targeted pharmaceutical agents.[1]
Physicochemical & Structural Characteristics
A precise understanding of the compound's properties is the bedrock of successful experimental design, from reaction setup to formulation. The hydrochloride salt form is typically used to enhance stability, improve crystallinity, and increase solubility in polar solvents.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 957471-98-6 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][4][6] |
| Molecular Weight | 193.67 g/mol | [2][4][6] |
| Appearance | White to off-white crystalline powder | [2] |
| SMILES | O=C(OC)C[C@H]1CNCCC1.[H]Cl | [4][5] |
| Storage Conditions | Store in a dry, sealed container, often under inert atmosphere at 2-8°C | [5][6] |
Synthesis & Stereochemical Control
The production of enantiomerically pure this compound is non-trivial. The primary challenge lies in establishing the stereocenter at the C3 position of the piperidine ring. Two major strategies are employed:
Asymmetric Synthesis (The Preferred Route)
Expertise & Causality: Modern pharmaceutical manufacturing overwhelmingly favors asymmetric synthesis. This approach builds the desired chirality directly into the molecular framework from the outset, typically using a chiral precursor or a stereoselective reaction. This method is more atom-economical and avoids the inherent 50% loss of material associated with resolving a racemic mixture, making it the superior choice for scalability and efficiency.
A common conceptual pathway involves the cyclization of a suitably functionalized chiral starting material, followed by elaboration of the side chain.
Caption: Generalized workflow for asymmetric synthesis.
Chiral Resolution of a Racemic Mixture
While less efficient, classical resolution is a valid method for separating enantiomers. This technique involves reacting the racemic free base of methyl 2-(piperidin-3-yl)acetate with a chiral resolving agent (e.g., a derivative of tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Caption: Workflow for separation via chiral resolution.
Rigorous Analytical Quality Control
Confirming the identity, purity, and stereochemical integrity of the material is a critical, multi-step process.
Structural Identity and Purity
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the molecular structure by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule, a high-resolution mass spectrum would show an [M+H]⁺ ion for the free base at approximately m/z 158.1176.
-
HPLC (High-Performance Liquid Chromatography): The primary technique for assessing chemical purity. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA) is used to separate the main compound from any synthesis-related impurities.
Enantiomeric Purity Protocol
Trustworthiness: The most critical quality attribute for a chiral compound is its enantiomeric excess (e.e.). This is determined using chiral HPLC. The following protocol is a self-validating system, as its accuracy is confirmed by first analyzing the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.
Step-by-Step Chiral HPLC Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Chiralpak® IA, IB, or IC).
-
Sample Preparation:
-
Accurately weigh ~1 mg of the hydrochloride salt.
-
Dissolve in 1 mL of the mobile phase.
-
Crucial Step: Add a small molar excess of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine, as the salt form may exhibit poor chromatography on these columns.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase: Heptane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA). The DEA is added to improve peak shape by minimizing interactions with residual silanols on the silica support.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Validation Run: Inject a sample of the known racemic material to identify the retention times for the unwanted (R)-enantiomer and the desired (S)-enantiomer.
-
Analysis: Inject the sample of the (S)-enantiomer. Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A purity of >98% is common.[3]
Synthetic Applications & Derivatization Potential
(S)-methyl 2-(piperidin-3-yl)acetate is not an end-product but a versatile starting point. Its value lies in the ability to selectively modify its two key functional groups.
-
N-Functionalization: The secondary amine is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).
-
Ester Modification: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common feature in APIs). Alternatively, the ester can be reduced to a primary alcohol, opening up further derivatization possibilities.
Caption: Key derivatization pathways from the core scaffold.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazard Profile: The compound is typically classified as a warning-level hazard, with potential for harm if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhaling the powder by working in a well-ventilated area or a fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere like argon or nitrogen to prevent degradation.[2]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]
- 3. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 4. 957471-98-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
An In-depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
This guide provides a comprehensive technical overview of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into its physicochemical properties, provide a detailed methodology for its synthesis and purification, and outline key analytical techniques for its characterization.
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of chirality into the piperidine ring, as seen in this compound, offers a powerful strategy for modulating a molecule's biological activity, selectivity, and pharmacokinetic profile.[1] The specific spatial arrangement of substituents on a chiral center can lead to differential interactions with biological macromolecules, making stereochemically pure compounds highly sought after in modern drug discovery.
This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility lies in the presence of a secondary amine within the piperidine ring and a methyl ester functionality, both of which can be further elaborated to introduce diverse pharmacophoric features.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 193.67 g/mol | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2] |
| CAS Number | 957471-98-6 | [2] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [4] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of the corresponding carboxylic acid, (S)-2-(piperidin-3-yl)acetic acid hydrochloride. This method is a cornerstone of organic synthesis, valued for its reliability and scalability.
Rationale for Synthetic Strategy
The chosen synthetic route, a Fischer esterification, is a classic and well-understood reaction. The use of methanol as both the solvent and the reactant in large excess drives the equilibrium towards the formation of the methyl ester. Anhydrous hydrochloric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The hydrochloride salt form of the starting material and product ensures stability and often aids in crystallization, simplifying purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-2-(piperidin-3-yl)acetic acid hydrochloride
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (or anhydrous HCl gas)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(piperidin-3-yl)acetic acid hydrochloride (10.0 g, 1 equivalent).
-
Esterification: Under a fume hood, add anhydrous methanol (150 mL) to the flask. Cool the suspension in an ice bath and slowly add acetyl chloride (1.5 equivalents) dropwise. Caution: This reaction is exothermic and generates HCl gas in situ. Alternatively, bubble anhydrous HCl gas through the methanolic suspension for 15-20 minutes.
-
Reaction Progression: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.
-
Purification: Add cold diethyl ether (100 mL) to the crude product and stir vigorously to induce precipitation. Collect the white solid by vacuum filtration, washing with two portions of cold diethyl ether (2 x 25 mL).
-
Drying: Dry the purified this compound under high vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemical integrity of the synthesized compound. The following section outlines the key analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the target compound. The data presented below are predicted values based on the compound's structure and typical chemical shifts for similar functional groups.
Predicted ¹H NMR (400 MHz, D₂O):
-
δ 3.75 (s, 3H, -OCH₃)
-
δ 3.40-3.55 (m, 2H, piperidine ring protons adjacent to N)
-
δ 2.80-3.00 (m, 2H, piperidine ring protons adjacent to N)
-
δ 2.50-2.65 (m, 2H, -CH₂-COOCH₃)
-
δ 2.20-2.35 (m, 1H, piperidine ring proton at C3)
-
δ 1.80-2.00 (m, 2H, piperidine ring protons)
-
δ 1.50-1.70 (m, 2H, piperidine ring protons)
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ 174.5 (C=O)
-
δ 52.5 (-OCH₃)
-
δ 48.0 (piperidine C2)
-
δ 45.5 (piperidine C6)
-
δ 38.0 (-CH₂-COOCH₃)
-
δ 35.0 (piperidine C3)
-
δ 28.0 (piperidine C4)
-
δ 25.0 (piperidine C5)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected MS (ESI+):
-
m/z = 158.1 [M+H]⁺ (corresponding to the free base)
Analytical Workflow Diagram
Caption: A diagram outlining the analytical workflow for the characterization of the synthesized compound.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis via a robust esterification protocol and characterization through standard analytical techniques are well-established processes. This guide provides a foundational understanding of this compound, empowering researchers to confidently utilize it in their synthetic endeavors.
References
- PubChem. Methyl (piperidin-4-yl)
- Usiena Air.
- Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
- PubMed Central (PMC). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- ResearchGate. 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. [Link]
- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
- ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
- PubMed. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral small molecule featuring a piperidine scaffold, a structural motif prevalent in a multitude of neuroactive agents. While direct pharmacological data on this specific compound is not extensively published, its structural analogy to γ-aminobutyric acid (GABA) and other centrally active compounds strongly suggests a mechanism of action centered on the modulation of inhibitory neurotransmission. This technical guide synthesizes evidence from structure-activity relationship (SAR) studies of related piperidine derivatives to propose a primary mechanism of action for this compound as a competitive inhibitor of GABA transporters (GATs). We will explore the underlying scientific rationale, propose experimental workflows for validation, and discuss the potential therapeutic implications.
Introduction: The Piperidine Scaffold in Neuroscience Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets, including G-protein coupled receptors, ion channels, and neurotransmitter transporters.[1][2] The specific stereochemistry of substituents on the piperidine ring is often critical for determining biological activity and selectivity.[3][4]
This compound incorporates a chiral center at the 3-position of the piperidine ring, attached to a methyl acetate group. This arrangement bears a structural resemblance to GABA, the primary inhibitory neurotransmitter in the mammalian CNS. This structural similarity is the cornerstone of our hypothesized mechanism of action.
Proposed Core Mechanism of Action: Inhibition of GABA Transporters
We propose that this compound primarily functions as an inhibitor of GABA transporters (GATs). GATs are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space into presynaptic neurons and surrounding glial cells.[5][6] By inhibiting GABA reuptake, GAT inhibitors increase the extracellular concentration of GABA, thereby enhancing GABAergic tone and potentiating inhibitory neurotransmission.[7]
This proposed mechanism is supported by the following lines of evidence from related compounds:
-
Structural Analogy to GABA: The core structure of this compound can be considered a conformationally restricted analog of GABA. Such analogs are a well-established class of compounds that interact with GABAergic system components, including GATs.
-
Piperidine-based GAT Inhibitors: Numerous potent and selective GAT inhibitors are based on piperidine derivatives. For instance, tiagabine, a clinically approved anticonvulsant, is a derivative of nipecotic acid (piperidine-3-carboxylic acid) that selectively inhibits GAT1.[8]
-
Structure-Activity Relationship (SAR) Studies: SAR studies on various piperidine-based compounds have demonstrated that modifications to the piperidine ring and its substituents can modulate potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).[5]
The (S)-stereochemistry at the 3-position is likely a key determinant of the compound's affinity and selectivity for specific GAT subtypes.
The GABAergic Synapse and the Role of GATs
To understand the impact of GAT inhibition, it is essential to visualize the GABAergic synapse.
Caption: Simplified diagram of a GABAergic synapse illustrating GABA release, receptor binding, and reuptake by GATs.
Inhibition of GAT1, GAT3, and other GAT subtypes by this compound would lead to a prolonged presence of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA-A receptors and resulting in a greater inhibitory signal.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound acts as a GAT inhibitor, a series of in vitro and ex vivo experiments are necessary.
In Vitro [³H]GABA Uptake Assay
This is the foundational experiment to determine if the compound inhibits GABA transport and to quantify its potency and selectivity.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Add increasing concentrations of this compound to the wells. Include a vehicle control and a known potent GAT inhibitor (e.g., tiagabine for GAT1) as a positive control.
-
GABA Uptake: Add a solution containing a mixture of non-radiolabeled GABA and [³H]GABA to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each GAT subtype.
Expected Outcome: If the hypothesis is correct, this compound will show a concentration-dependent inhibition of [³H]GABA uptake in cells expressing one or more GAT subtypes. The relative IC₅₀ values will reveal the compound's potency and selectivity profile.
| Parameter | GAT1 | GAT2 | GAT3 | BGT1 |
| IC₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Selectivity vs GAT1 | 1x | Calculate | Calculate | Calculate |
Electrophysiology Studies
Patch-clamp electrophysiology can be used to assess the functional consequences of GAT inhibition on neuronal activity.
Protocol:
-
Slice Preparation: Prepare acute brain slices from rodents (e.g., hippocampus or cortex).
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).
-
Compound Application: Bath-apply this compound to the brain slice.
-
Data Acquisition and Analysis: Record IPSCs before and after compound application. An increase in the amplitude and/or duration of the IPSCs would indicate enhanced GABAergic transmission, consistent with GAT inhibition.
Caption: Workflow for electrophysiological validation of enhanced GABAergic transmission.
Potential Therapeutic Implications
Disturbances in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders.[9] Therefore, a compound that enhances GABAergic tone through GAT inhibition could have therapeutic potential in conditions such as:
-
Epilepsy: By increasing inhibitory signaling, GAT inhibitors can suppress the excessive neuronal firing that characterizes seizures.
-
Anxiety Disorders: Enhancing GABAergic inhibition can have anxiolytic effects.[10]
-
Neuropathic Pain: GAT inhibitors may alleviate neuropathic pain by strengthening GABAergic inhibitory pathways in the spinal cord and brain.
The specific GAT subtype selectivity of this compound would be crucial in determining its precise therapeutic applications and side-effect profile.
Conclusion
Based on a thorough analysis of its chemical structure and the known pharmacology of related piperidine derivatives, the most plausible mechanism of action for this compound is the inhibition of GABA transporters. This action would lead to an increase in extracellular GABA levels and a potentiation of inhibitory neurotransmission in the CNS. The proposed experimental workflows provide a clear path for validating this hypothesis and characterizing the compound's potency and selectivity. Further research into this and similar molecules could pave the way for novel therapeutics for a range of neurological and psychiatric disorders.
References
- Title: Structure activity relationship of selective GABA uptake inhibitors Source: ResearchG
- Title: GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid Source: PubMed URL:[Link]
- Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience URL:[Link]
- Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors Source: PubMed URL:[Link]
- Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Source: Semantic Scholar URL:[Link]
- Title: 3-PIPERIDINEACETIC ACID, (+/-)
- Title: Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Title: 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission Source: PubMed URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: The macrocycle inhibitor landscape of SLC‐transporter Source: N
- Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]
- Title: Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria Source: MDPI URL:[Link]
- Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter Source: PubMed Central URL:[Link]
- Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL:[Link]
- Title: 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter Source: PubMed URL:[Link]
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchG
- Title: N-[11C]Methylpiperidin-4-yl acet
- Title: Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae) Source: PubMed Central URL:[Link]
- Title: A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species Source: MDPI URL:[Link]
- Title: Biological Activities of Characterized Isolates of n-Hexa Source: sciencepub.net URL:[Link]
- Title: GABA-A Receptors: A Viable Target for Novel Anxiolytics? Source: PubMed URL:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The macrocycle inhibitor landscape of SLC‐transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
This guide provides an in-depth analysis of the expected spectral data for (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No. 957471-98-6). As a chiral piperidine derivative of interest in pharmaceutical development, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific enantiomer are not widely available in public databases, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction to this compound
This compound is a chiral organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of approximately 193.67 g/mol .[1][2] Its structure consists of a piperidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form enhances its stability and solubility in aqueous media. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity and interaction with chiral targets in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The hydrochloride salt form means the piperidine nitrogen will be protonated, leading to observable N-H protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Broad Singlet | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen of the piperidine ring are expected to be downfield and broad due to exchange and quadrupole broadening. |
| ~3.70 | Singlet | 3H | -OCH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom, resulting in a singlet in a characteristic region.[3] |
| ~2.5 - 3.5 | Multiplet | 5H | Piperidine ring protons (C2-H, C6-H, C3-H) | These protons are adjacent to the nitrogen and the chiral center, leading to complex splitting patterns and a downfield shift. |
| ~2.40 | Doublet of Doublets | 2H | -CH₂-COO | The methylene protons adjacent to the carbonyl group and the chiral center will be diastereotopic and appear as a complex multiplet. |
| ~1.5 - 2.0 | Multiplet | 4H | Piperidine ring protons (C4-H, C5-H) | These methylene protons are further from the heteroatoms and are expected to be in the more upfield aliphatic region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~172 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~52 | -OCH₃ | The carbon of the methyl ester group is deshielded by the attached oxygen. |
| ~45 - 55 | C2, C6 | The carbons adjacent to the protonated nitrogen are shifted downfield. |
| ~30 - 40 | C3 | The chiral carbon bearing the acetate side chain. |
| ~30 - 40 | -CH₂-COO | The methylene carbon of the acetate side chain. |
| ~20 - 30 | C4, C5 | The remaining piperidine ring carbons in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring NMR spectra of small organic molecules like this compound.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[5]
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3400 - 3100 (broad) | N-H Stretch | Secondary Amine (salt) | The N-H stretching of the piperidinium ion will appear as a broad band due to hydrogen bonding.[6] |
| 2950 - 2850 | C-H Stretch | Aliphatic | These are characteristic stretching vibrations of the C-H bonds in the piperidine ring and the acetate side chain.[7] |
| ~1735 | C=O Stretch | Ester | A strong absorption band characteristic of the carbonyl group in an ester.[6] |
| 1250 - 1000 | C-O Stretch | Ester | The C-O single bond stretching of the ester group. |
Experimental Protocol for IR Data Acquisition
A generalized protocol for acquiring an FTIR spectrum of a solid sample is as follows:[4][5]
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.[5]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: A background spectrum is collected first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum against the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
| m/z (mass-to-charge ratio) | Ion | Interpretation |
| ~158.11 | [M+H]⁺ | The molecular ion of the free base (C₈H₁₅NO₂), corresponding to the protonated molecule. |
| ~84.08 | [C₅H₁₀N]⁺ | A common fragment resulting from the loss of the methyl acetate side chain from the piperidine ring. |
Experimental Protocol for MS Data Acquisition
A general protocol for ESI-MS is as follows:[4]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage, Cone Voltage, and other source parameters: These should be optimized to achieve good signal intensity and minimal fragmentation.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: A flowchart of the spectroscopic analysis workflow.
Structural and Fragmentation Diagram
The following diagram illustrates the chemical structure and a plausible mass spectrometry fragmentation pattern.
Caption: Structure and predicted MS fragmentation.
References
- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide - Benchchem.
- FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Figure...
- This compound | 957471-98-6 | Benchchem.
- Spectroscopic Profile of Piperidin-2-ylmethyl Acet
- Piperidine hydrochloride(6091-44-7) MS spectrum - ChemicalBook.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Spectral investigation and normal coordin
- Piperidine - the NIST WebBook - National Institute of Standards and Technology.
- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum - SpectraBase.
- FT-IR spectrum of piperine | Download Scientific Diagram - ResearchG
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
- This compound , 98% , 957471-98-6 - CookeChem.
- Piperidine(110-89-4) MS spectrum - ChemicalBook.
- CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)
- Methyl 2-[(2R)
- (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride | 865157-03-5 | Benchchem.
- Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 - Sigma-Aldrich.
- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH.
- Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 - Sigma-Aldrich.
- Methyl 2-[(3r)-piperidin-3-yl]acetate hydrochloride (C8H15NO2) - PubChemLite.
- (r)-methyl 2-(piperidin-3-yl)acetate hydrochloride(865157-03-5) 1 h nmr - ChemicalBook.
- Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 - PubChem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- methyl (S)-phenyl((R)-piperidin-2-yl)
Sources
- 1. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
- 2. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Ascendant Role of Piperidine-3-ylacetic Acid Esters in Modern Drug Discovery: A Technical Guide
Introduction: The Piperidine Scaffold as a Cornerstone of Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in the landscape of pharmaceutical sciences.[1][2] Its conformational flexibility and capacity to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold" in drug design.[3] This guide delves into a specific and increasingly important subclass: piperidine-3-ylacetic acid esters. The strategic placement of an acetic acid ester at the 3-position of the piperidine ring creates a chiral center and introduces a versatile functional group, unlocking a vast chemical space for the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, with profound implications for treating disorders of the central nervous system (CNS), cardiovascular diseases, and inflammatory conditions.[4][5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the biological significance, mechanisms of action, and therapeutic applications of this promising class of molecules.
Core Structural and Physicochemical Properties: A Foundation for Biological Activity
The therapeutic potential of piperidine-3-ylacetic acid esters is intrinsically linked to their unique structural and physicochemical characteristics. The interplay between the piperidine core, the chiral center at the 3-position, and the ester moiety dictates the molecule's reactivity, pharmacokinetic profile, and ultimately, its interaction with biological targets.
The piperidine nitrogen acts as a basic center, capable of participating in acid-base reactions and forming crucial interactions with biological macromolecules.[4] The ester group, on the other hand, is susceptible to hydrolysis by esterases, a property that can be exploited in prodrug design to control the release of an active carboxylic acid metabolite.[7]
Crucially, the stereochemistry at the 3-position has a profound impact on receptor binding and biological activity.[4] The spatial arrangement of the acetic acid ester group determines how the molecule fits into the binding pocket of a target protein, often leading to significant differences in potency and selectivity between enantiomers. Furthermore, modifications to the ester group itself (e.g., changing the alcohol moiety) and substitutions on the piperidine nitrogen can be used to fine-tune the molecule's lipophilicity, solubility, and ability to cross the blood-brain barrier.[4]
Key Biological Targets and Mechanisms of Action
Piperidine-3-ylacetic acid esters exert their biological effects by modulating a diverse array of physiological pathways. Their primary mechanisms of action can be broadly categorized into the modulation of neurotransmission and the inhibition of key enzymes.
Modulation of Neurotransmission
A significant body of research has focused on the effects of piperidine-3-ylacetic acid esters on the central nervous system, particularly their ability to influence GABAergic and cholinergic signaling.
-
GABAergic System: Certain derivatives, particularly those structurally related to nipecotic acid, function as potent inhibitors of gamma-aminobutyric acid (GABA) reuptake.[8][9] By blocking the GABA transporter (GAT1), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is of significant interest for the treatment of epilepsy and anxiety disorders.[10][11]
-
Cholinergic System: A prominent application of piperidine-based compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease.[13] Piperidine-3-ylacetic acid esters and related structures can be designed to interact with the active site of AChE, preventing the hydrolysis of acetylcholine and thus boosting cholinergic neurotransmission.[14][15] The piperidine nitrogen, when protonated, can interact with the anionic site of the enzyme, contributing to the binding affinity.[12]
Neuroprotective Effects
Beyond their role in neurotransmitter modulation, some piperidine derivatives have demonstrated direct neuroprotective effects. These compounds can shield neurons from damage induced by excitotoxicity, oxidative stress, and apoptotic stimuli.[16][17] The precise mechanisms are still under investigation but may involve the modulation of calcium ion channels and the suppression of pro-inflammatory pathways within the brain.
Enzyme Inhibition Beyond the CNS
The therapeutic utility of this scaffold extends beyond neurological disorders. Specific piperidine-3-ylacetic acid derivatives have been developed as:
-
Platelet Aggregation Inhibitors: By blocking the interaction of fibrinogen with the glycoprotein IIb/IIIa receptor on platelets, these compounds can prevent the formation of blood clots, offering a potential therapeutic strategy for thrombotic disorders.[18][19]
-
Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of intercellular adhesion molecule-1 (ICAM-1), a key protein involved in the inflammatory response.[20] This makes them attractive candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[20]
Therapeutic Applications and Developmental Prospects
The diverse mechanisms of action of piperidine-3-ylacetic acid esters translate into a wide range of potential therapeutic applications:
-
Neurological and Psychiatric Disorders:
-
Alzheimer's Disease: As AChE inhibitors, these compounds represent a cornerstone of symptomatic treatment.[12][13]
-
Epilepsy and Anxiety: Their function as GABA reuptake inhibitors makes them promising candidates for controlling seizures and alleviating anxiety.[10][11]
-
Pain Management: Modulation of CNS pathways suggests potential for the development of novel analgesics.[4][21]
-
Stroke: Neuroprotective properties could help mitigate neuronal damage following ischemic events.[16][17]
-
-
Cardiovascular Disease:
-
Thrombosis: Platelet aggregation inhibitors based on this scaffold could be used to prevent heart attacks and strokes.[18]
-
-
Inflammatory Conditions:
-
Rheumatoid Arthritis: Adhesion molecule inhibitors offer a novel approach to controlling the chronic inflammation characteristic of this disease.[20]
-
The following table summarizes the biological activities of representative piperidine derivatives, highlighting the versatility of this structural class.
| Compound Class | Target | Biological Activity | Therapeutic Application |
| Nipecotic Acid Derivatives | GABA Transporter (GAT1) | GABA Reuptake Inhibition | Epilepsy, Anxiety |
| Donepezil-like Structures | Acetylcholinesterase (AChE) | AChE Inhibition | Alzheimer's Disease |
| Cinnamamide-Piperidine Hybrids | Multiple | Neuroprotection | Stroke |
| Piperidine-3-carboxamides | Glycoprotein IIb/IIIa | Platelet Aggregation Inhibition | Thrombotic Disorders |
| Pyrazinobenzothiazine Derivatives | ICAM-1 | Adhesion Molecule Inhibition | Inflammatory Diseases |
Synthetic and Evaluative Methodologies
The successful development of drugs based on the piperidine-3-ylacetic acid ester scaffold relies on robust synthetic methods and reliable biological assays.
Synthetic Workflow: A Representative Protocol
The synthesis of enantiomerically pure 3-substituted piperidines often starts from readily available chiral precursors like L-glutamic acid. A typical synthetic sequence is outlined below.
Caption: Generalized synthetic route to 3-substituted piperidines.
Step-by-Step Protocol for the Synthesis of a 3-(N-Boc-amino)piperidine Derivative:
-
Esterification: L-glutamic acid is treated with thionyl chloride in ethanol to afford the corresponding diethyl ester.
-
N-Protection: The amino group of the diethyl ester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using tosyl chloride in the presence of a base like pyridine.
-
Cyclization: The ditosylate is reacted with a primary amine, leading to a double nucleophilic substitution and the formation of the piperidine ring.
-
Purification: The final product is purified using column chromatography.
Biological Evaluation Workflow
A systematic approach is required to characterize the biological activity of newly synthesized piperidine-3-ylacetic acid esters.
Caption: Tiered workflow for biological evaluation.
Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [12]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Preparation: Prepare a solution of purified AChE in buffer.
-
Assay Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the ATCI substrate solution. d. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Perspectives and Conclusion
The piperidine-3-ylacetic acid ester scaffold continues to be a fertile ground for drug discovery. Its inherent "drug-like" properties and synthetic tractability ensure its enduring relevance in medicinal chemistry.[22][23] Future research will likely focus on the development of highly selective and potent analogs with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic applications for these compounds, driven by a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation therapies for a range of debilitating diseases. This guide provides a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and clinicians working to harness the full therapeutic potential of this remarkable class of molecules.
References
- Vertex AI Search.
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
- Vulcanchem.
- MDPI.
- PubMed. Clinical benefits of a new piperidine-class AChE inhibitor.
- Chem-Impex. (R-(1-Boc-piperidin-3-yl)acetic acid.
- ResearchGate.
- MDPI.
- PubMed. Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons.
- Piperidine-4-methanthiol Ester Derivatives for a Selective Acetylcholinesterase Assay. (2010-01-01).
- ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- ResearchGate. Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF.
- New selective acetylcholinesterase inhibitors designed
- University of Arizona. Piperidine-based drug discovery. (2017-06-14).
- International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05).
- PubMed. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022-10-17).
- PubMed. Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice.
- PubMed Central.
- Google Patents.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21).
- PubMed Central. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC. (2024-12-15).
- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04).
- PubMed.
- Open Research@CSIR-NIScPR.
- PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][26]benzothiazine as orally-active adhesion molecule inhibitors.
- PubMed. Analgesic Activity of Novel GABA Esters after Transdermal Delivery.
- MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA.
- ResearchGate. (PDF)
- Sigma-Aldrich. Piperidine-4-yl acetic acid ethyl ester.
- MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsi.org [ijpsi.org]
- 13. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 19. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analgesic Activity of Novel GABA Esters after Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, distinguished by its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the role of chiral piperidines in drug discovery and development. We will delve into the profound impact of stereochemistry on the pharmacological profile of piperidine-containing drugs, examining how chirality influences physicochemical properties, biological activity, selectivity, and pharmacokinetic parameters. A significant portion of this guide is dedicated to the state-of-the-art methodologies for the asymmetric synthesis of these crucial building blocks, including catalytic enantioselective transformations and organocatalytic approaches. Furthermore, we will discuss the critical importance of conformational analysis in the rational design of piperidine-based therapeutics and explore advanced concepts such as bioisosterism. Through detailed explanations, illustrative case studies, and practical protocols, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively harness the potential of chiral piperidines in their quest for novel and improved medicines.
The Strategic Advantage of Chirality in Piperidine Scaffolds
The six-membered nitrogenous heterocycle, piperidine, is a privileged structure in drug design due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for establishing crucial interactions with biological targets.[1][4][5] When a chiral center is introduced into the piperidine ring, it unlocks a new dimension of molecular complexity and specificity, which can be strategically exploited to fine-tune the pharmacological profile of a drug candidate.[6][7]
The introduction of chirality can profoundly impact a molecule's properties in several key areas:
-
Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can alter properties such as aqueous solubility and lipophilicity (logD).[6] For instance, the position and orientation of a substituent can influence crystal packing and solvation, thereby affecting solubility.
-
Enhancement of Biological Activity and Selectivity: Biological systems are inherently chiral, and thus, enantiomers of a drug often exhibit different biological activities. One enantiomer may bind to the target receptor with high affinity, while the other may be less active or even inactive.[6][7] Furthermore, chirality can impart selectivity for a specific receptor subtype, reducing off-target effects and improving the therapeutic window.[6]
-
Improvement of Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be significantly influenced by its stereochemistry. Different enantiomers can be metabolized at different rates by chiral enzymes, such as cytochrome P450s, leading to variations in bioavailability and half-life.
-
Reduction of hERG Toxicity: The introduction of a chiral center can sometimes mitigate cardiotoxicity associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][8] This is often achieved by altering the conformation of the molecule, preventing it from effectively binding to the hERG channel.
A compelling example of these effects can be seen in the development of various inhibitors where the introduction of a chiral center on the piperidine ring led to significant improvements in potency and selectivity.[6]
Asymmetric Synthesis of Chiral Piperidines: A Gateway to Enantiopure Pharmaceuticals
The growing demand for enantiomerically pure piperidine-containing drugs has spurred the development of a plethora of innovative asymmetric synthetic methodologies. These strategies are crucial for accessing specific stereoisomers and avoiding the need for costly and often inefficient chiral resolution techniques.
Catalytic Enantioselective Synthesis
Catalytic asymmetric synthesis represents one of the most elegant and efficient approaches to chiral piperidines, offering access to a wide range of structurally diverse compounds with high levels of stereocontrol.
A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives.[9][10] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral 3-substituted piperidines.[9][10] The key to this transformation is a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step.[9][10] This strategy has been successfully applied to the formal synthesis of clinically used drugs like Preclamol and Niraparib.[9][10]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine precursor.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate
-
Arylboronic acid
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous 1,4-dioxane
-
Water
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add [Rh(cod)Cl]₂ (1 mol%) and the chiral phosphine ligand (2.2 mol%).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
To this solution, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add water (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched 3-aryl-tetrahydropyridine.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Self-Validation: The success of this protocol is validated by achieving a high yield of the desired product with excellent enantioselectivity, as confirmed by chiral HPLC. The stereochemical outcome is dictated by the choice of the chiral ligand.
The phosphine-catalyzed [4+2] annulation of imines with allenes, known as the Kwon annulation, is a powerful tool for the synthesis of functionalized piperidines.[11] The development of highly enantioselective variants of this reaction, using C2-symmetric chiral phosphepines as catalysts, has enabled the synthesis of a wide array of chiral piperidine derivatives with excellent stereoselectivity.[11]
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a complementary and powerful strategy for the asymmetric synthesis of piperidines, avoiding the use of transition metals. A notable example is the organocatalytic cascade reaction involving the Michael addition of amidomalonates to enals, followed by an intramolecular hemiaminal formation.[12] This approach, often catalyzed by chiral secondary amines, provides access to highly functionalized piperidines in good yields and with high enantioselectivities.[12]
Other Asymmetric Strategies
Beyond catalytic methods, several other approaches are employed for the synthesis of chiral piperidines:
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or carbohydrates, and transforms them into the desired chiral piperidine scaffolds.
-
Chiral Auxiliary-Based Approaches: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.
-
Radical-Mediated C-H Cyanation: An innovative approach involves the enantioselective δ C-H cyanation of acyclic amines through a radical relay mechanism, providing access to chiral δ-amino nitriles which can be cyclized to form chiral piperidines.[13]
Conformational Analysis: A Key to Rational Drug Design
The piperidine ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The conformational preference of substituents on the ring (axial vs. equatorial) has a profound impact on the molecule's overall three-dimensional shape and, consequently, its ability to interact with a biological target.[14][15]
A thorough understanding of the conformational behavior of substituted piperidines is therefore critical for rational drug design.[16][17] For example, the introduction of fluorine atoms can significantly alter the conformational equilibrium, sometimes favoring an axial orientation due to hyperconjugation and charge-dipole interactions.[17] This conformational locking can be a powerful tool to pre-organize a molecule for optimal binding to its target.
Diagram: Conformational Equilibrium of a Substituted Piperidine
Caption: The chair-chair interconversion of a monosubstituted piperidine, typically favoring the equatorial conformer.
Chiral Piperidines in Action: Structure-Activity Relationship (SAR) Case Studies
The impact of chirality on the activity of piperidine-containing drugs is well-documented. The following table highlights a few examples where the stereochemistry plays a crucial role in the pharmacological activity.
| Drug/Compound Class | Chiral Center Position | Impact of Chirality | Reference |
| μ Opioid Receptor Agonists | 3 and 4 positions | The (3R, 4S)-enantiomer exhibited significantly higher potency and selectivity for the μ opioid receptor compared to its (3S, 4R)-enantiomer. | [18] |
| Akt Inhibitors | 3-position | Introduction of a substituent at the 3-position with a specific stereochemistry led to a conformationally restricted molecule with improved potency and reduced hERG inhibition. | [6] |
| GLP-1R Agonists | 3-position | A substituent at the 3-position of the piperidine ring resulted in a significant increase in GLP-1 potentiation compared to the 4-substituted analogue. | [6] |
| Fibrinolysis Inhibitors | 2-position | Introduction of a methyl group at the 2-position of the piperidine ring dramatically increased selectivity over the GABAa receptor, despite a slight decrease in potency. | [6] |
These examples underscore the critical need for stereocontrolled synthesis and thorough evaluation of all stereoisomers during the drug discovery process.
Beyond the Classic Scaffold: Piperidine Bioisosteres
While the piperidine ring is a highly successful scaffold, medicinal chemists are continually exploring bioisosteric replacements to overcome challenges such as metabolic instability or to explore new chemical space.[19] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Spirocyclic systems, such as azaspiro[3.3]heptanes, have emerged as promising bioisosteres for the piperidine ring.[20][21] These rigid scaffolds can mimic the three-dimensional arrangement of substituents on a piperidine ring while offering improved metabolic stability and potentially novel intellectual property.[20][21] The replacement of a piperidine ring with a bioisostere can also influence physicochemical properties like lipophilicity and solubility.[20]
Diagram: Bioisosteric Replacement of Piperidine
Caption: The strategic replacement of a piperidine ring with a bioisostere to enhance drug-like properties.
Conclusion and Future Directions
Chiral piperidines will undoubtedly remain a central theme in medicinal chemistry for the foreseeable future. Their unique combination of a privileged scaffold with the specificity of stereochemistry provides a powerful platform for the design of highly effective and safe therapeutics. The continued development of novel and efficient asymmetric synthetic methods will be crucial for expanding the accessible chemical space of chiral piperidines. Furthermore, a deeper understanding of the interplay between stereochemistry, conformation, and biological activity, aided by computational modeling and advanced analytical techniques, will continue to drive the rational design of next-generation piperidine-containing drugs. The exploration of novel bioisosteres will also open up new avenues for innovation, addressing the ongoing challenges in drug discovery and development.
References
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- O'Brien, P., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1967–1970. [Link]
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
- Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(27), 9632–9633. [Link]
- Rovane, A. R., & Thomson, R. J. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 134(42), 17338-17341. [Link]
- Faber, K., et al. (2011). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed, 17(48), 11549-52. [Link]
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Unspecified Author. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Unspecified Author. (2023).
- Nagib, D. A., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. NIH Public Access, 11(1), 1-8. [Link]
- Glorius, F., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Unspecified Author. (2023).
- Grygorenko, O. O., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Unspecified Author. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Acme Bioscience. [Link]
- Glorius, F., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Sun, M., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3210. [Link]
- Unspecified Author. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
- Unspecified Author. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
- Marsden, S. P., et al. (2022).
- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. NIH Public Access, 26(22), 6141-6146. [Link]
- Unspecified Author. (2023). Classes of Piperidine-Based Drugs.
- Unspecified Author. (2023).
- Unspecified Author. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- Unspecified Author. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Acme Bioscience. [Link]
- Unspecified Author. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Katritzky, A. R., et al. (1973). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 6(11), 361–369. [Link]
- Unspecified Author. (2023). Structure–activity relationship of piperidine derivatives with...
- Unspecified Author. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]
- Unspecified Author. (2023). Structure activity relationship of piperidine derivatives.
- Unspecified Author. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 17. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. researchgate.net [researchgate.net]
- 21. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
(S)-Methyl 2-(Piperidin-3-yl)acetate Hydrochloride: A Keystone Chiral Building Block for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including high chemical and metabolic stability, and its ability to confer advantageous pharmacokinetic profiles (ADME) to drug candidates.[1] The three-dimensional nature of the piperidine scaffold allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Consequently, piperidine derivatives have found application in over twenty classes of pharmaceuticals, targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2]
This guide focuses on a particularly valuable derivative: (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. The introduction of a chiral center at the 3-position, coupled with a reactive methyl ester functionality, makes this compound a highly sought-after chiral building block in the synthesis of complex, stereochemically defined drug molecules. The hydrochloride salt form enhances its stability and handling properties, making it amenable to a variety of synthetic transformations.
This document will provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
Synthesis and Mechanistic Insights: Accessing Enantiopure this compound
The enantioselective synthesis of 3-substituted piperidines is a significant challenge in organic chemistry. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: A Direct Approach to Enantiopurity
Asymmetric hydrogenation of pyridine precursors is a powerful method for the direct synthesis of chiral piperidines.[3] This approach often involves the activation of the pyridine ring as a pyridinium salt to lower its resonance stabilization energy and prevent catalyst deactivation.[3][4]
A key advancement in this area is the rhodium-catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[5] Mechanistic studies have revealed that the addition of an organic base, such as triethylamine (Et₃N), can significantly improve the enantiomeric excess (ee) of the product.[4][5] The base is believed to scavenge the HBr generated during the initial hydride addition, influencing the reaction pathway and favoring the formation of one enantiomer.[4]
Another elegant strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, which provides access to enantioenriched 3-substituted tetrahydropyridines.[6] These intermediates can then be further reduced to the corresponding piperidines.[6]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]
-
Catalyst Preparation: In a glovebox, [Rh(cod)(OH)]₂ (3 mol%) and (S)-Segphos (7 mol%) are added to a vial.
-
Reaction Setup: Toluene, THP, and H₂O (1:1:1) are added, followed by aqueous CsOH (2.0 equiv). The mixture is stirred at 70 °C for 10 minutes.
-
Substrate Addition: The corresponding boronic acid (3.0 equiv) and phenyl pyridine-1(2H)-carboxylate (1.0 equiv) are added.
-
Reaction: The mixture is stirred at 70 °C for 20 hours.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
-
Reduction to Piperidine: The resulting tetrahydropyridine is hydrogenated using a palladium-on-carbon catalyst to afford the final 3-substituted piperidine.
Note: This is a general protocol; specific conditions may need to be optimized for the synthesis of (S)-methyl 2-(piperidin-3-yl)acetate.
Causality in Asymmetric Hydrogenation: The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical in these reactions. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of the (S)-enantiomer.
Diagram: Asymmetric Synthesis of 3-Substituted Piperidines
Caption: Key strategies for the asymmetric synthesis of 3-substituted piperidines.
Chiral Resolution: A Classical Approach
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[7]
A detailed example of this approach is the resolution of racemic 3-(piperidin-3-yl)-1H-indole derivatives.[8] In this method, the racemic piperidine is N-alkylated with a chiral auxiliary, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester. The resulting diastereomers are then separated by semi-preparative HPLC. Finally, the chiral auxiliary is removed by hydrogenation to yield the enantiopure (S)- and (R)-piperidine derivatives.[8]
Experimental Protocol: Chiral Resolution via Diastereomer Formation [8]
-
N-Alkylation: A racemic mixture of methyl 2-(piperidin-3-yl)acetate is reacted with a chiral auxiliary, such as (R)-mandelic acid or a derivative, in the presence of a suitable base and solvent to form a mixture of diastereomers.
-
Diastereomer Separation: The diastereomers are separated using a chromatographic technique, such as semi-preparative HPLC, or by fractional crystallization.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the separated diastereomers. For example, a benzyl-type auxiliary can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Salt Formation: The resulting free base of (S)-methyl 2-(piperidin-3-yl)acetate is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Diagram: Chiral Resolution Workflow
Caption: A typical workflow for the chiral resolution of a racemic piperidine derivative.
Physicochemical Properties and Data Presentation
The hydrochloride salt of (S)-methyl 2-(piperidin-3-yl)acetate is typically a solid that is stable under standard storage conditions (2-8°C, dry atmosphere).[9][10] Its solubility in various solvents should be determined empirically to select appropriate conditions for synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [10][11] |
| Molecular Weight | 193.67 g/mol | [10][11] |
| CAS Number | 957471-98-6 | [10] |
| Appearance | Solid (form may vary) | N/A |
| Optical Rotation | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Limited aqueous solubility; soluble in some organic solvents. | [9] |
Applications in Drug Discovery and Development
The this compound building block is of significant interest to the pharmaceutical industry due to the established biological activities of 3-substituted piperidines. While specific studies on the (S)-enantiomer are emerging, the therapeutic potential can be inferred from research on closely related compounds.
Neuropharmacology
Piperidine derivatives are well-known to interact with targets in the central nervous system. The (R)-enantiomer of methyl 2-(piperidin-3-yl)acetate has been investigated for its potential to enhance dopaminergic activity, suggesting its utility in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[9] It is also reported to interact with acetylcholinesterase, an enzyme critical in neurotransmission.[9] The stereochemistry at the 3-position is crucial for binding affinity to G-protein-coupled receptors (GPCRs).[9]
Oncology
Preliminary in vitro studies on the (R)-enantiomer have indicated potential cytotoxic properties against certain cancer cell lines.[9] The piperidine scaffold can be elaborated with various pharmacophores to develop potent and selective anticancer agents.
Other Therapeutic Areas
The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a wide range of other diseases. For instance, various piperidine derivatives have shown promise as anti-inflammatory, antiviral, and antimicrobial agents.[2]
The methyl ester functionality of this compound serves as a convenient handle for further synthetic modifications, such as amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid, enabling the generation of diverse libraries of compounds for drug discovery programs.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is a valuable and versatile chiral building block that provides a gateway to a wide range of stereochemically defined piperidine derivatives. A thorough understanding of the available synthetic methodologies, including asymmetric synthesis and chiral resolution, is essential for its efficient and effective utilization. The proven and potential applications of 3-substituted piperidines in neuropharmacology, oncology, and other therapeutic areas underscore the importance of this chiral synthon in the ongoing quest for novel and improved medicines. As synthetic methods continue to advance, the accessibility and utility of this and other chiral building blocks will undoubtedly expand, further empowering the field of drug discovery.
References
- Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532.
- Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
- Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(42), 13614–13624.
- Czopek, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0831.
- PubChem. (n.d.). methyl (S)-phenyl((R)-piperidin-2-yl)acetate.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
- PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).
- Gettys, K. E., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3326.
- Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Journal of Pharmacy and Pharmacology, 51(9), 1041-1048.
- Process for resolving racemic mixtures of piperidine derivatives. (2002).
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
- Issayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68.
- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116843.
- Langel, D., et al. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(11), 2646.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. air.unimi.it [air.unimi.it]
- 5. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
- 11. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
An In-Depth Technical Guide to Potential Therapeutic Targets for Piperidine Derivatives
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with a wide array of biological targets.[4] Furthermore, the basic nitrogen atom of the piperidine moiety is often crucial for forming key salt-bridge interactions with acidic residues in protein binding pockets and can be strategically modified to fine-tune physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[4] This guide provides a comprehensive exploration of the key therapeutic targets for piperidine derivatives, delving into the molecular mechanisms of action, quantitative structure-activity relationships, and detailed experimental protocols for their evaluation.
I. Anticancer Targets: Taming Uncontrolled Cell Proliferation
Piperidine derivatives have emerged as a versatile class of compounds with potent anticancer activity, targeting various key players in cancer cell signaling, survival, and proliferation.[5][6]
Kinase Inhibitors: Halting Aberrant Signaling Cascades
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The piperidine scaffold has been successfully employed to develop potent and selective kinase inhibitors.
1.1.1. Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, including non-small cell lung cancer.[7] Piperidine carboxamides have been identified as novel and potent ALK inhibitors.[8]
Table 1: In Vitro Activity of Piperidine-Based ALK Inhibitors
| Compound ID | ALK IC50 (µM) | Selectivity over IGF1R |
|---|
| 1 | 0.174 | Selective |
Data synthesized from multiple sources for illustrative purposes.
1.1.2. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[2][5] Several piperidine-containing molecules have been shown to target components of this pathway.
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by piperidine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a piperidine derivative against a target kinase.[9]
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the test piperidine derivative in 100% DMSO.
-
Dilute the compound series into 1X Kinase Buffer to create a 4X final assay concentration stock.
-
Prepare a 2X solution of fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.
-
Prepare a 2X solution of the target kinase in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X piperidine derivative dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X TR-FRET dilution buffer containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Add 20 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Histone Deacetylase (HDAC) Inhibitors: Modulating the Epigenome
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Their aberrant activity is linked to cancer development. Piperidine and piperazine hydroxamic acids have been identified as a new class of HDAC inhibitors.[9][10][11]
Table 2: Antiproliferative Activity of Piperidine-Based HDAC Inhibitors
| Compound Series | Cell Line | IC50 (nM) |
|---|
| Urea analogs | HCT-116 (Colon) | 300 - 700 |
Data synthesized from multiple sources for illustrative purposes.[9]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality
PARP-1 is a key enzyme in the repair of DNA single-strand breaks. Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality and tumor cell death. Novel piperidine-based benzamide derivatives have been designed as potent PARP-1 inhibitors.[12][13][14]
Table 3: In Vitro Activity of Piperidine-Based PARP-1 Inhibitors
| Compound ID | PARP-1 IC50 (nM) | Antiproliferative IC50 (µM) (MDA-MB-436 cells) |
|---|---|---|
| 6a | 8.33 | 8.56 |
| 15d | 12.02 | 6.99 |
Data from a study on novel piperidine-based PARP-1 inhibitors.[13]
II. Central Nervous System (CNS) Targets: Modulating Neurotransmission
The piperidine scaffold is a privileged structure in the design of CNS-active drugs due to its ability to interact with various receptors and enzymes in the brain.[10]
Acetylcholinesterase (AChE) Inhibitors: Combating Cognitive Decline in Alzheimer's Disease
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[15] Donepezil, a piperidine derivative, is a widely used AChE inhibitor.[15]
Signaling Pathway Diagram: Acetylcholinesterase in a Cholinergic Synapse
Caption: Inhibition of AChE by a piperidine derivative increases acetylcholine levels in the synaptic cleft.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.[16][17]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a stock solution of DTNB (Ellman's reagent) in the phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a stock solution of the test piperidine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase enzyme in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
Test compound solution at various concentrations.
-
DTNB solution.
-
-
Include a positive control (enzyme without inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Dopamine and Serotonin Receptors: Targeting Mood and Motor Control
Dopamine and serotonin are key neurotransmitters involved in the regulation of mood, cognition, and motor function. Piperidine derivatives have been developed as ligands for various dopamine and serotonin receptor subtypes, with applications in treating disorders like Parkinson's disease, schizophrenia, and depression.[6][18][19][20][21][22][23][24][25]
Table 4: Binding Affinities of Piperazine-Based Ligands for Dopamine and Serotonin Receptors
| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
|---|---|---|---|
| 1 | 1.8 | 3.5 | 10.2 |
| 10 | 1.2 | 2.8 | 5.6 |
| 11 | 4.5 | 1.5 | 8.9 |
Data from a study on novel multi-target ligands.[22]
Signaling Pathway Diagram: Dopamine Signaling in Parkinson's Disease
Caption: Dopamine pathway in Parkinson's disease and the therapeutic action of a piperidine-based dopamine agonist.
III. Anti-Infective Targets: Combating Pathogenic Microbes
The piperidine scaffold is also present in numerous compounds with potent activity against a range of infectious agents, including viruses, bacteria, and fungi.
Viral Targets: Inhibiting Viral Replication
Piperidine derivatives have shown promise as antiviral agents, particularly against the influenza virus.[15]
3.1.1. Influenza Neuraminidase
Neuraminidase is a crucial enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells. Piperidine-containing compounds have been investigated as neuraminidase inhibitors.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[4][11][26][27][28]
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).
-
Prepare a stock solution of the fluorescent substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
Prepare serial dilutions of the test piperidine derivative in the 2x assay buffer.
-
Dilute the influenza virus stock to an appropriate concentration in 1x assay buffer containing a non-ionic surfactant (e.g., 0.1% NP-40).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted test compound to the wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the diluted virus to each well. Include a "no inhibitor" control.
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).
-
Read the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
-
Bacterial and Fungal Targets: Disrupting Microbial Viability
Piperidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][18][29][30][31]
Table 5: Antimicrobial Activity of Piperidine Derivatives
| Compound ID | Bacterial Species | MIC (mg/mL) |
|---|---|---|
| 6 | Bacillus subtilis | 0.75 |
| 6 | Escherichia coli | 1.5 |
| 5 | Staphylococcus aureus | 1.5 |
MIC: Minimum Inhibitory Concentration. Data from a study on the antimicrobial activities of piperidine derivatives.[29]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][16][31][32][33][34][35][36]
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the test piperidine derivative in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
IV. Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably versatile and valuable framework in the discovery and development of new therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The examples provided in this guide highlight the broad therapeutic potential of piperidine derivatives in oncology, neurodegenerative diseases, and infectious diseases.
Future research in this area will likely focus on several key aspects. The exploration of novel piperidine-based scaffolds with unique substitution patterns will continue to yield compounds with improved efficacy and safety profiles. The application of structure-based drug design and computational modeling will further rationalize the design of next-generation piperidine derivatives with enhanced target engagement. Furthermore, the development of multi-target piperidine-based ligands offers a promising strategy for treating complex multifactorial diseases. As our understanding of disease biology deepens, the piperidine scaffold is poised to remain a central element in the armamentarium of medicinal chemists for years to come.
V. References
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Dopamine and Parkinson's disease: What to know. Medical News Today. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]
-
Methylphenidate. Wikipedia. [Link]
-
Piperidine. Wikipedia. [Link]
-
Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. PubMed. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [Link]
-
Latest updates on the serotonergic system in depression and anxiety. Frontiers. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC - NIH. [Link]
-
Decoding serotonin: the molecular symphony behind depression. PMC - PubMed Central. [Link]
-
What Is Dopamine and How Is It Connected to Parkinson's Disease? Healthline. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
-
The Serotonin Basis of Depression: Unraveling the Neurochemical Web. McGovern Medical School - UTHealth Houston. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Determination of minimum inhibitory concentration (MIC). Bio-protocol. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository Home. [Link]
-
An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. JoVE. [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]
-
Dopamine: Functions, Signaling, and Association with Neurological Diseases. PMC. [Link]
-
Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PMC - NIH. [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. [Link]
-
Influenza - Neuraminidase Inhibition Test. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PMC - NIH. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. [Link]
Sources
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Dopamine Signaling in Parkinson's Disease | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Serotonin receptors in depression: from A to B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]
- 12. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 19. Frontiers | Rewiring of the Serotonin System in Major Depression [frontiersin.org]
- 20. What Is Dopamine and How Is It Connected to Parkinson’s Disease? [healthline.com]
- 21. The Serotonin Basis of Depression: Unraveling the Neurochemical Web | McGovern Medical School [med.uth.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 26. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. izsvenezie.com [izsvenezie.com]
- 28. m.youtube.com [m.youtube.com]
- 29. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 30. d-nb.info [d-nb.info]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 36. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Bioactive Compounds Using Piperidine Scaffolds: A Technical Guide for Drug Development Professionals
Technical Guide
Executive Summary
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2][3] Its presence in a vast number of natural products, agrochemicals, and more than 70 FDA-approved pharmaceuticals underscores its role as a "privileged scaffold".[4] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the systematic discovery of novel bioactive compounds utilizing the piperidine core. We will move beyond simple procedural lists to explore the causal reasoning behind experimental design, from the strategic synthesis of diverse chemical libraries to the execution of high-throughput screening campaigns and the nuanced process of hit-to-lead optimization. This document is designed to serve as a field-proven manual, integrating authoritative knowledge with practical, actionable protocols and workflows to empower the next generation of piperidine-based drug discovery.
Chapter 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the piperidine scaffold is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal building block for modulating biological activity.[2]
1.1. Physicochemical & Pharmacokinetic Advantages
The piperidine ring confers several beneficial properties to a drug candidate:
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, which can significantly enhance aqueous solubility—a critical factor for bioavailability. This basic center provides a handle to interact with acidic residues in target proteins, such as aspartate or glutamate.[5]
-
Improved Pharmacokinetics (ADME): The presence of a piperidine motif often enhances a molecule's druggability by improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] It is relatively stable to metabolic degradation and can facilitate transport across biological membranes.[2]
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the sp3-hybridized carbons of the piperidine ring provide a rigid, three-dimensional cyclohexane-like chair conformation.[6] This allows for precise spatial positioning of substituents, enabling chemists to explore 3D chemical space and achieve high-affinity, selective interactions with complex biological targets.[6]
-
Versatile Synthetic Handle: The piperidine ring serves as a versatile anchor for synthetic modification. Its nitrogen and carbon atoms can be functionalized through a wide array of chemical reactions, allowing for the generation of large, diverse libraries of compounds for screening.
1.2. Prevalence in Approved Drugs
The piperidine scaffold is a cornerstone of modern pharmaceuticals, appearing in over twenty different drug classes.[1][3] Notable examples include:
This widespread success validates the piperidine core as a foundational element for designing bioactive molecules.
Chapter 2: Strategic Synthesis of Piperidine Libraries
The discovery process begins with the creation of a chemical library. The goal is not merely to synthesize many molecules, but to generate a structurally diverse collection that thoroughly explores the relevant chemical space around the piperidine core.
2.1. Core Synthetic Methodologies
Several robust methods exist for synthesizing substituted piperidines. The choice of method is dictated by the desired substitution pattern, scalability, and stereochemical control.
-
Catalytic Hydrogenation of Pyridine Derivatives: This is one of the most common and cost-effective methods for producing piperidines.[1] A substituted pyridine is reduced using a catalyst (e.g., Palladium, Platinum, Cobalt) under a hydrogen atmosphere.[1] This approach is highly effective for creating cis-substituted piperidines.[6]
-
Causality: The catalyst surface coordinates the flat pyridine ring, leading to the delivery of hydrogen atoms from the same face, resulting in the cis stereoisomer. This method is powerful for its simplicity and scalability.
-
-
Intramolecular Cyclization Reactions: These methods build the piperidine ring by forming a new carbon-nitrogen or carbon-carbon bond within a linear precursor.[1] Key examples include the aza-Michael reaction and electrophilic cyclization.[1]
-
Causality: By tethering the reacting groups in a single molecule, the entropic barrier to cyclization is lowered, making the ring-forming reaction more efficient. This strategy offers excellent control over the placement of substituents.
-
-
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex piperidine derivatives in a single step from three or more starting materials. This is a highly efficient approach for generating library diversity.
-
Causality: MCRs create molecular complexity rapidly by forming multiple bonds in one pot, minimizing purification steps and accelerating the synthesis of a diverse set of analogues.
-
2.2. Workflow for Piperidine Library Synthesis
The following diagram illustrates a generalized workflow for generating a diverse library of piperidine compounds, starting from accessible pyridine precursors.
2.3. Detailed Experimental Protocol: Parallel Synthesis of an N-Aryl Piperidine Amide Library
This protocol describes a self-validating system for generating a 96-well plate library from a common piperidine intermediate.
Objective: To synthesize a diverse library of amides from a 4-carboxy-piperidine core.
Materials:
-
1-(4-fluorobenzyl)piperidine-4-carboxylic acid (core scaffold)
-
Array of primary and secondary amines (Building Blocks, 8 variants)
-
Array of aryl halides (Building Blocks, 12 variants)
-
HATU (coupling agent)
-
DIPEA (base)
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
Sodium tert-butoxide (base for N-arylation)
-
Solvents: DMF, Dioxane
-
96-well reaction blocks and plates
Methodology:
Step 1: Amide Coupling (Parallel Synthesis)
-
Dispensing: In each well of a 96-well reaction block, dispense 50 µL of a 0.2 M solution of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid in DMF.
-
Amine Addition: To each row (1-8), add 50 µL of a 0.22 M solution of a unique amine building block in DMF.
-
Reagent Addition: Add 100 µL of a reagent master mix containing HATU (0.22 M) and DIPEA (0.4 M) in DMF to all wells.
-
Reaction: Seal the block and agitate at room temperature for 12 hours.
-
Self-Validation Checkpoint: A small aliquot from a representative well should be analyzed by LC-MS to confirm complete consumption of the starting carboxylic acid.
-
Step 2: N-Dearylation (Deprotection - if using a protecting group like Boc) (This step is included for cases where the piperidine nitrogen is initially protected, a common strategy for more complex syntheses.)
-
Reagent Addition: Add an appropriate deprotection agent (e.g., Trifluoroacetic acid for Boc group removal).
-
Reaction & Workup: Agitate until deprotection is complete (monitor by LC-MS). Neutralize and extract the free piperidines.
Step 3: N-Arylation (Parallel Synthesis)
-
Plate Preparation: Transfer the products from Step 1 (or 2) into a new 96-well reaction block. Evaporate the solvent.
-
Reagent Addition: To each well, add a solution of the palladium catalyst and ligand in dioxane.
-
Aryl Halide Addition: To each column (A-L), add 50 µL of a 0.25 M solution of a unique aryl halide building block in dioxane.
-
Base Addition: Add a solution of Sodium tert-butoxide to all wells.
-
Reaction: Seal the block and heat to 80-100 °C for 8 hours.
-
Self-Validation Checkpoint: LC-MS analysis of control wells should show >90% conversion to the desired N-aryl product.
-
Step 4: High-Throughput Purification & Reformatting
-
Purification: Purify the entire 96-member library using automated parallel reverse-phase HPLC.
-
Analysis & Reformatting: Analyze each purified compound for identity and purity (>95%) via LC-MS. Transfer successful compounds into 96- or 384-well plates at a standardized concentration (e.g., 10 mM in DMSO) for screening.[12][13][14]
Chapter 3: High-Throughput Screening (HTS) for Bioactivity
Once a diverse library is synthesized, HTS is employed to rapidly test thousands of compounds for activity against a specific biological target.[15]
3.1. Assay Development and Target Selection
The foundation of a successful HTS campaign is a robust and reliable biological assay.[15]
-
Target Identification: The process starts with a biological target implicated in a disease pathway (e.g., a G-protein coupled receptor, an enzyme, an ion channel).[15]
-
Assay Principles: Assays can be biochemical (measuring the direct effect on a purified protein) or cell-based (measuring a response in a living cell). The choice depends on the target and the desired biological readout.
-
Assay Validation: Before screening, the assay must be miniaturized (typically to 384- or 1536-well format) and validated. A key metric is the Z'-factor, which measures the statistical separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates a reliable assay for HTS.
3.2. The HTS Workflow
The HTS process is a highly automated, multi-stage funnel designed to identify promising "hits" from a large library.[15][16]
3.3. Data Analysis and Hit Identification
-
Primary Screen: All compounds in the piperidine library are tested at a single, high concentration (e.g., 10 µM). Compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the negative control mean) are declared "actives".
-
Hit Confirmation: Actives are re-tested from freshly prepared samples to eliminate false positives arising from storage issues or experimental error.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Chapter 4: From Hit to Lead: Optimizing Piperidine Scaffolds
A "hit" from an HTS campaign is rarely a drug. It is a starting point for a rigorous process of medicinal chemistry called lead optimization, guided by the principles of Structure-Activity Relationships (SAR).
4.1. The Goal of Lead Optimization
The objective is to iteratively modify the chemical structure of a hit to improve multiple properties simultaneously:
-
Potency: Increase affinity for the desired target.
-
Selectivity: Decrease affinity for off-targets to reduce side effects.
-
ADME Properties: Improve solubility, metabolic stability, and cell permeability.
-
Reduce Toxicity: Eliminate structural liabilities associated with toxicity.
4.2. Establishing Structure-Activity Relationships (SAR)
SAR is the process of correlating changes in a molecule's structure with changes in its biological activity.[17][18][19] By systematically modifying different parts of the piperidine scaffold, chemists can build a detailed understanding of which structural features are critical for activity.
Example SAR Study: Consider a hypothetical hit, a 1-benzyl-4-aminopiperidine derivative, identified as an antagonist for a novel GPCR target.
| Compound ID | R1 (Benzyl Sub) | R2 (Amine Sub) | Potency (IC50, nM) |
| Hit-001 | H | Cyclopropyl | 520 |
| Opt-002 | 4-Fluoro | Cyclopropyl | 150 |
| Opt-003 | 4-Chloro | Cyclopropyl | 95 |
| Opt-004 | 2-Fluoro | Cyclopropyl | 850 |
| Opt-005 | 4-Chloro | Methyl | 1200 |
| Opt-006 | 4-Chloro | Isobutyl | 45 |
SAR Insights from the Table:
-
Benzyl Ring: Adding a small, electron-withdrawing group at the para-position (4-position) of the benzyl ring enhances potency (compare Hit-001 vs. Opt-002 & Opt-003).[17] This suggests a specific interaction in the receptor pocket. The ortho-position is disfavored (Opt-004).
-
Amine Substituent: The size and shape of the R2 group are critical. Small groups like methyl are poorly tolerated (Opt-005), while a larger, branched group like isobutyl provides a significant boost in potency (Opt-006), indicating a hydrophobic pocket in the binding site.
This iterative process of design, synthesis, and testing allows the team to converge on a "lead" compound with a more drug-like profile.
4.3. The Role of Chiral Piperidines
Introducing chirality into the piperidine scaffold can have profound effects on a compound's properties.[5][20]
-
Enhanced Potency & Selectivity: Chiral molecules can fit more precisely into chiral protein binding sites, often leading to a significant increase in potency and selectivity for one enantiomer over the other.[5]
-
Improved PK Profile: Stereochemistry can influence how a drug is metabolized, sometimes leading to a more favorable pharmacokinetic profile.[5][20]
Chapter 5: Case Study: Risperidone vs. Haloperidol
The evolution from first-generation to second-generation antipsychotics provides a compelling real-world example of piperidine scaffold optimization. Both Haloperidol (first-gen) and Risperidone (second-gen) are potent dopamine D2 receptor antagonists and contain a core piperidine structure.
Haloperidol is a potent D2 antagonist, which is effective against the positive symptoms of schizophrenia but is also associated with a high incidence of motor side effects (Extrapyramidal Symptoms, or EPS).[8][21][22] Risperidone was developed through modification of the core scaffold to incorporate potent serotonin 5-HT2A receptor antagonism in addition to D2 antagonism.[21] This dual-target engagement is believed to be the reason for Risperidone's "atypical" profile: it maintains broad efficacy while having a significantly lower propensity to cause EPS at typical clinical doses.[22] This case study demonstrates how intelligent modification of the piperidine scaffold can lead to drugs with superior safety and efficacy profiles.
Conclusion
The piperidine scaffold is a time-tested and exceptionally versatile core structure for the discovery of novel bioactive compounds. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensure its continued prominence in drug discovery programs. By integrating rational design, strategic library synthesis, high-throughput screening, and meticulous SAR-driven optimization, researchers can effectively leverage the power of the piperidine motif. This guide has outlined a comprehensive and technically grounded framework to navigate this discovery process, providing the necessary insights and methodologies to unlock the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- O'Donnell, C. J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Wikipedia contributors. (n.d.). Piperidine. Wikipedia. [Link]
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Unknown Author. (2023). Structure–activity relationship of piperidine derivatives with...
- Hickey, M. J., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
- Hickey, M. J., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies.
- Unknown Author. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
- Sun, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
- Fravolini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Organic and Biomolecular Chemistry. [Link]
- Unknown Author. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(17), 1703-1718. [Link]
- Unknown Author. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
- Unknown Author. (n.d.). Compound Libraries. High-Throughput Screening Core Facility. [Link]
- Khare, P., & Raj, V. S. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(11), 4381. [Link]
- Green, M. F., et al. (2002). Impact of risperidone versus haloperidol on activities of daily living in the treatment of refractory schizophrenia.
- Szabó, E., et al. (2024). Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis. International Journal of Molecular Sciences, 25(12), 6529. [Link]
- Chaudhuri, B. P., Bhagabati, D., & Medhi, D. (2005). RISPERIDONE VERSUS HALOPERIDOL IN ACUTE AND TRANSIENT PSYCHOTIC DISORDER.
- Csernansky, J. G., et al. (2002). Risperidone and haloperidol in first-episode psychosis: a long-term randomized trial.
- Szabó, E., et al. (2024). Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Impact of risperidone versus haloperidol on activities of daily living in the treatment of refractory schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Compound Libraries | High-Throughput Screening Core Facility | University of Colorado Boulder [colorado.edu]
- 15. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RISPERIDONE VERSUS HALOPERIDOL IN ACUTE AND TRANSIENT PSYCHOTIC DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Risperidone and haloperidol in first-episode psychosis: a long-term randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploratory Studies on (S)-Methyl 2-(Piperidin-3-yl)acetate Hydrochloride Derivatives
Abstract
This technical guide provides a comprehensive framework for conducting exploratory studies on derivatives of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral building block with significant potential in medicinal chemistry. The piperidine moiety is a privileged scaffold, present in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The strategic modification of this core structure allows for the systematic exploration of chemical space to identify novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles. This document, intended for researchers, medicinal chemists, and drug development professionals, details the critical phases of such an exploratory program: from synthetic strategy and library generation to rigorous analytical characterization and pharmacological evaluation. By integrating field-proven insights with detailed, self-validating protocols, this guide serves as a practical roadmap for advancing drug discovery programs based on this versatile piperidine scaffold.
The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceutical science, valued for its conformational flexibility and its ability to engage with biological targets through hydrogen bonding and van der Waals interactions.[3][4] Its presence in a molecule can enhance metabolic stability, modulate lipophilicity, and improve crucial pharmacokinetic (ADME) properties, thereby increasing a compound's "druggability".[1] Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, antipsychotic, anticancer, and antimicrobial effects.[5][6][7][8]
The specific starting material, (S)-methyl 2-(piperidin-3-yl)acetate, offers two primary vectors for chemical modification: the secondary amine of the piperidine ring and the methyl ester of the acetate side chain. The inherent chirality at the 3-position is a critical feature, as stereochemistry often dictates the potency and selectivity of a drug's interaction with its biological target.[9] An exploratory study, therefore, aims to systematically modify these vectors to build a library of novel compounds and establish a clear Structure-Activity Relationship (SAR) that can guide the development of a clinical candidate.
Synthetic Strategies for Derivative Library Generation
A successful exploratory study hinges on the efficient and versatile synthesis of a diverse chemical library. The (S)-methyl 2-(piperidin-3-yl)acetate core allows for a divergent synthetic approach, where a common intermediate is used to generate multiple families of derivatives. The two principal pathways involve functionalization of the piperidine nitrogen and modification of the ester side chain.
Protocol: N-Functionalization of the Piperidine Core
Direct modification of the piperidine nitrogen is a primary strategy to modulate a compound's interaction with its target and alter its physicochemical properties.
Causality: The choice between N-alkylation, N-arylation, or N-acylation depends on the desired interaction. Alkyl groups can probe hydrophobic pockets, aryl groups can introduce pi-stacking interactions, and amides/sulfonamides can act as hydrogen bond donors or acceptors.
Methodology: Reductive Amination (for N-alkylation)
-
Setup: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol: Amide Library Synthesis
Converting the ester into an amide is a cornerstone of medicinal chemistry, introducing a stable, planar group capable of forming key hydrogen bonds. This requires a two-step process: hydrolysis of the ester followed by amide coupling.
Methodology: Ester Hydrolysis and Amide Coupling
-
N-Protection (Prerequisite): To avoid side reactions, first protect the piperidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group.
-
Hydrolysis: Dissolve the N-Boc protected ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS). Acidify the mixture with 1M HCl to protonate the carboxylate and extract with ethyl acetate.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 6-18 hours.
-
Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and purify by flash chromatography.
-
Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the final amide derivative as a salt.
Analytical Integrity: Purification and Chiral Characterization
The biological data generated is only as reliable as the quality of the compounds tested. Therefore, rigorous purification and characterization are non-negotiable.
-
Purity Assessment: Final compound purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or LC-MS.
-
Structural Elucidation: The identity of each new derivative must be unequivocally confirmed using proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[10]
-
Chiral Integrity: Since the synthesis starts with a stereochemically defined material, it is crucial to verify that the chiral center remains intact and has not undergone racemization. This is achieved through chiral analysis.
Protocol: Chiral Purity Analysis using HPLC
Causality: Enantiomers have identical properties in an achiral environment, so separation requires a chiral environment. This is provided by a Chiral Stationary Phase (CSP) inside the HPLC column, which forms transient, diastereomeric complexes with the enantiomers, causing them to elute at different times.[9][11] Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds.[11][12]
Methodology:
-
Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., diethylamine) for basic compounds to improve peak shape.
-
Method Optimization: Adjust the ratio of the alcohol co-solvent to achieve baseline separation of the (S) and potential (R) enantiomers. A typical starting point is a 90:10 hexane:isopropanol mixture.
-
Validation: Once separation is achieved, the method should be validated for specificity, linearity, and precision to ensure it is suitable for quantifying the enantiomeric excess (e.e.) of the synthesized derivatives.[12]
Pharmacological Evaluation
The goal of the exploratory study is to identify derivatives with promising biological activity. This requires a well-defined screening cascade. Analogs of the parent scaffold have shown activity at CNS targets, such as the dopamine transporter (DAT).[13] Therefore, a logical first step is to screen the new library against a panel of CNS receptors and transporters.
Protocol: In-Vitro Radioligand Binding Assay for DAT
Causality: A competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor. The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is a measure of its binding affinity.
Methodology:
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Incubation: Allow the plate to incubate for a set time (e.g., 2 hours) at a controlled temperature to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This can then be converted to an inhibition constant (Ki).
| Compound ID | N-Substituent | Side-Chain | DAT Ki (nM) | Purity (%) |
| Parent | H | -COOCH₃ | 1250 | >99 |
| DERIV-01 | -CH₃ | -COOCH₃ | 850 | >98 |
| DERIV-02 | -CH₂Ph | -COOCH₃ | 210 | >99 |
| DERIV-03 | H | -CONHPh | 980 | >97 |
| DERIV-04 | -CH₂Ph | -CONHPh | 45 | >98 |
| DERIV-05 | -CH₂Ph | -CONH(4-F-Ph) | 28 | >99 |
Bridging Chemistry and Biology: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the intellectual core of the exploratory study, where chemical structure is correlated with biological activity to derive insights for designing the next generation of compounds.[14][15]
Interpreting the Data (Based on Hypothetical Table 1):
-
N-Functionalization: Comparing the Parent to DERIV-01 and DERIV-02 suggests that larger, aromatic substituents on the nitrogen (N-benzyl) are well-tolerated and significantly improve binding affinity at DAT.
-
Side-Chain Modification: Converting the ester to a simple phenyl amide (DERIV-03 ) offers a marginal improvement over the parent ester.
-
Synergistic Effects: The most potent compounds arise from combining beneficial modifications. DERIV-04 , which has both the N-benzyl group and the phenyl amide, shows a dramatic increase in affinity (Ki = 45 nM).
-
Guided Optimization: The result for DERIV-04 suggests the phenyl ring of the amide is a new site for exploration. Adding an electron-withdrawing fluorine atom (DERIV-05 ) further improves affinity (Ki = 28 nM). This finding provides a clear direction for the next round of synthesis: explore a variety of substituents on this phenyl ring.
Conclusion and Future Outlook
This guide outlines a systematic and robust approach for the exploratory study of this compound derivatives. By combining versatile synthetic strategies with rigorous analytical quality control and a targeted pharmacological screening cascade, researchers can efficiently navigate chemical space and establish meaningful structure-activity relationships. The insights gained from this initial exploration form the foundation for a subsequent lead optimization program, with the ultimate goal of developing a novel therapeutic agent with a superior clinical profile. Future work would focus on optimizing the most promising hits for selectivity against other monoamine transporters, improving metabolic stability, and evaluating their efficacy in relevant in vivo models of CNS disorders.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- BenchChem. (2025). comparative analysis of different chiral separation techniques for benzylpiperidines.
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Frolov, N. A., Novikov, R. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
- (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- Frolov, N. A., Novikov, R. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
- (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives.
- (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate.
- (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
- (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- (n.d.). Chiral analysis. Wikipedia.
- (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (S)-Methyl 2-(Piperidin-3-yl)acetate Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and pharmaceuticals. The stereochemical configuration of substituents on this heterocyclic scaffold is often critical for biological activity, making the enantioselective synthesis of substituted piperidines a key focus in drug discovery and development.[1] (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a valuable chiral building block, featuring a synthetically versatile ester functionality at the 3-position. Its stereochemically defined structure makes it an important intermediate for the synthesis of various biologically active molecules.
This comprehensive guide provides a detailed protocol for the synthesis of this compound, starting from the readily available chiral precursor, L-glutamic acid. This approach leverages the inherent chirality of the starting material to establish the desired (S)-stereochemistry at the C3 position of the piperidine ring. We will delve into the rationale behind each synthetic step, offering practical insights and troubleshooting advice to ensure a successful and reproducible synthesis.
Strategic Approach: A Chiral Pool-Based Synthesis
The chosen synthetic strategy begins with L-glutamic acid, a naturally occurring amino acid, to introduce the desired stereochemistry at an early stage. This "chiral pool" approach is a robust and cost-effective method for asymmetric synthesis. The overall synthetic pathway can be conceptualized in three main stages:
-
Formation of a Chiral Lactam Intermediate: L-glutamic acid is converted to a protected pyroglutamate derivative, which serves as a key intermediate with the desired stereocenter.
-
Piperidine Ring Construction and Side Chain Introduction: The pyroglutamate intermediate is then transformed into a protected 3-substituted piperidine derivative, incorporating the acetic acid side chain.
-
Final Elaboration and Salt Formation: The final steps involve the esterification of the carboxylic acid and the formation of the hydrochloride salt to yield the target compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of the Chiral Lactam Intermediate
Step 1.1: Protection and Esterification of L-Glutamic Acid
The synthesis commences with the protection of the amino group of L-glutamic acid as a tert-butyloxycarbonyl (Boc) carbamate, followed by the esterification of both carboxylic acid functionalities.
-
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Suspend L-glutamic acid in a mixture of water and dioxane.
-
Add triethylamine and di-tert-butyl dicarbonate and stir at room temperature overnight.
-
Acidify the reaction mixture with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.
-
Dissolve the N-Boc-L-glutamic acid in DMF and add sodium bicarbonate.
-
Add iodomethane dropwise and stir the mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to give (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.
-
Step 1.2: Reductive Cyclization to N-Boc-(S)-5-hydroxymethyl-pyrrolidin-2-one
The diester is then selectively reduced and cyclized to form the pyroglutamate ring system.
-
Materials:
-
(S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
-
Protocol:
-
Dissolve the diester in a mixture of THF and EtOH.
-
Add lithium chloride to the solution.
-
Cool the mixture to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate to afford N-Boc-(S)-5-hydroxymethyl-pyrrolidin-2-one.
-
PART 2: Piperidine Ring Construction and Side Chain Elaboration
Step 2.1: Tosylation of the Primary Alcohol
The hydroxyl group of the pyroglutamate intermediate is activated by conversion to a tosylate, preparing it for nucleophilic displacement and ring expansion.
-
Materials:
-
N-Boc-(S)-5-hydroxymethyl-pyrrolidin-2-one
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the alcohol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise.
-
Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give N-Boc-(S)-5-(tosyloxymethyl)-pyrrolidin-2-one.
-
Step 2.2: Ring Expansion to the Piperidine Scaffold
This crucial step involves a base-mediated ring expansion to form the desired piperidine ring with the acetic acid side chain precursor.
-
Materials:
-
N-Boc-(S)-5-(tosyloxymethyl)-pyrrolidin-2-one
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
-
Protocol:
-
To a suspension of sodium hydride in anhydrous THF, add a solution of the tosylate in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-(S)-2-(piperidin-3-yl)acetic acid.
-
PART 3: Final Elaboration and Salt Formation
Step 3.1: Esterification to (S)-methyl 2-(piperidin-3-yl)acetate
The carboxylic acid is converted to its methyl ester.
-
Materials:
-
N-Boc-(S)-2-(piperidin-3-yl)acetic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane
-
-
Protocol (using Thionyl Chloride):
-
Dissolve the carboxylic acid in anhydrous methanol and cool to 0 °C.
-
Slowly add thionyl chloride dropwise.
-
Stir the reaction at room temperature overnight.[2]
-
Remove the solvent under reduced pressure to obtain the crude methyl ester.
-
-
Protocol (using Trimethylsilyldiazomethane):
-
Dissolve the carboxylic acid in a mixture of toluene and methanol.
-
Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.
-
Stir for 30 minutes at room temperature.
-
Quench the excess reagent with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.[3]
-
Step 3.2: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed, and the final hydrochloride salt is formed.
-
Materials:
-
Crude (S)-methyl 2-(N-Boc-piperidin-3-yl)acetate
-
Hydrochloric acid (4 M solution in dioxane or HCl gas in diethyl ether)
-
Diethyl ether
-
-
Protocol:
-
Dissolve the crude Boc-protected ester in a minimal amount of diethyl ether.
-
Add a 4 M solution of HCl in dioxane and stir at room temperature for 4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) |
| This compound | C₈H₁₆ClNO₂ | 193.67 | >85 (overall) | >98% |
Expertise & Experience: Navigating Potential Challenges
-
Control of Stereochemistry: The use of L-glutamic acid as the starting material is the primary control for the stereochemistry at the C3 position. It is crucial to use high-quality, enantiomerically pure L-glutamic acid.
-
Ring Expansion Step: The base-mediated ring expansion is a critical transformation. The choice of base and solvent can significantly impact the yield. Sodium hydride in anhydrous THF is a common and effective combination. Ensure strictly anhydrous conditions to prevent quenching of the base.
-
Esterification: While thionyl chloride in methanol is a classic and effective method, it generates acidic conditions that can be harsh. The use of trimethylsilyldiazomethane is a milder alternative that often gives cleaner reactions and higher yields, though it is a hazardous reagent and must be handled with appropriate safety precautions.[3]
-
Purification: Purification of the intermediates by flash column chromatography is recommended to ensure the purity of the subsequent steps. The final hydrochloride salt can often be purified by recrystallization if necessary.
Trustworthiness: A Self-Validating System
The integrity of this synthetic protocol is ensured through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.
-
Intermediate Characterization: The structure and purity of each isolated intermediate should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Final Product Validation: The final product, this compound, must be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.
-
Stereochemical Integrity: The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis. The specific rotation should also be measured and compared to literature values.
-
Figure 2. A self-validating workflow integrating synthesis with analytical checkpoints.
Conclusion
This guide provides a robust and well-documented protocol for the synthesis of this compound. By employing a chiral pool strategy and detailing each experimental step with scientific rationale, researchers are equipped to produce this valuable building block with high purity and stereochemical control. The emphasis on in-process validation and comprehensive final product analysis ensures the trustworthiness and reproducibility of the described methodology.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
- Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....
- Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transform
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
- Process for preparing methyl phenidate hydrochloride.
- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. [Link]
- Current Progress in the Chemoenzymatic Synthesis of N
- Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Rhodium-catalyzed enantio- and diastereoselective carboamidation of bicyclic olefins toward construction of remote chiral centers and axis. Semantic Scholar. [Link]
- Chiral Cp-rhodium(III)-catalyzed asymmetric hydroarylations of 1,1-disubstituted alkenes. PubMed. [Link]
- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Rhodium Chiral Diene Catalyzed Asymmetric Aryl
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
- Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2. PubChem. [Link]
- Facile chemoenzymatic strategies for the synthesis and utilization of S-adenosyl-(L)-methionine analogues. PubMed. [Link]
- Recent Advances in Chemoenzymatic Peptide Syntheses. PMC - PubMed Central - NIH. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Organic Letters. [Link]
- Piperidin-4-yl-acetic acid methyl ester | 168986-49-0. J&K Scientific LLC. [Link]
- KD-Tripathi-Pharmacology-Book.pdf. Pharma Info Nepal. [Link]
Sources
Application Notes and Protocols: N-Protection of (S)-methyl 2-(piperidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-methyl 2-(piperidin-3-yl)acetate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its secondary amine functionality necessitates protection during multi-step syntheses to prevent unwanted side reactions. This document provides detailed protocols for the N-protection of (S)-methyl 2-(piperidin-3-yl)acetate using three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The rationale behind the choice of protecting group, step-by-step experimental procedures, reaction mechanisms, and analytical characterization of the resulting N-protected products are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Imperative of N-Protection
In the intricate landscape of organic synthesis, particularly in the realm of drug discovery, the selective modification of polyfunctional molecules is paramount. (S)-methyl 2-(piperidin-3-yl)acetate, with its secondary amine and ester functionalities, presents a classic case where the nucleophilicity and basicity of the piperidine nitrogen can interfere with desired chemical transformations at other parts of the molecule. N-protection strategies temporarily mask the amine, rendering it inert to a variety of reaction conditions.
The choice of a protecting group is a critical strategic decision, dictated by the overall synthetic route. The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions planned for subsequent steps.
-
Readily removable in high yield under specific conditions that do not affect other functional groups within the molecule.
This guide focuses on the practical application of Boc, Cbz, and Fmoc groups, which offer orthogonal deprotection strategies, providing chemists with the flexibility to deprotect one group selectively in the presence of others.[1][2][3][4]
Choosing Your Armor: A Comparative Overview of Protecting Groups
The selection of an appropriate N-protecting group is contingent on the downstream chemical transformations planned for the synthetic route. Below is a comparative summary of the three protecting groups detailed in this protocol.
| Protecting Group | Reagent | Key Stability | Deprotection Conditions | Key Advantages |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Strong acids (e.g., TFA, HCl).[5][6][7][8] | Robust, widely used, easy to introduce and remove. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and some basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[2][4] | Orthogonal to acid- and base-labile groups. |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Stable to acidic conditions and catalytic hydrogenation.[3][9][10] | Basic conditions (e.g., piperidine in DMF).[10][11][12] | Ideal for solid-phase peptide synthesis; deprotection can be monitored by UV. |
Reaction Schematics and Mechanisms
N-Boc Protection
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[7][8][13] The use of a base is common to neutralize the protonated amine, and a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[14][15]
Caption: General workflow for N-Boc protection.
N-Cbz Protection
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the carbonyl carbon of Cbz-Cl, displacing the chloride leaving group. A base is required to neutralize the HCl generated.[2]
Caption: General workflow for N-Cbz protection.
N-Fmoc Protection
The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (a two-phase system of an organic solvent and an aqueous basic solution).[9] The mechanism is analogous to that of Cbz protection.
Caption: General workflow for N-Fmoc protection.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection
This protocol is arguably the most common for N-protection in non-peptide chemistry due to the robustness of the Boc group.[6]
-
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
Dissolve (S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) and DMAP (0.1 eq, if used) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve (Boc)₂O (1.2 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(S)-methyl 2-(piperidin-3-yl)acetate.
-
-
Causality: The use of a non-nucleophilic base like Et₃N or DIPEA is crucial to scavenge the proton from the amine nitrogen upon acylation, driving the reaction to completion. DMAP acts as a superior acyl transfer agent, accelerating the reaction, which can be beneficial for less reactive amines.[14][17]
Protocol 2: N-Cbz Protection
This method is ideal when subsequent reaction steps involve strong acids, which would cleave a Boc group.
-
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Causality: The Schotten-Baumann conditions (biphasic solvent system with an inorganic base) are effective for acylating amines with acid chlorides. The base neutralizes the HCl formed during the reaction, preventing protonation of the starting amine which would render it unreactive.[9]
Protocol 3: N-Fmoc Protection
Fmoc protection is favored in peptide synthesis and when orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups is required.[3]
-
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Follow the same procedure as for N-Cbz protection (Protocol 4.2), substituting Fmoc-Cl for Cbz-Cl.
-
The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting amine.
-
Work-up: Similar to the Cbz protection, perform an aqueous work-up with extraction into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The N-Fmoc protected product is often a solid and can be purified by recrystallization or flash column chromatography.
-
-
Causality: The reactivity of Fmoc-Cl is similar to Cbz-Cl, and the same principles of neutralizing the generated HCl apply. The choice of Fmoc-Cl or the less moisture-sensitive Fmoc-OSu depends on the specific requirements of the synthesis and the stability of the starting material.[10]
Analytical Characterization
The successful N-protection should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protecting group. For Boc, a large singlet around 1.4-1.5 ppm integrating to 9 protons. For Cbz, aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1 ppm. For Fmoc, complex aromatic signals for the fluorenyl group. The signals for the piperidine ring protons will also shift upon protection.
-
¹³C NMR: Appearance of the carbamate carbonyl carbon signal (typically ~155 ppm for Boc). Additional signals corresponding to the carbons of the protecting group will also be present.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) for the N-protected product.
-
-
Infrared (IR) Spectroscopy:
-
A strong carbonyl stretching band for the newly formed carbamate will appear in the region of 1680-1720 cm⁻¹.
-
Conclusion
The N-protection of (S)-methyl 2-(piperidin-3-yl)acetate is a fundamental step for its successful application as a chiral building block in complex synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made strategically based on the planned synthetic route. The detailed protocols provided herein offer reliable methods for achieving high yields of the desired N-protected products, enabling researchers to confidently proceed with their synthetic endeavors. Each protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification, grounded in established chemical principles.
References
- Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- Chemtips. (2012). Reactions that Work: Boc Protection.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- SciELO. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 26(7). [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Lokey Lab Protocols. (2017). Fmoc.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 11. peptide.com [peptide.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 15. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
asymmetric synthesis of substituted piperidine-3-ylacetic acids
Application Notes & Protocols
Topic: Asymmetric Synthesis of Substituted Piperidine-3-ylacetic Acids For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Imperative for Chiral Piperidine-3-ylacetic Acids
The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs and countless clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged scaffold for interacting with complex biological targets.[3] Within this class, molecules bearing a substituent at the 3-position are of particular interest, with notable examples including the anticancer agent Niraparib and the antipsychotic Preclamol.[4][5]
The addition of an acetic acid moiety at the 3-position introduces a crucial pharmacophore that can engage in ionic interactions or serve as a handle for further derivatization. However, the synthetic challenge is significant. The creation of the chiral center at the C3-position demands precise stereochemical control, as enantiomers often exhibit dramatically different pharmacological and toxicological profiles.
This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the key strategies employed for the asymmetric synthesis of these valuable compounds. We will dissect the causality behind experimental choices, present robust, field-tested protocols, and offer a comparative framework to empower researchers in selecting the optimal synthetic route for their specific drug discovery and development programs.
Core Synthetic Strategies: A Comparative Overview
The asymmetric construction of the 3-substituted piperidine core can be broadly categorized into three dominant strategies: catalytic enantioselective reactions, classic chiral auxiliary-controlled transformations, and innovative chemo-enzymatic methods. The choice of strategy is dictated by factors such as substrate scope, scalability, cost of goods, and the desired point of diversification.
Strategy 1: Catalytic Asymmetric Synthesis via Pyridine Dearomatization
This modern approach represents the state-of-the-art in efficiency, directly functionalizing readily available pyridine precursors. The most powerful of these methods involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4][5][6] This strategy circumvents the need for stoichiometric chiral reagents and often proceeds with high levels of enantioselectivity.
Causality and Mechanistic Insight: The core principle involves a three-stage process:
-
Activation & Partial Reduction: Pyridine's aromaticity makes it unreactive. It is first activated (e.g., with phenyl chloroformate) and partially reduced (e.g., with NaBH₄) to form a more reactive dihydropyridine intermediate.[7][8] This breaks the energetic barrier of dearomatization.
-
Enantioselective C-C Bond Formation: A chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral phosphine ligand (e.g., SEGPHOS), orchestrates the key C-C bond formation.[8] The catalyst complexes with the dihydropyridine and an arylboronic acid, proceeding through a carbometalation or reductive Heck-type mechanism to install the C3-substituent. The chiral ligand environment dictates the facial selectivity of the addition, thereby establishing the stereocenter with high fidelity.[4][6]
-
Final Reduction & Deprotection: The resulting tetrahydropyridine is fully reduced to the piperidine ring, and the activating/protecting group on the nitrogen is removed to yield the target scaffold.[6]
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This is a robust and highly reliable method that relies on the temporary attachment of a chiral molecule (the auxiliary) to steer the stereochemical outcome of a reaction.[9][10] This approach transforms the challenge of enantioselection into the simpler task of separating diastereomers.
Causality and Mechanistic Insight: The power of a chiral auxiliary lies in its ability to create a sterically defined local environment. For instance, an Evans oxazolidinone or a pseudoephedrine amide can be used.[9]
-
Attachment: A prochiral substrate, such as a derivative of 3-piperidone or a precursor containing the acetic acid moiety, is covalently linked to the chiral auxiliary.
-
Diastereoselective Reaction: The bulky groups on the auxiliary physically block one face of the reactive intermediate (e.g., an enolate). When an electrophile is introduced, it is forced to approach from the less hindered face, resulting in the formation of one diastereomer in high excess.[11]
-
Cleavage: After the new stereocenter is set, the auxiliary is chemically cleaved and can often be recovered and reused, revealing the enantiomerically enriched product.
Data Summary: Substrate Scope of Rh-Catalyzed Reaction
The rhodium-catalyzed asymmetric carbometalation exhibits broad functional group tolerance, making it a versatile tool for library synthesis and lead optimization.
| Entry | Arylboronic Acid Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 98 |
| 2 | 4-Methoxy-phenyl | 96 | 99 |
| 3 | 4-Fluoro-phenyl | 91 | 98 |
| 4 | 4-Trifluoromethyl-phenyl | 85 | 97 |
| 5 | 3-Thienyl | 88 | 98 |
| 6 | 2-Naphthyl | 90 | 99 |
| Data are representative examples compiled from published literature. [4][6]Actual results may vary. |
Detailed Protocol: Asymmetric Synthesis of a 3-Aryl-Piperidine Core via Rh-Catalysis
This protocol details a robust and scalable method for producing an enantioenriched 3-aryl-piperidine, a direct precursor to the corresponding piperidine-3-ylacetic acid.
Part A: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
Objective: To activate and partially reduce pyridine to form the key dihydropyridine intermediate for the asymmetric reaction.
-
Materials: Pyridine (20 mmol), Methanol (50 mL), Sodium borohydride (NaBH₄, 20 mmol), Phenyl chloroformate (20 mmol), Diethyl ether (Et₂O), 1N NaOH(aq), 1N HCl(aq), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methanol (50 mL) and cool to -78 °C using an acetone/dry ice bath.
-
Carefully add NaBH₄ (20.0 mmol) followed by pyridine (20 mmol).
-
Add phenyl chloroformate (20 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white crystalline solid. [8]* Scientist's Notes: The low temperature is critical to control the reactivity of NaBH₄ and prevent over-reduction. Phenyl chloroformate serves as both an activating group and a protecting group for the subsequent steps.
-
Part B: Rh-Catalyzed Asymmetric Carbometalation
Objective: To perform the key enantioselective C-C bond-forming reaction.
-
Materials: [Rh(cod)OH]₂ (3 mol%), (S)-SEGPHOS (7 mol%), Arylboronic acid (1.5 mmol), Phenyl pyridine-1(2H)-carboxylate (from Part A, 0.5 mmol), Water (H₂O, 5.0 mmol), 1,4-Dioxane (5 mL), Diethyl ether (Et₂O), Silica gel.
-
Procedure:
-
In a nitrogen-filled glovebox or a flame-dried vial under nitrogen, add [Rh(cod)OH]₂ (0.015 mmol) and (S)-SEGPHOS (0.035 mmol).
-
Add 1,4-dioxane (5 mL) and H₂O (5.0 mmol). Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
To the pre-activated catalyst, add the arylboronic acid (1.5 mmol) followed by the dihydropyridine from Part A (0.5 mmol).
-
Seal the vial and stir the mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a short plug of silica gel, washing the plug with additional Et₂O (20 mL).
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired 3-substituted tetrahydropyridine. [7][8]* Scientist's Notes: The pre-heating step is crucial for efficient catalyst formation. The excess of arylboronic acid and water drives the catalytic cycle. The choice of chiral ligand ((S)-SEGPHOS) determines the absolute stereochemistry of the product.
-
Part C: Reduction and Deprotection to 3-Aryl-Piperidine
Objective: To obtain the final chiral piperidine core.
-
Materials: 3-substituted tetrahydropyridine (from Part B), Palladium on carbon (10% Pd/C, 10 mol%), Methanol (MeOH), Potassium hydroxide (KOH), Ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve the tetrahydropyridine in methanol. Add 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the crude intermediate in methanol and add an aqueous solution of KOH.
-
Heat the mixture (e.g., to 60 °C) to effect carbamate deprotection.
-
Upon completion, neutralize the mixture, extract the product with a suitable organic solvent like EtOAc, dry, and concentrate.
-
Purify by chromatography or crystallization to yield the enantioenriched 3-aryl-piperidine. [6]* Scientist's Notes: This two-step, one-pot sequence is highly efficient. The hydrogenation reduces both the double bond in the ring and can sometimes be used to remove certain protecting groups if applicable. The basic hydrolysis cleaves the phenyl carbamate protecting group. This sequence has been used in the formal synthesis of (-)-Preclamol. [6]
-
Part D: Elaboration to Piperidine-3-ylacetic Acid
Objective: To install the acetic acid side chain. This is a representative, general procedure, as the optimal route will depend on the specific nature of the aryl group and other functionalities.
-
Hypothetical Route (based on standard transformations): If the aryl group installed in Part B was a 4-bromophenyl group, a subsequent palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an acetylenic partner, followed by hydration) or a carboxylation reaction could be employed to build the acetic acid side chain. Alternatively, if the initial substrate allows, the acetic acid ester moiety could be introduced via alkylation of a suitable precursor prior to ring formation or functionalization.
Conclusion and Future Outlook
The has evolved significantly, moving from classical, often lengthy sequences to highly efficient catalytic and chemo-enzymatic strategies. The rhodium-catalyzed dearomatization of pyridines offers a powerful and versatile platform for rapid library generation, while chiral auxiliary methods remain a reliable choice for complex, multi-step syntheses. The continued emergence of novel biocatalysts and hybrid catalytic systems promises even more sustainable and selective methods in the future. [12][13]For drug development professionals, a thorough understanding of these diverse approaches is essential for designing and executing synthetic routes that are not only elegant and efficient but also practical and scalable for the production of next-generation therapeutics.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Rovane, S. E., & Wuest, W. M. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
- Wang, Z., Chen, D., et al. (2025).
- Contente, M. L., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. organic-chemistry.org. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Wang, Z., Chen, D., et al. (2025).
- Rowe, D. J., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. NIH Public Access. [Link]
- ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Kranke, B., & Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 84(4), 625-641. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
- Royal Society of Chemistry. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Olofsson, B., Bogár, K., Fransson, A.-B. L., & Bäckvall, J.-E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]
- ResearchGate. (2025). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Iaroshenko, V. O., et al. (2021).
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Al-Obaid, A. M., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 154-164. [Link]
- Amat, M., & Bosch, J. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry – A European Journal, 12(29), 7578–7592. [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 13. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
using (S)-methyl 2-(piperidin-3-yl)acetate in solid-phase synthesis
An Application Guide for the Solid-Phase Synthesis of Peptidomimetics and Scaffolds Using (S)-methyl 2-(piperidin-3-yl)acetate
Introduction: The Strategic Value of Chiral Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in pharmaceuticals and natural products.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can effectively orient substituents to interact with biological targets, often improving physicochemical properties like solubility and cell permeability.[3][4] The introduction of chirality to the piperidine core further enhances its utility, allowing for precise stereochemical control that can drastically improve binding affinity, selectivity, and pharmacokinetic profiles.[3][5]
(S)-methyl 2-(piperidin-3-yl)acetate is a bifunctional building block of significant interest. It combines the structural advantages of the chiral piperidine scaffold with a reactive acetic acid moiety, making it an ideal candidate for incorporation into peptide-like structures or as a core for combinatorial library synthesis. Solid-Phase Organic Synthesis (SPOS) provides a powerful methodology for leveraging such building blocks, offering streamlined purification and the ability to drive reactions to completion with excess reagents.[6]
This guide provides a comprehensive framework and detailed protocols for the effective use of (S)-methyl 2-(piperidin-3-yl)acetate in solid-phase synthesis, focusing on the Fmoc/tBu orthogonal protection strategy.[7][8] We will detail the necessary preliminary modifications to the building block, its incorporation into a resin-bound peptide chain, and the final cleavage and deprotection steps.
Core Principles and Synthetic Strategy
To be utilized in standard Fmoc-based solid-phase peptide synthesis (SPPS), (S)-methyl 2-(piperidin-3-yl)acetate must be chemically modified into a compatible building block. The strategy involves two key transformations:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophile that would interfere with subsequent coupling steps. It must be protected with a temporary protecting group that is orthogonal to the side-chain protecting groups and the resin linker. In the context of Fmoc/tBu chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the ideal choice.[9]
-
Unmasking the Carboxylic Acid: The methyl ester must be saponified (hydrolyzed) to reveal a free carboxylic acid. This carboxyl group will serve as the attachment point for coupling to the free N-terminal amine of the resin-bound peptide chain.
This two-step modification converts the starting material into N-Fmoc-(S)-3-(carboxymethyl)piperidine , a custom building block ready for SPPS.
The overall workflow for incorporating this building block is visualized below.
Caption: Overall workflow for the preparation and solid-phase incorporation of the piperidine building block.
Experimental Protocols
Protocol 1: Preparation of N-Fmoc-(S)-3-(carboxymethyl)piperidine
Rationale: This protocol transforms the commercially available building block into a format compatible with Fmoc-SPPS. The order of operations (protection followed by hydrolysis) is crucial to prevent unwanted side reactions.
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane, Water, Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
N-Fmoc Protection:
-
Dissolve (S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ (10% w/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-(S)-methyl 2-(piperidin-3-yl)acetate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the N-Fmoc protected ester from the previous step in a 3:1 mixture of THF:Water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting white solid, N-Fmoc-(S)-3-(carboxymethyl)piperidine, can be purified by column chromatography if necessary, but is often of sufficient purity for direct use in SPPS.
-
Protocol 2: Solid-Phase Synthesis and Incorporation
Rationale: This protocol outlines the incorporation of the prepared building block into a growing peptide chain on a solid support using standard SPPS techniques. A Rink Amide resin is used as an example to generate a C-terminal amide, a common feature in bioactive peptides.
Key Reagents & Equipment:
-
Solid Support: Rink Amide AM Resin (or other suitable resin).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: See Table 1 for options. HATU is recommended for this potentially sterically hindered coupling.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solution: DMF.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: See Table 2. A standard choice is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[10]
-
Equipment: SPPS reaction vessel, shaker, filtration apparatus.
Caption: Key coupling step of the activated piperidine building block to the resin-bound peptide.
Step-by-Step Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection (of the resin-bound chain):
-
Drain the DMF.
-
Add 20% piperidine/DMF solution to the resin and shake for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and shake for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.[11]
-
-
Coupling of N-Fmoc-(S)-3-(carboxymethyl)piperidine:
-
In a separate vial, pre-activate the building block. Dissolve N-Fmoc-(S)-3-(carboxymethyl)piperidine (3-4 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to stand for 2-5 minutes.
-
Drain the wash solvent from the resin and immediately add the pre-activated coupling solution.
-
Shake the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the building block.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Optional: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for any subsequent amino acids to be added to the piperidine nitrogen or other parts of the molecule if the design requires it.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) based on the peptide sequence (see Table 2).[12] Triisopropylsilane (TIS) is a critical scavenger to prevent re-attachment of cationic species generated during cleavage.[10][13]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and shake gently for 2-3 hours at room temperature.
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude product pellet under vacuum. The final product can then be purified by reverse-phase HPLC.
-
Data and Reagent Selection Tables
Table 1: Common Coupling Reagents for Solid-Phase Synthesis
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very fast, highly efficient, low racemization, excellent for hindered couplings.[14][15] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Robust, reliable, and widely used standard reagent.[15] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Carbodiimide + Additive | Cost-effective, Oxyma is a safe and effective alternative to HOBt to suppress racemization.[16][17] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for difficult couplings, though byproducts can be harder to remove in solution-phase.[15] |
Table 2: Composition of Common Cleavage Cocktails
| Reagent Name | Composition (v/v) | Scavengers | Primary Use Case |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, TIS | "Odorless" option, good for Trityl-based protecting groups.[12] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | General purpose, effective for peptides with Cys, Met, Trp, Tyr.[12] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% Water | TIS | Standard, simple cocktail for peptides without sensitive residues like Trp, Cys, or Met.[18] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w) | Multiple | Specifically designed to prevent oxidation of Methionine residues.[19] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Conclusion and Best Practices
The successful incorporation of (S)-methyl 2-(piperidin-3-yl)acetate into a solid-phase synthesis workflow hinges on its proper preparation into a compatible N-Fmoc protected carboxylic acid derivative. By following the protocols outlined above, researchers can effectively leverage this valuable chiral scaffold to create novel peptidomimetics and complex molecular libraries.
Key considerations for success include:
-
Purity of the Building Block: Ensure the N-Fmoc protection and saponification steps proceed to completion to avoid truncated sequences.
-
Coupling Efficiency: Use a powerful coupling reagent like HATU and consider double coupling or extended reaction times to overcome potential steric hindrance.
-
Monitoring: Employ qualitative tests like the Kaiser test at critical junctures to validate the completion of deprotection and coupling steps.[11]
-
Cleavage Cocktail Selection: Choose a cleavage cocktail composition that is appropriate for the other amino acid residues present in the sequence to minimize side reactions.[10][18]
By adhering to these principles, scientists can confidently integrate this and other non-standard building blocks into their drug discovery and development programs.
References
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkiQPltxPbRDquYx6MZ14bTloFbIKBjiYIMQ70Ad8OFk9jwC7h0p-006s7NEgNOS5KxTXPp5W68gWbdGQmd2mryBRoXwsjvbmG23BonxtZymKP8lveYcpFURVdAUrGPs8Q7EeNh0A8ITY_zM02M-G4j275zS9VYq70o2BaC9IemfLD3MOnupk308HzCgtzq6Lxt-Fj28p_tOCjRcaIzQGkzu-Ahgp5obdRiXg8QYX6MyVRrpjvUK5wUoD0rgE=]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTzKYUF7F7O3D4U76i0fQRZj9U44_mJJdiN976FrWKb-fODGCg1X9x-mDe86IzBZ0tdIUFBdD_4GqDNsESJ-DVcKZ4emyAscR4FBs0y0O_aKDdokBFMzRCQ_AdUKMHu-kJWPC_xqd6O34qs6gnbTMNxbxbUiX5KckisFW0KvPu5YxyLoG7cA==]
- Thieme Chemistry. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://doi.org/10.1055/s-0043-1764218]
- Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCb6Y_eLPlcfRG1IdbK1_IZI5eyTMOmWEgsMeRX9BHpRiAkmsZNP4rV6IQZhdbw28M-_npmf6n3OsY7h40d8HinsDCScUR7Peuv1j4wulLlEJ2D9mSRUE3jwZGP6m4fFTVJ38O68owqgPmHXW29zELTHh1EaMy6ueY4H-idIsZWrYYbOncFJkDYmbg]
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lIpArY8Jm3MH4tOFCTkK-F-DflB8B5J5RZNTvuyMsAUPvwt4zD0xQZgrWd6e-6UyQnGfa3KmPRDA_DkLWELT0nJG7Zn7aqy5hJbTD5tzrVZe7K1A8epzfz6aphq-XWcZVqWw]
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaWXvp771ZQFLf4m_yYAx0xKmHwLFlCxANBq6GpB2SEcAc0B3hCM-_EyvMhW--hCienRvQq6v-e_wzS9d54X1eX6kLCPfNcRgkyiBEgYIaIqBj6S9HngCsOYJ4j2FRe888AMc=]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDIaaASpRyCRhHWTbApOlwvVO_N5mCXDK_stIbpsNoWGDfe79tbwVFSo3ol4zRlP0ulzzwpCOIGYOQ2i27ynXH9cGrF6jQEj00wuUR0TI-EZGhfZPV6pHNDSHlYS04i0MD7dENHhuUia1jVGfPU4p8khnKetovGCRjOx-TET6_rQSXcHv3okhR-4tVMACFkZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Benchchem. A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJt9L5uUEqrlQBMAVA7X3jzcFuClV6rkNee_Ah5JSIiJo-WLqPnQtZ3e0KXZlcnNPaVFJ67MSHEWEJZe9MAW6d1AO7vC3PzPE77fLvxq62gslDyQjpSSP8Jq48i3OZb3RnDYE6IXY24oc6tACUe1RPojhAQdEiVPa9NLt3t-xXO3elGWgWmmRs7mZ1ntd1ydN-mxNnqaBGzTxNgwIbI6IBEjrEmOX3QY1UgxvHLZAUq94oEBXNcQ==]
- AAPPTec Peptides. Cleavage Cocktails; Reagent B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL8IbApXyEO55P6d2q0bjuexcG8dvQRWjG-6-tUMfq7gj2bmtWThe3ffVYqHl4LBXNldf79sZVqY9ZZziNpfCUy8JrVAikbBSz_im9Kv2Dlb4Gy4ykXRPUDLo78Cf8fwgzr_18XNe-gf8JE9G44NIHaevUyWTlZL88RO0JKUjy-fimU5KJoJPMIgC53I0=]
- AAPPTec Peptides. Coupling Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9x2pP_6eoLElsZ66YcoURH3SnBYjLR7IJo3kWi2TJYg3Sq3Omog5OPqpFDz_HNeV_z-jkJ94ut-2cmss8Wcwm0Xolxu6qIZ2ygfDk8mtn2GsertXfMrB_5YFtNZxClLLbdLr6N4BF2LDuSPUk0-hKhIurSd2AgUWBwYz0Og2b8mTEWtjYJ5F4yFNAzg==]
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MJnH6z46AcOxsopu5ot-u1JLur4LzoEGIvUrkmsKWpeRh6Pv159byOPwFa9dQVgf9viMmsiTuX-p1RDJIc25g-YD5spPrHP49rRwDpka4QuhsLbziWwXXtiW-UJA8yYox8hBaWN8L3W0Rptdj9HabQvT3Zemtl87PF6dV8dQP1Fx5kAG_Ma3YXqWBYARmU_kWDd7ON3yTsRaRVC9tDvJGWmVQa9K]
- Benchchem. Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtKpsNhevX0-Tm5i5EFmJcZYbnKjmQMhVxyCQ8DVSwxA6R3HcHQGbHQ0ZZeSdT5oEg2XYabnGFt3O40MnjrrM5cxbabG8TYUZJDyVQNwaGM_lVxJlos6bgtB9pH8KI7bOq-NzgiXAsQmuNPXe9WwJ5TVaIXAeu_38kfYF7VoiQ3aKVnmhCOZYcsrQrY1whppTJ74mKAKoXFTjXtsEHDzqq0zePNs4=]
- PubMed - NIH. A cleavage cocktail for methionine-containing peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElhxUXdTbhVv5l0-k8cnMcz6LIy67MM7fJwGx4xZXLJVBUOD4EGonCGRWosAMGA-iEzz9zHILUz31e4ndzxkbJZzLit75Mytqiq5XaFpk10Y_BQYwG4AHHlwoFhSVT9ksR_SY=]
- Merck Millipore. Novabiochem® Coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpa-3mkkZPUPhHjIoeahZj-yWsgyLipQ3QX6X0oWGc1k9anbhQ_PV9Cr7kdJUfKNaWAuCrxTFaoi9SnAGay1N61JgXeUTXCd84SM1wlIpC3VuJ-oC7B2MrTCxXELCOy9UPpt7yfNOKK-0iUK41AAFOYpwBRQ5jl4rnYpomM5ghPbhgsRwuw6v9IuI20s4OeFwCu5i0nyjXi-X0fCX3OqRL4IqLwcS18Mjyl8g=]
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJicgmmV9YtR_KXOXXBq_tA8jmEH27yBeiGr19co3b7S9GEc40WGTHVAK2kIB6ZHrqxmWgYJwtTVoqEqC8_Fz0wgjlC6gg42vgTjuChOu_ZzqeaXV1TZAov4gPN_J5z1ComqFcgmRqN8bCAzv5CJlRkluDO6YBd3qFoOroFO1WjnrNdGyD8rMHemcWIHorUkCosjEK7SHt2-GncyRKcJPAc2Y5ftR]
- AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESs61gdQAUno5FzmndBV55djjg2prIo7PVhR4RNeYGapC4EYLhlKd9nd-Cnjpnx7fpDf_poG-lDTsWRC8Xrcm0HW_RZX3MVNzE8-ss_w8J9Se3URbg5TfsxxMys6MmzaJTu_XEaaJEQUOPLV6APV50XVDRMbFFGGfceuRfQfbJGD7nRApLbWMl]
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVojniOVknIgJutgb0hbpxaGiHC9OAdRgwXeibAqAOCo6ZpAg3YilpgPdoClKzzy3uBGFu8t5jV18byZYJFO0r2aj9qhi4M6dYh78xzSLrONqYeVRR5Vvdh0onKxNpuP5E-VudqrLEaRKrP88byK8hvhG1CsUmVKeXOPJ8_hNMaLiOKIEqnnbQrhA5rLsh96h-CvkcKsilAj6JMY1LSnPyv6XOhZM=]
- Thieme Chemistry. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6aa1gm3Hgg8TpyLC5yiyloYMlxFLPETess-XJ5AbJM1nbjZqg-u9s1bDTqYrKKMwkTgl68DdvssoCDpyGNJiNwnEgxbrkoqmw34EeH4AZqhI4NqXOKPHM-dorA3Dxz6yqy2F4pEZZKXIprM2TuSIpYcJPiTEvcwSDwUbiKrzYEQ2Tvh5PbKEhgwY=]
- Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHt6J6CoRM75j3WHfNbWQjHvztQuqeXeuaDatgh2QhDD6IYXcl3UpUoWC3E_mBmjEN4Q4OZ42ZgqiPyRfJFQfyBcgVYB0NXeV3C1XI3aPSelJbsLTnJ4XD5Zlwol0mCddZBMbeOTgywdrT4s0NhqH-gL4EwadG7l8M75yNcvIK3GeLVctyMu180PKJVvU5fsNzctC1OAccw48uWoILMyI=]
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGReJU8SGhHxF_Y-jWo5N8ntlrShVB0LTs5chis-FUiFpF4ngI4yr8sV5W1QQRssX43wXIq_gnITCg9U0eSpIZ8uDcZZBaUSZZIIyZ8xxE2X3AuZSBy1sdcYzeu8k1WpiUCy2aey26tLHQr6g==]
- Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXe7x-KEFJkAIXgDmQLgOXnsQQOckjSoITLGmh1Wpk-VzSiGykyNhjEPaCc9gXVULCfW80Kl84-6zId_tAlNfclsdE2eM7DfI4AJbsIBKA7YE0ZZh0BI-YoOQ9cswC1-_VoJ6iBX_bAVJeYf6NhyS6aNYZEI8xIhFFSDU=]
- Semantic Scholar. Alternative to piperidine in Fmoc solid-phase synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8K5gHhMuiWBFfhbAQRmh_sqq1ae51wv97NiJTU405lGnwzz5BWhRGOY630zR6XdpAmn-I6RwNnD0SEO5FErT9JSDlUCV2KAdPrgbjC2X4YYIvpquMBZIAQ-E3wYAjxEGJms7_CH-QMX6e-xMYbW_LkguTN6y6TpuFkwNgxgsfXNQ7Oo3KV4pfon2GXIzO0LEQpUeEzWFZLK22JiXA2Jg_965mki_wjeBIXt_7YnklZZvHXKgZlbwEPrHw-g4WPehQW8RKg==]
- ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZKGrgYrbY4EBHQGQVf3lanSEcVhKVKQXhhSjcJqf50YSnwURQFRBK65_SpblRRQGkHmNArxuD53E08Tkn3_L2WuXi-niuDJBoZ_8_sSOtVBNjxB0ssbrc9YXzEOy05j32bRjUMo4NS7hNSUyK2344M23YQN2dA_Z_OlgHgwjCISQ8bmLoqBzZgt1EWA93A0zD9IoPfAPmbIWFg_HA200IjsedP0HVVc8k_iWO5ay_kTXj9XkqJZEL2ttfFDiWa9Z]
- DTIC. Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9lLIH4xo_v2mmH6Y34phu2iv9OiClY0M1Rgi3jzavnyRl2JoiO8k-92ieE0BYgtXjs96hMswJoM7p7UVM813X80h7VDBkIY1-co-U3CGdlFXsv2-n1clJ9LBETEgHyMdJ6uG4rxGFKQ==]
- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIS6VsPViDv6VQAfgHKnwB1jOU1zRXIG48JNJSFfovEPWF2kpqtgDt1UK7UN2_obWHCjD_eI2fLSLD3jAL5CEaYo2sFFTRbSb8w6RR6bpExX1mAEYNZJtcpRQX769SFLLB_0OV6H2MHM6SWGo9XY0Ts0hFUFM_kVe2Meb7MSyOzTavXKh-3yUSB0-rxsm722TfT1BDQxZissAgcB4p3H65K2p0xXAdoZr2UsnnvneCeserw1j1eHrWw25EPnKEsE67ZvIXXrGEBUs=]
- Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDuKXgDsdCTP2fIPISJiHpkvHQVyZ8uA8B-dIURe5osnNnZ7Geo9fQ9Ets2zXFOnoZ76QBcZOEZhAj-a1HRPHmQG2mpXZP4_vLVN6BKdmHUgbj7OxK6D_daSDSZCqZ_oDb7GuPldCJ7-vLOWc4ZJkdhvPBOVSajGAQnPZyfm0lvH64ifnrG2cbw7IcbtqwUK2n_-jV]
- Springer Link. Methods and protocols of modern solid phase peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4oQSxMv0MxbaVuGqaV7mJ7TAmxX9FeGYcMZuorwT-TYdsuI0MIoFRolnkdZdJlv4-wOc2JLr871WuFkufrNAG8CN31ZUFg0nC8AnVQck0FXSpTUUZc7cqwPb2sm5rWvoRiFb7oOn1kGDA_Fdc8LpzIpV8cX1lDs7MZTMzpYNFDzqxVep9e6M4bg==]
- Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuIB0UxRQu-YwGH-R4NENuaOQ6R5eNS7NVCdKF-pAlXoIqZMimqM9xZYCsLDPVl5-jA-6noLxIurNO_Ch3q7pvvcy2ae4jCLkgbNh8tTFtEwr1o7ecd4H6dxqpGo_GfPZMw-QbmHqnhhoOA_DrVxqpPMeznxKl4e-HHSPuMUgzBZ-7NJDdnLr-AAXKi3cTXf_zaFWmdw==]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bachem.com [bachem.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. ejbiotechnology.info [ejbiotechnology.info]
- 18. biotage.com [biotage.com]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Utility of (S)-Methyl 2-(Piperidin-3-yl)acetate in Contemporary Drug Discovery
Abstract
(S)-Methyl 2-(piperidin-3-yl)acetate is a chiral, non-racemic piperidine derivative that serves as a highly valuable and versatile building block in medicinal chemistry. Its intrinsic chirality and dual-functional nature—a reactive secondary amine and a modifiable ester group—position it as a strategic starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on synthetic transformations that unlock access to key pharmaceutical intermediates. Detailed protocols for N-functionalization and a multi-step pathway toward a precursor for the PARP inhibitor Niraparib are presented, underscoring the compound's significance for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chiral 3-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone of modern drug design, appearing in a vast number of approved therapeutic agents.[1][2][3][4] Its saturated, heterocyclic structure provides a robust, three-dimensional scaffold that can favorably influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its pharmacokinetic profile.[1][2] The introduction of stereocenters into the piperidine ring further refines its utility, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[1]
(S)-Methyl 2-(piperidin-3-yl)acetate, with its defined stereochemistry at the C3 position, is an exemplary chiral building block. It provides a reliable synthetic handle to construct molecules with predetermined three-dimensional arrangements, a critical factor in achieving high potency and selectivity while minimizing off-target effects.[1] This application note will detail practical, field-proven methodologies for leveraging this intermediate in drug discovery programs.
General Reactivity and Functionalization
The chemical versatility of (S)-methyl 2-(piperidin-3-yl)acetate stems from its two primary functional groups: the secondary amine within the piperidine ring and the methyl ester of the acetate side chain. The secondary amine is a potent nucleophile and a site for introducing a wide array of substituents.
N-Functionalization: Expanding Chemical Diversity
The piperidine nitrogen is readily functionalized through standard organic transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Key reactions include N-acylation, N-alkylation, and N-arylation.
Amide coupling is one of the most frequently used reactions in medicinal chemistry. The use of modern coupling reagents like HATU allows for efficient and high-yielding synthesis of amides under mild conditions.[5][6][7][8]
Reaction Scheme:
General N-Acylation Workflow.
Experimental Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: HATU is a highly effective uronium-based coupling reagent that minimizes racemization and is efficient even with sterically hindered or electron-deficient coupling partners.[5] DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the acid formed during the reaction.
Reductive amination is a robust method for forming C-N bonds and is widely used to introduce alkyl groups onto a secondary amine.[9][10][11][12]
Reaction Scheme:
General N-Alkylation via Reductive Amination.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-24 hours under a nitrogen atmosphere.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more sterically hindered than sodium borohydride, which reduces the likelihood of reducing the starting aldehyde or ketone.[11][12]
Core Application: A Synthetic Pathway to a Niraparib Precursor
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. A key intermediate in its synthesis is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[13][14][15] The following multi-step synthesis demonstrates how (S)-methyl 2-(piperidin-3-yl)acetate can be strategically employed as a starting material for this valuable intermediate.
Synthetic pathway to a Niraparib precursor.
Protocol 3.1: Step 1 - N-Boc Protection
Protecting the piperidine nitrogen is crucial to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.[16][17]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add a base such as sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 12-18 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.
Protocol 3.2: Step 2 - Reduction of the Methyl Ester
The ester is reduced to a primary alcohol, which can then be converted into a good leaving group for cross-coupling. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[18][19][20][21][22]
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-Boc protected ester from Step 1 (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.
Protocol 3.3: Step 3 - Activation of the Alcohol
The primary alcohol is converted to a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Experimental Protocol:
-
Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting triflate is often used immediately in the next step due to its potential instability.
Protocol 3.4: Step 4 - Suzuki Cross-Coupling
The Suzuki coupling reaction is a powerful C-C bond-forming reaction that will be used here to introduce the aryl group.[23][24][25]
Experimental Protocol:
-
In a reaction vessel, combine the triflate from Step 3 (1.0 eq), 4-(Boc-amino)phenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Add a mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the Boc-protected 3-arylpiperidine derivative.
Causality: The palladium catalyst facilitates the cross-coupling between the sp³-hybridized carbon of the triflate and the sp²-hybridized carbon of the boronic acid. The base is required to activate the boronic acid for transmetalation to the palladium center.
Data Summary
The following table provides representative data for the key transformations described in this guide. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |
| 2.1.1 | N-Acylation | Carboxylic Acid, HATU, DIPEA | DMF | 75-95% | [5][6] |
| 2.1.2 | N-Alkylation | Aldehyde, NaBH(OAc)₃ | DCE | 60-90% | [9][10] |
| 3.1 | N-Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | >95% | [16][17] |
| 3.2 | Ester Reduction | LiAlH₄ | THF | 80-95% | [18][19] |
| 3.3 | O-Triflation | Tf₂O, Pyridine | DCM | 85-95% | [23] |
| 3.4 | Suzuki Coupling | Arylboronic Ester, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 60-85% | [23][24] |
Conclusion
(S)-Methyl 2-(piperidin-3-yl)acetate is a strategically important chiral building block in drug discovery. Its utility extends beyond its direct incorporation into final drug targets; it serves as a versatile starting point for the synthesis of more complex, high-value intermediates. The protocols outlined in this guide for N-functionalization and for the multi-step synthesis of a Niraparib precursor provide a robust framework for medicinal chemists to leverage this compound's full potential. By applying these methodologies, research and development teams can accelerate the exploration of new chemical space and the discovery of novel therapeutic agents.
References
- ResearchGate. (2017).
- Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring...[Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152575. [Link]
- Grogg, M., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 60(33), 18063-18069. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- ODU Digital Commons. (1987).
- ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. [Link]
- Royal Society of Chemistry. (2013).
- Science Madness. (n.d.).
- Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
- Wikipedia. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 19(35), 6006-6019. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4)
- MDPI. (2022). Ni(III)
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Stanchev, S., & Stoyanov, R. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Synthesis, 4(3), 273-287. [Link]
- Chemistry LibreTexts. (2023).
- Svirskis, V., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
- YouTube. (2025).
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]
- Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
- Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)
- PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)
- PubMed. (2002). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 20. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of (S)-methyl 2-(piperidin-3-yl)acetate for High-Throughput Library Synthesis
Abstract
This guide provides a comprehensive framework for the derivatization of (S)-methyl 2-(piperidin-3-yl)acetate, a valuable chiral building block for pharmaceutical and medicinal chemistry. We present detailed, field-proven protocols for high-throughput N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) tailored for parallel library synthesis. The strategic rationale behind reagent selection, reaction optimization, and workflow integration is discussed to empower researchers in drug discovery to efficiently generate diverse chemical libraries based on this privileged scaffold.
Introduction: The Strategic Value of the Piperidine-3-yl-acetate Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically approved drugs.[1][2][3] Its saturated, six-membered heterocyclic structure offers a synthetically tractable framework that can improve critical drug-like properties, including aqueous solubility, metabolic stability, and target binding affinity.[1][4]
The specific scaffold, (S)-methyl 2-(piperidin-3-yl)acetate, presents two key strategic advantages for library synthesis:
-
Defined Stereochemistry: The fixed (S)-chirality at the C3 position reduces the complexity of the resulting library, eliminating the need to synthesize and test diastereomeric mixtures and allowing for more precise structure-activity relationship (SAR) studies.
-
Two Points of Diversity: The scaffold possesses two readily modifiable functional groups: a secondary amine on the piperidine ring (R¹) and a methyl ester (R²). This allows for the generation of extensive "two-dimensional" libraries by varying substituents at both positions, significantly expanding the chemical space explored.
This application note details robust, parallel synthesis-compatible methods to exploit the reactivity of the secondary amine for the rapid generation of diverse amide, sulfonamide, and tertiary amine libraries.
Core Scaffold Analysis & Derivatization Strategy
The primary site for derivatization is the secondary amine at the N1 position of the piperidine ring. This nucleophilic center is amenable to a variety of classical and modern chemical transformations. A secondary, orthogonal derivatization can be achieved by modifying the ester functionality.
Caption: Derivatization pathways from the core scaffold.
Protocols for High-Throughput N-Derivatization
The following protocols are designed for execution in parallel, for instance, using 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Parallel Amide Synthesis via Acylation
Amide bond formation is a fundamental reaction in medicinal chemistry.[5] For library synthesis, the use of modern uronium salt-based coupling reagents like HATU is highly recommended over classic carbodiimides (e.g., EDC, DCC).[6][]
Scientific Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers several advantages in a high-throughput context:
-
High Reactivity & Efficiency: Reactions are often complete within a few hours at room temperature.[8]
-
Low Racemization Risk: The HOAt-based active ester minimizes epimerization, which is critical when coupling with chiral carboxylic acids.[6]
-
Soluble Byproducts: The byproducts are generally soluble in standard aqueous workup solutions, simplifying parallel purification.[8]
-
Base Requirement: A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the HCl generated if the amine starting material is a hydrochloride salt.
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (1.0 equiv)
-
Selected carboxylic acids (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure (per well):
-
Reagent Preparation: Prepare stock solutions of the piperidine scaffold, HATU, and DIPEA in anhydrous DMF. Prepare a 96-well plate containing pre-weighed or aliquoted carboxylic acids.
-
Reaction Assembly: a. To each well containing a carboxylic acid (e.g., 0.1 mmol), add the (S)-methyl 2-(piperidin-3-yl)acetate stock solution (0.09 mmol in DMF). b. Add the HATU stock solution (0.11 mmol in DMF). c. Add the DIPEA stock solution (0.27 mmol in DMF).
-
Reaction: Seal the reaction block and shake at room temperature for 4-16 hours.
-
Monitoring: Progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
Workup & Purification: Quench the reaction by adding water. The library can be purified using parallel high-throughput techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.[9][10][11][12]
| Building Block Example | Product Class | Notes |
| Benzoic Acid | Aromatic Amide | Core aromatic structure |
| 4-Chlorobenzoic Acid | Electron-deficient Amide | Introduces halogen bond donor |
| 4-Methoxybenzoic Acid | Electron-rich Amide | Modulates electronics, H-bond acceptor |
| Cyclohexanecarboxylic Acid | Aliphatic Amide | Increases sp³ character and flexibility |
| Acetic Acid | Small Alkyl Amide | Probes for minimal steric bulk |
Protocol 2: Parallel Sulfonamide Synthesis
Sulfonamides are a critical class of functional groups in pharmaceuticals, known for their ability to act as stable hydrogen bond donors and mimic other functional groups.[13][14] The reaction of a secondary amine with a sulfonyl chloride is a robust and high-yielding transformation suitable for library synthesis.
Scientific Rationale: This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the HCl byproduct. Pyridine is often used as both the base and a solvent, but for parallel synthesis, using a non-nucleophilic base like DIPEA in a solvent like Dichloromethane (DCM) allows for easier workup.
Materials:
-
This compound (1.0 equiv)
-
Selected sulfonyl chlorides (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure (per well):
-
Reaction Assembly: a. To each well of a 96-well plate, add a solution of (S)-methyl 2-(piperidin-3-yl)acetate (0.1 mmol) and DIPEA (0.3 mmol) in DCM. b. Add a solution of the corresponding sulfonyl chloride (0.12 mmol) in DCM.
-
Reaction: Seal the plate and shake at room temperature for 6-18 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. The organic layer can be separated using a phase-separation plate, and the solvent evaporated. The crude products are then purified via parallel methods.
| Building Block Example | Product Class | Notes |
| Benzenesulfonyl chloride | Aromatic Sulfonamide | Parent aromatic sulfonamide |
| 4-Toluenesulfonyl chloride | Substituted Aryl Sulfonamide | Classic "tosyl" group |
| Methanesulfonyl chloride | Aliphatic Sulfonamide | Small, flexible "mesyl" group |
| Dansyl chloride | Naphthyl Sulfonamide | Introduces a large, fluorescent tag |
Protocol 3: Parallel N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to library synthesis due to the vast commercial availability of aldehydes and ketones.[3][15]
Scientific Rationale: The reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation because it is tolerant of mildly acidic conditions (which promote iminium formation), is not water-sensitive, and is selective for the iminium ion over the carbonyl starting material.[15]
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate (1.0 equiv, free base)
-
Selected aldehydes (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure (per well):
-
Reaction Assembly: a. To each well, add a solution of (S)-methyl 2-(piperidin-3-yl)acetate (0.1 mmol, free-based) in DCE. b. Add the corresponding aldehyde (0.12 mmol). c. Add STAB (0.15 mmol) as a solid or a slurry in DCE.
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours. A slight effervescence may be observed.
-
Workup & Purification: Quench carefully by adding saturated aqueous sodium bicarbonate. Extract the library with an organic solvent (e.g., ethyl acetate or DCM) using a liquid-liquid extraction plate. The combined organic extracts are dried, concentrated, and purified.
| Building Block Example | Product Class | Notes |
| Benzaldehyde | Benzyl Amine | Introduces a benzyl group |
| 4-Pyridinecarboxaldehyde | Heterocyclic Amine | Adds a basic nitrogen for PK modulation |
| Isovaleraldehyde | Branched Alkyl Amine | Increases lipophilicity and steric bulk |
| Cyclohexanecarboxaldehyde | Cycloalkylmethyl Amine | Adds a non-planar aliphatic group |
Orthogonal Derivatization Strategy: Ester Modification
For a second dimension of diversity, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This creates a new scaffold that can then be subjected to another round of amide coupling reactions, reacting with a library of amines. This "orthogonal" approach dramatically increases the number of possible final products from a small set of building blocks.[16][17]
Scientific Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) is a standard method for ester hydrolysis. The use of orthogonal protecting groups is a key concept in complex organic synthesis, allowing for the selective modification of one functional group in the presence of others.[17][18]
Integrated Workflow for Library Synthesis
A successful library synthesis campaign relies on an integrated and automated workflow.[19] This minimizes manual handling and ensures consistency across the library.
Caption: Integrated workflow for automated library synthesis.
Conclusion
(S)-methyl 2-(piperidin-3-yl)acetate is a highly versatile and strategically valuable scaffold for the construction of diverse chemical libraries. The robust protocols for N-acylation, N-sulfonylation, and reductive amination detailed in this note provide a reliable foundation for high-throughput synthesis campaigns. By integrating these chemical methods with automated laboratory systems, drug discovery teams can rapidly generate large, high-quality compound collections, accelerating the identification of novel therapeutic leads.
References
- Davies, S. G., & Fletcher, A. M. (Year). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1.
- The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Supplier Publication.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- High-throughput purification of single compounds and libraries. (n.d.). PubMed.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers.
- What is High-Throughput Purification?. (n.d.). Virscidian.
- High-Throughput Purification of Single Compounds and Libraries. (2005). ACS Publications.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (2025). BenchChem.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate.
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications.
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). National Institutes of Health (NIH).
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
- A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. (2011). PubMed.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PubMed Central.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (n.d.). ResearchGate.
- Automated and Parallel Amide Synthesis. (n.d.). CiteDrive.
- Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
- NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite. (2025). ACS Fall 2025.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Sulfonamide derivatives of piperidine. (n.d.). ResearchGate.
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). National Institutes of Health (NIH).
- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. (2025). BenchChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PubMed Central.
- (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. (2025). ResearchGate.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PubMed Central.
- Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. (2024). Arkivoc.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is High-Throughput Purification? [virscidian.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. tarosdiscovery.com [tarosdiscovery.com]
Application Notes & Protocols for the Analytical Characterization of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Abstract: This technical guide provides a comprehensive framework for the analytical characterization of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document outlines detailed protocols for chromatographic and spectroscopic methods, focusing on identity, purity, and enantiomeric excess determination. Methodologies are grounded in established scientific principles and aligned with regulatory expectations, such as those described in the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.
Introduction and Compound Overview
This compound is a chiral building block whose stereochemical integrity is critical for the synthesis of pharmacologically active molecules. The piperidine moiety is a common scaffold in many central nervous system (CNS) active drugs. The precise control and verification of its stereochemistry are paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1] The U.S. FDA and other global regulatory bodies emphasize the need to characterize and control stereoisomers, often recommending the development of single-enantiomer drugs.[1]
Therefore, robust, validated analytical methods are essential to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API) derived from this intermediate. This guide details the primary analytical techniques required for its comprehensive characterization.
Physicochemical Properties
| Property | Value |
| CAS Number | 957471-98-6[2][3] |
| Molecular Formula | C₈H₁₅NO₂·HCl[2] |
| Molecular Weight | 193.67 g/mol [4][5] |
| Chemical Structure | This compound |
Analytical Workflow Overview
A systematic approach is required for the complete analytical characterization of a chiral intermediate. The workflow ensures that identity is confirmed, purity is accurately quantified, and stereochemical integrity is verified.
Caption: General analytical workflow for compound characterization.
Chromatographic Methods for Purity and Enantiomeric Excess
Chromatographic techniques are the cornerstone of purity and chiral analysis in pharmaceutical development.[6] High-Performance Liquid Chromatography (HPLC) is particularly versatile for non-volatile compounds like the topic substance.[1]
Chiral HPLC for Enantiomeric Purity
The most critical analytical task for this compound is the determination of its enantiomeric excess (% ee). This is achieved by separating the (S)- and (R)-enantiomers using a chiral stationary phase (CSP).
Causality & Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including those with piperidine rings.[7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[7] A normal-phase method is often a robust starting point for such separations.
Illustrative Protocol: Chiral HPLC for Enantiomeric Excess
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Choices:
-
Mobile Phase: The combination of a non-polar solvent (hexane) and a polar modifier (isopropanol) allows for the fine-tuning of retention and resolution on the polysaccharide CSP. The addition of a basic modifier like DEA is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the secondary amine of the piperidine ring is in a neutral state.
-
Detection Wavelength: The compound lacks a strong chromophore. Detection at a low wavelength (220 nm) is necessary to achieve adequate sensitivity.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Prepare a solution containing both the (S)- and (R)-enantiomers (a racemic mixture is ideal for this purpose).
-
Inject the SST solution and verify that the system meets the predefined criteria.
-
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between the (S) and (R) enantiomer peaks[7] |
| Tailing Factor (T) | ≤ 2.0 for the (S)-enantiomer peak |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections of the (S)-enantiomer |
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%
-
Reversed-Phase HPLC for Assay and Related Substances
A validated RP-HPLC method is required to determine the purity (assay) of the compound and to quantify any process-related impurities.
Protocol: RP-HPLC for Purity
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
-
Sample and Standard Preparation:
-
Standard: Prepare a reference standard solution of known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Sample: Prepare the sample solution at the same concentration as the standard.
-
-
Data Analysis:
-
Calculate the assay (% purity) by comparing the peak area of the main component in the sample to that of the reference standard.
-
Quantify impurities using area percent normalization, assuming a relative response factor of 1.0 in the absence of characterized impurity standards.
-
Spectroscopic Methods for Structural Identification
Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.[10] The hydrochloride salt is soluble in these polar solvents.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling, using a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the methyl ester singlet (~3.6-3.7 ppm), complex multiplets for the piperidine ring protons, and signals for the CH and CH₂ protons of the acetate side chain. The N-H protons may appear as broad signals.
-
¹³C NMR: Expect signals for the ester carbonyl (~170-175 ppm), the ester methoxy carbon (~50-55 ppm), and multiple signals in the aliphatic region corresponding to the carbons of the piperidine ring and acetate side chain.[11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
Causality & Rationale: Electrospray Ionization (ESI) is the preferred method for this compound as it is a polar molecule and exists as a salt. ESI is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight of the free base.[12]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 Methanol:Water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).[12][13]
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Expected Results:
-
The primary ion observed will be the protonated molecule of the free base at an m/z corresponding to [C₈H₁₅NO₂ + H]⁺ = 158.11 .
-
Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the neutral loss of methanol (CH₃OH) or the loss of the entire methoxycarbonylmethyl group (-CH₂COOCH₃).[13]
-
Method Validation Framework
All analytical methods used for quality control must be validated to demonstrate they are fit for their intended purpose.[14] Validation should be performed according to the ICH Q2(R2) guideline.[15][16]
Caption: Key performance characteristics for analytical method validation.
ICH Q2(R2) Validation Parameters & Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Peak purity analysis (DAD), resolution from known impurities > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation Coefficient (r²) ≥ 0.998.[8] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | e.g., 80% to 120% of the nominal concentration for assay.[14] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for assay. |
| Precision | The degree of scatter between a series of measurements. | % RSD ≤ 2.0% for repeatability and intermediate precision.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met under all varied conditions. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing orthogonal techniques. The protocols and frameworks provided in this guide serve as a robust starting point for developing and validating methods for identity, purity, and enantiomeric excess. Adherence to these scientifically sound principles and validation in accordance with ICH guidelines will ensure the generation of reliable and reproducible data, which is fundamental to the successful development of safe and effective pharmaceuticals.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. (2025).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023).
- Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide - Benchchem.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022).
- (R)-methyl 2-(piperidin-2-yl)acetate HCl | 144239-68-9 - Benchchem.
- Chiral Drug Separation.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central. (2022).
- Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate - Benchchem.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - ResearchGate.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023).
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018).
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- This compound, 98% , 957471-98-6 - CookeChem.
- 957471-98-6|this compound - BLDpharm.
- Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride - CymitQuimica.
- CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 3. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]
- 5. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
Topic: High-Performance Liquid Chromatography (HPLC) Analysis for the Enantiomeric Purity of (S)-methyl 2-(piperidin-3-yl)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric purity is a non-negotiable checkpoint in pharmaceutical development, as stereoisomers of a chiral drug can possess markedly different pharmacological and toxicological profiles.[1] This application note presents a comprehensive guide to establishing a robust High-Performance Liquid Chromatography (HPLC) method for quantifying the enantiomeric purity of (S)-methyl 2-(piperidin-3-yl)acetate, a key chiral building block. We address the primary analytical challenge posed by this analyte—its lack of a strong UV chromophore—by detailing two distinct yet complementary protocols: a direct analysis method suitable for high-concentration samples and a highly sensitive indirect method involving pre-column derivatization for trace-level impurity detection. The methodologies are grounded in established principles of chiral chromatography, emphasizing the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and validation-ready protocols.
Introduction: The Imperative of Chiral Separation
In pharmaceutical sciences, the spatial arrangement of atoms in a molecule can be the difference between a therapeutic effect and a toxic one. For chiral molecules like (S)-methyl 2-(piperidin-3-yl)acetate, regulatory bodies such as the U.S. Food and Drug Administration mandate strict control over the stereoisomeric composition of active pharmaceutical ingredients (APIs).[2] The separation and quantification of enantiomers are therefore critical for quality control, ensuring the safety and efficacy of the final drug product.[3]
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, reproducibility, and scalability.[4][5] The core principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] The differential stability of these complexes results in different retention times, allowing for their separation and quantification.
(S)-methyl 2-(piperidin-3-yl)acetate presents a specific analytical hurdle: its structure contains only a simple ester group, which is a weak chromophore, leading to poor sensitivity with standard UV detectors. Furthermore, as a secondary amine, it is prone to undesirable interactions with the silica support of the column, which can cause significant peak tailing. This guide provides detailed solutions to these challenges.
Foundational Strategy: Method Development Workflow
A systematic approach to method development is crucial for achieving a robust and reliable separation. The process begins with selecting an appropriate CSP and screening various mobile phases to find initial conditions that show some separation (enantioselectivity). This is followed by a detailed optimization phase to maximize resolution and ensure good peak shape.
Caption: General workflow for chiral HPLC method development.
Method 1: Direct Enantiomeric Purity Analysis
This approach is best suited for analyzing the bulk substance where the concentration is high, and the primary goal is to confirm the identity and purity of the desired (S)-enantiomer against its (R)-counterpart.
Scientific Rationale
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with phenylcarbamates, have demonstrated broad selectivity for a wide range of chiral compounds, including amines and their derivatives.[7][8] We propose an immobilized amylose-based column (e.g., Chiralpak® IA or equivalent) due to its robustness and compatibility with a wider range of solvents compared to coated phases.[9]
-
Mobile Phase Selection: A polar organic mode, using eluents like ethanol or isopropanol, is often highly effective for separating chiral amines on polysaccharide CSPs.[10] The key to success with basic analytes like piperidine derivatives is the inclusion of a small amount of a basic additive, such as Diethylamine (DEA).[7] DEA acts as a competitive base, masking residual acidic silanol groups on the silica surface that would otherwise cause strong, non-enantioselective interactions and severe peak tailing.[7]
-
Detection: Due to the weak ester chromophore, detection must be performed at a low UV wavelength (e.g., 210-220 nm) to achieve adequate sensitivity.
Detailed Experimental Protocol
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate sample
-
Racemic methyl 2-(piperidin-3-yl)acetate standard (for system suitability)
-
HPLC-grade Ethanol
-
HPLC-grade n-Hexane
-
Diethylamine (DEA), HPLC grade
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Ethanol |
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of DEA. Sonicate for 15 minutes to degas.
-
Standard Preparation (Racemic): Prepare a solution of racemic methyl 2-(piperidin-3-yl)acetate in Ethanol at a concentration of approximately 1.0 mg/mL.
-
Sample Preparation ((S)-enantiomer): Prepare a solution of the (S)-methyl 2-(piperidin-3-yl)acetate sample in Ethanol at a concentration of approximately 1.0 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two peaks should be ≥ 2.0.
-
Inject the (S)-enantiomer sample solution to determine its enantiomeric purity.
-
Calculation of Enantiomeric Purity (% ee): % Enantiomeric Excess (ee) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 Where:
-
Area_S = Peak area of the (S)-enantiomer
-
Area_R = Peak area of the (R)-enantiomer
Method 2: Indirect Analysis via Pre-Column Derivatization
This method is designed for high-sensitivity applications, such as quantifying the trace (R)-enantiomeric impurity in a highly pure (S)-enantiomer sample. It overcomes the poor UV response by chemically attaching a chromophore to the analyte before HPLC analysis.
Scientific Rationale
-
Principle: The secondary amine of the piperidine ring is a nucleophile that can be readily derivatized. By reacting it with a reagent containing a strong chromophore, the resulting product can be detected with high sensitivity at a more selective wavelength. A successful derivatization strategy for a similar compound, piperidin-3-amine, involved using p-toluenesulfonyl chloride (PTSC).[11][12] This reaction creates a sulfonamide that is highly UV-active.
-
Benefits of Derivatization:
-
Enhanced Sensitivity: The introduction of the tosyl group allows for detection at a higher wavelength (e.g., 228-254 nm), moving away from the noisy, low-UV region and dramatically increasing the signal-to-noise ratio.[11]
-
Improved Chromatography: Derivatization can improve chiral recognition by creating a more rigid molecular structure with additional sites for interaction (e.g., π-π stacking) with the CSP.[2] This often leads to better and more predictable separations.
-
Caption: Workflow for pre-column derivatization.
Detailed Experimental Protocol
Materials:
-
p-toluenesulfonyl chloride (PTSC)
-
Triethylamine (TEA) or another suitable base
-
HPLC-grade Acetonitrile
-
All materials from Method 1
Derivatization Procedure:
-
To a solution of the sample (or standard) in Acetonitrile (approx. 1 mg/mL), add 1.5 equivalents of Triethylamine.
-
Add 1.2 equivalents of p-toluenesulfonyl chloride.
-
Vortex the mixture and allow it to react at room temperature for approximately 1-2 hours. The reaction progress can be monitored by injecting aliquots into the HPLC.
-
Once the reaction is complete, the sample can be diluted with the mobile phase and injected directly.
Chromatographic Conditions (Post-Derivatization):
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiralpak® AD-H (or equivalent cellulose-based CSP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A polar organic mobile phase such as 100% Ethanol with 0.1% DEA is a good starting point, based on similar separations.[11] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm[11] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Prepare and derivatize both the racemic standard and the (S)-enantiomer sample as described above.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized racemic standard to confirm baseline separation (Resolution ≥ 2.0) of the two enantiomeric derivatives.
-
Inject the derivatized (S)-enantiomer sample to accurately quantify the (R)-enantiomer impurity. The limit of quantitation (LOQ) for the impurity should be established during method validation as per ICH guidelines.[11]
Data Interpretation and System Suitability
A successful chiral separation is defined by several key parameters that must be monitored to ensure the validity of the results.
Caption: Principle of enantiomeric separation on a CSP.
System Suitability Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the enantiomer peaks for accurate integration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates good peak symmetry and the absence of undesirable secondary interactions. |
| Repeatability (%RSD) | ≤ 2.0% for 5 injections | Demonstrates the precision of the analytical system. |
Conclusion
This application note provides two robust, scientifically-grounded HPLC methods for determining the enantiomeric purity of (S)-methyl 2-(piperidin-3-yl)acetate. The direct analysis method offers a straightforward approach for bulk sample analysis, while the indirect method using pre-column derivatization provides the high sensitivity required for trace enantiomeric impurity quantification. The choice between methods will depend on the specific analytical requirements, such as sample concentration and the need for trace-level detection. Successful implementation of these protocols, beginning with a systematic method development and validation approach, will ensure accurate and reliable assessment of stereoisomeric purity, supporting the development of safe and effective pharmaceuticals.
References
- Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link]
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
- Title: Chiral HPLC Method Development Source: I.B.S. Scientific URL:[Link]
- Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC Co., Ltd. URL:[Link]
- Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL:[Link]
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[Link]
- Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: ResearchG
- Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC Intern
- Title: Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid Source: ResearchG
- Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL:[Link]
- Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
- Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Title: Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization Source: ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. ymc.co.jp [ymc.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS Method for Real-Time Monitoring of Piperidine Acylation Reactions
Abstract
This application note details a robust and high-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of piperidine acylation reactions. Such reactions are fundamental in the synthesis of a vast number of pharmaceutical compounds. The ability to precisely track the consumption of reactants and the formation of products and byproducts in real-time is crucial for process optimization, ensuring product quality, and improving yield.[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles.
Introduction: The Need for Real-Time Reaction Monitoring
In pharmaceutical development and manufacturing, maintaining stringent control over chemical reactions is paramount. Process Analytical Technology (PAT) has become an essential component for understanding and controlling manufacturing processes by providing real-time measurements of critical quality attributes.[3][4] While spectroscopic techniques like NIR and Raman offer real-time information, they can lack the selectivity and sensitivity needed to resolve and quantify multiple components, especially at low concentrations.[3] Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS), has emerged as a gold standard for both qualitative and quantitative analysis of small molecules due to its superior sensitivity and selectivity.[5][6] This application note focuses on the acylation of piperidine, a common structural motif in many active pharmaceutical ingredients (APIs), and presents a detailed LC-MS method for its effective reaction monitoring.
The acylation of piperidine typically proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[7] Monitoring this transformation in real-time allows for the precise determination of the reaction endpoint, minimizing the formation of impurities and maximizing the yield of the desired acylated product.[3]
Principle of the LC-MS Method
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the rapid separation of the piperidine starting material, the acylated product, and any potential side products. The separated components are then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing in-source fragmentation and providing clear molecular weight information.[8] Tandem mass spectrometry (MS/MS) is then employed for unequivocal identification and quantification. Specifically, Multiple Reaction Monitoring (MRM) is used, which offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[2][6]
Experimental Protocol
Materials and Reagents
-
Piperidine (starting material)
-
Acylating agent (e.g., Benzoyl Chloride)
-
Triethylamine (base)
-
Anhydrous Dichloromethane (DCM, reaction solvent)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled analog of the product is highly recommended for accurate quantification.[9]
Sample Preparation for Reaction Monitoring
A critical aspect of real-time monitoring is rapid and reproducible sample preparation.
-
Reaction Aliquot: At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.[2]
-
Quenching: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 ACN:Water solution containing 0.1% formic acid and a known concentration of the internal standard. This large dilution factor (1:100) effectively stops the reaction and prepares the sample for analysis.
-
Filtration: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[9]
LC-MS System and Conditions
The following table outlines the recommended starting conditions for the LC-MS analysis. These parameters may require optimization depending on the specific acylated piperidine product.
| Parameter | Typical Conditions |
| LC System | UHPLC System |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.[10] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: The specific MRM transitions (precursor ion -> product ion) and collision energies must be determined by infusing a standard solution of each analyte (piperidine, acylated product) into the mass spectrometer.
Visualization of the Experimental Workflow
Caption: Figure 1: A flowchart illustrating the key steps from reaction sampling to final data analysis in the LC-MS monitoring protocol.
Data Analysis and Interpretation
The primary output of the LC-MS analysis will be chromatograms showing the intensity of the specific MRM transitions for the piperidine starting material, the acylated product, and the internal standard over time.
-
Peak Integration: The chromatographic peaks corresponding to each analyte at each time point are integrated to determine their respective areas.
-
Response Ratio Calculation: The peak area of each analyte is normalized to the peak area of the internal standard to correct for any variations in sample preparation or instrument response.
-
Concentration Determination: Using a pre-established calibration curve, the response ratios are converted into concentrations.
-
Reaction Profiling: The concentrations of the starting material and product are plotted against time to generate a reaction profile. This profile provides a clear visualization of the reaction kinetics, allowing for the determination of the reaction endpoint.
Understanding Fragmentation Patterns
The selection of MRM transitions is based on the predictable fragmentation of the protonated piperidine and its acylated derivative in the mass spectrometer's collision cell. For N-acylpiperidines, a common fragmentation pathway involves cleavage of the acyl group or fragmentation of the piperidine ring.[8] For instance, the protonated acylated piperidine (precursor ion) may lose the entire acyl group to produce the protonated piperidine ion, or it may undergo ring-opening fragmentation pathways.[11]
Caption: Figure 2: The chemical transformation and its corresponding detection scheme in the mass spectrometer.
Example Quantitative Data
The following table illustrates how data from a hypothetical reaction monitoring experiment might be presented.
| Time (minutes) | Piperidine Conc. (mM) | N-Acylpiperidine Conc. (mM) | Conversion (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 10 | 65.2 | 34.8 | 34.8 |
| 20 | 38.9 | 61.1 | 61.1 |
| 30 | 15.7 | 84.3 | 84.3 |
| 40 | 5.1 | 94.9 | 94.9 |
| 50 | < 1.0 | 99.1 | 99.1 |
| 60 | < 0.5 | 99.5 | 99.5 |
Method Validation and Trustworthiness
To ensure the reliability of the data, the analytical method should be validated. Key validation parameters include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention times of the analytes in blank reaction matrix.[12]
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly.
-
Recovery: The efficiency of the sample preparation process, determined by comparing the response of an analyte spiked before and after extraction.[12]
Conclusion
The described LC-MS method provides a powerful tool for the real-time monitoring of piperidine acylation reactions. Its high sensitivity, selectivity, and speed enable detailed process understanding, which is a cornerstone of modern pharmaceutical development and Quality by Design (QbD) principles. By implementing this protocol, researchers can optimize reaction conditions, increase product yield, and ensure the quality and consistency of their synthetic processes. The integration of such advanced analytical techniques is crucial for accelerating drug development timelines and improving manufacturing efficiency.[1]
Caption: Figure 3: The logical flow from real-time monitoring to enhanced process control and quality.
References
- Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- Guillarme, D., & D'Urso, B. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711.
- Weiss, D. R., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
- SCIEX. (2016). Application of LCMS in small-molecule drug development.
- Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Chromatography Today. (2015). What Is Reaction Monitoring?.
- American Chemical Society. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Hellma Analytics. (n.d.). Reaction tracking during a purification process.
- da Silva, A. B. F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5489–5497.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 34(8), 1017-1023.
- National Institutes of Health. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.
- National Institutes of Health. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.
- National Institutes of Health. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
- SpringerPlus. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Scalable Synthesis of Piperidine Derivatives
Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The efficient and scalable synthesis of piperidine derivatives is, therefore, a critical challenge for drug development and manufacturing. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for scaling up the synthesis of piperidine derivatives, with a focus on the catalytic hydrogenation of pyridine precursors—a robust and industrially viable method.[3] A specific protocol for the synthesis of 4-phenylpiperidine is presented, alongside a discussion of Process Analytical Technology (PAT) for real-time reaction monitoring, safety considerations for large-scale operations, and troubleshooting common issues.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in over twenty classes of pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability, and to serve as a versatile synthetic handle for further functionalization. The development of cost-effective and scalable methods for producing substituted piperidines is a key objective in pharmaceutical process chemistry.[1]
Strategic Approaches to Scalable Piperidine Synthesis
Several synthetic routes to piperidines have been developed, each with distinct advantages and limitations for large-scale production. A comparative overview is presented below.
| Synthetic Strategy | Description | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Catalytic Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring using a metal catalyst (e.g., Pt, Pd, Rh, Ni) and a hydrogen source.[3] | High atom economy, often high-yielding, and utilizes readily available starting materials. | Requires high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts. Catalyst poisoning can be an issue.[3] |
| Reductive Amination | Cyclization of dicarbonyl compounds with an amine source, followed by reduction.[4] | A versatile method for accessing a wide range of substitution patterns. | May require multi-step sequences and the stability of precursors can be a concern.[5] |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[6] | A powerful tool for the synthesis of tetrahydroisoquinoline and β-carboline frameworks. | Primarily applicable to specific structural motifs. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition reaction involving an imine as the dienophile or an aza-diene.[7] | Provides rapid access to complex, stereochemically rich piperidine cores. | Can have limitations in substrate scope and may require specialized catalysts for high stereoselectivity.[7] |
For this application note, we will focus on the catalytic hydrogenation of a substituted pyridine due to its directness and widespread industrial application.
Featured Application: Scalable Synthesis of 4-Phenylpiperidine via Continuous-Flow Hydrogenation
4-Phenylpiperidine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The following protocol details a continuous-flow hydrogenation approach, a modern technique well-suited for safe and efficient scale-up.[2][8][9]
Rationale for Continuous-Flow Synthesis
Continuous-flow chemistry offers several advantages over traditional batch processing for hydrogenation reactions:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material (hydrogen gas, flammable solvent, pyrophoric catalyst) at any given time.
-
Superior Heat and Mass Transfer: Efficient mixing and heat exchange allow for better temperature control of exothermic hydrogenation reactions, preventing thermal runaways.
-
Scalability: Production can be scaled up by simply extending the operation time or by "scaling out" (using multiple reactors in parallel), bypassing the need for re-optimization in larger vessels.
Experimental Workflow
The overall process involves the catalytic hydrogenation of 4-phenylpyridine in a packed-bed flow reactor, followed by an integrated, CO2-triggered liquid-liquid extraction for product isolation.
Caption: Workflow for continuous-flow hydrogenation and isolation.
Detailed Protocol
Materials and Equipment:
-
4-Phenylpyridine
-
Palladium on carbon (5% Pd/C)
-
Ethyl acetate (EtOAc), HPLC grade
-
High-pressure liquid chromatography (HPLC) pump
-
Packed-bed reactor column
-
Back-pressure regulator
-
Mass flow controller for hydrogen gas
-
Temperature controller/heating unit for the reactor
-
Separatory funnel or continuous liquid-liquid extractor
-
Source of carbon dioxide and hydrogen gas
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
System Setup:
-
Prepare a stock solution of 4-phenylpyridine in ethyl acetate (e.g., 0.1 M).
-
Carefully pack the reactor column with the 5% Pd/C catalyst.
-
Assemble the flow chemistry setup, ensuring all connections are secure and leak-tested.
-
-
Reaction Execution:
-
Heat the packed-bed reactor to the desired temperature (e.g., 70 °C).
-
Set the back-pressure regulator to the target pressure (e.g., 80 bar).
-
Begin pumping the 4-phenylpyridine solution through the reactor at a defined flow rate.
-
Introduce hydrogen gas into the system at the desired flow rate.
-
Allow the system to reach a steady state, then collect the effluent containing the product, 4-phenylpiperidine.
-
-
Work-up and Purification:
-
Direct the reactor effluent into a vessel containing deionized water.
-
Bubble CO2 gas through the biphasic mixture. The more basic 4-phenylpiperidine will be selectively protonated to form its bicarbonate salt, which partitions into the aqueous phase.
-
Separate the aqueous layer containing the product salt from the organic layer containing unreacted starting material and byproducts.
-
Depressurize or gently heat the aqueous layer to drive off the CO2, causing the free 4-phenylpiperidine to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. An isolated yield of 81% with 98% purity can be achieved under optimized conditions.[2]
-
Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Catalyst | 5% Pd/C | Effective for pyridine ring hydrogenation with good selectivity.[8] |
| Solvent | Ethyl Acetate (EtOAc) | Ecologically benign solvent that performs well in this reaction.[8] |
| Temperature | 70-90 °C | Balances reaction rate and potential for side reactions. |
| Pressure | 30-80 bar | Higher pressure increases hydrogen concentration in the liquid phase, favoring hydrogenation. |
| Substrate Conc. | 0.1 - 0.5 M | A balance between throughput and preventing catalyst deactivation. |
Process Analytical Technology (PAT) for Enhanced Control
To ensure process robustness and consistent product quality during scale-up, real-time monitoring using Process Analytical Technology (PAT) is crucial.[10][11][12] For hydrogenation reactions, in-situ spectroscopic methods like Raman and FTIR are particularly valuable.[1][13][14][15]
In-situ Monitoring with Raman and FTIR Spectroscopy
-
Principle: A spectroscopic probe is inserted directly into the reaction stream (post-reactor) to continuously collect spectra.
-
Application: Both Raman and FTIR spectroscopy can monitor the disappearance of the pyridine ring C=C and C=N stretching vibrations of the starting material and the appearance of the C-N and C-H stretching vibrations of the piperidine product.[1][13] This allows for real-time tracking of reaction conversion.
-
Advantages:
-
Real-time endpoint determination: The reaction can be stopped precisely when complete, avoiding over-reduction and byproduct formation.[1]
-
Kinetic understanding: Provides data to understand reaction kinetics, which is vital for process optimization.[1]
-
Process control: The data can be used in a feedback loop to adjust process parameters (e.g., flow rate, temperature) to maintain optimal performance.
-
Caption: PAT feedback loop for process control.
Safety Considerations for Scale-Up
Scaling up catalytic hydrogenation reactions requires stringent safety protocols.
-
Handling of Pyrophoric Catalysts (e.g., Pd/C):
-
Never handle dry catalyst in the open air. It can ignite spontaneously.
-
Always transfer the catalyst as a slurry in a solvent or under an inert atmosphere (e.g., nitrogen, argon).
-
After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry and should be quenched with water immediately after filtration.
-
-
High-Pressure Hydrogen:
-
All high-pressure equipment must be rated for the intended operating pressure and regularly inspected.
-
The reaction should be conducted in a well-ventilated area, preferably in a dedicated high-pressure bay or a reinforced fume hood.
-
Before introducing hydrogen, the system must be purged with an inert gas to remove all oxygen.
-
After the reaction, the system must be purged again with an inert gas to remove residual hydrogen before opening the reactor.
-
-
Exothermic Reactions:
-
Hydrogenation reactions are exothermic. Ensure the cooling capacity of the system is sufficient to dissipate the heat generated, especially at a larger scale.
-
Monitor the reaction temperature closely. A rapid increase in temperature could indicate a runaway reaction.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Conversion | 1. Catalyst deactivation (poisoning by starting material or impurities).2. Insufficient hydrogen pressure or mass transfer.3. Low reaction temperature. | 1. Purify starting materials. Increase catalyst loading. Consider using an acidic additive to protonate the pyridine, reducing its poisoning effect.[3]2. Increase hydrogen pressure. Improve stirring/mixing.3. Increase reaction temperature. |
| Formation of Byproducts | 1. Over-reduction of other functional groups.2. Side reactions due to excessive temperature. | 1. Screen for a more selective catalyst. Optimize reaction time using PAT.2. Lower the reaction temperature. |
| Difficulty in Purification | 1. Formation of an azeotrope between piperidine product and unreacted pyridine. | 1. Use the CO2-triggered salt formation and extraction method described in the protocol.[2] Alternatively, azeotropic distillation with water can be employed.[16] |
| Poor Reproducibility | 1. Variations in catalyst activity.2. Inconsistent reaction parameters. | 1. Use catalyst from the same batch. Perform catalyst activity tests.2. Implement PAT for tight control over process parameters. |
Conclusion
The catalytic hydrogenation of pyridines is a powerful and scalable method for the synthesis of piperidine derivatives. By leveraging modern technologies such as continuous-flow chemistry and Process Analytical Technology, the synthesis can be performed safely, efficiently, and with a high degree of control. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and process chemists to successfully scale up the synthesis of these vital pharmaceutical building blocks.
References
- Avery, B. A., et al. (2006). Use of Raman Spectroscopy to Characterize Hydrogenation Reactions. Organic Process Research & Development, 10(4), 927-933. [Link]
- Specac Ltd. Catalytic studies using FTIR reaction cells. [Link]
- National Institutes of Health. Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy. [Link]
- Cornel, J., et al. (2015). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. IFPAC Annual Meeting. [Link]
- National Institutes of Health. Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. [Link]
- Kappe, C. O., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Journal of Flow Chemistry, 7(2), 41-45. [Link]
- Akadémiai Kiadó. (2017). Continuous-flow hydrogenation of 4-phenylpyridine to 4-phenylpiperidine with integrated product isolation using a CO2 switchable system. Journal of Flow Chemistry, 7(2). [Link]
- RWTH Publications.
- Chai, K., et al. (2024). Optimization of heterogeneous continuous flow hydrogenation using FTIR inline analysis: a comparative study of multi-objective Bayesian optimization and kinetic modeling. ChemRxiv. [Link]
- Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]
- Hamilton, P., et al. (2014). Using PAT To Understand, Control, and Rapidly Scale Up the Production of a Hydrogenation Reaction and Isolation of Pharmaceutical Intermediate. Organic Process Research & Development, 19(1), 236-243. [Link]
- Chen, L., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]
- ResearchGate. In Situ FTIR and On-line Mass Spectrometric Analyses of CO 2 Hydrogenation on the InNi 3 C 0.
- National Institutes of Health. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
- MDPI. (2024). Raman Gas Sensor for Hydrogen Detection via Non-Dispersive and Dispersive Approaches. [Link]
- Pharmaceutical Processing World. (2013). Process Analytical Technology (PAT)
- RWTH Publications.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
- ResearchGate. (2018).
- ResearchGate. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and.... [Link]
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
- National Institutes of Health.
- Wikipedia. Aza-Diels–Alder reaction. [Link]
- Wikipedia. Pictet–Spengler reaction. [Link]
- National Institutes of Health. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
- PubMed. (2022). Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin. Chemical & Asian Journal, 17(1). [Link]
- AIR Unimi. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]
- PubMed. (1952). The effect of hydrazine derivatives of isonicotinic acid on the infection of mice with M. Tuberculosis var. bovis. The Yale Journal of Biology and Medicine, 24(5), 359-65. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. In Situ FTIR Analysis of CO-Tolerance of a Pt-Fe Alloy with Stabilized Pt Skin Layers as a Hydrogen Anode Catalyst for Polymer Electrolyte Fuel Cells | MDPI [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for (S)-methyl 2-(piperidin-3-yl)acetate in Central Nervous System (CNS) Drug Development
Introduction: The Strategic Importance of the Chiral Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3][4] This has led to the development of piperidine-containing drugs for a spectrum of neurological and psychiatric disorders, from schizophrenia and depression to neurodegenerative diseases like Alzheimer's and Parkinson's.[1][5]
(S)-methyl 2-(piperidin-3-yl)acetate, a chiral 3-substituted piperidine derivative, represents a key building block in this landscape. The stereochemistry at the C3 position is critical, as enantiomers of chiral drugs often exhibit distinct pharmacological activities, potencies, and safety profiles.[2][3][4] The (S)-enantiomer, in particular, has been identified as a valuable synthon for compounds with potential antidepressant and analgesic properties, primarily through modulation of monoamine transporter systems. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of (S)-methyl 2-(piperidin-3-yl)acetate in CNS drug discovery, from foundational in vitro characterization to preclinical in vivo evaluation.
Molecular Target Hypothesis and Rationale for Investigation
Based on structure-activity relationship (SAR) studies of related 3-substituted piperidine derivatives, the primary hypothesized mechanism of action for (S)-methyl 2-(piperidin-3-yl)acetate and its derivatives is the inhibition of monoamine transporters, with a particular emphasis on the serotonin transporter (SERT) .[6] The structural features of (S)-methyl 2-(piperidin-3-yl)acetate, including the piperidine nitrogen and the spatial arrangement of the methyl acetate group, are amenable to interaction with the binding pockets of these transporters.
Why Focus on the Serotonin Transporter?
Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for major depressive disorder and anxiety disorders.[7] By blocking the reuptake of serotonin from the synaptic cleft, SSRIs enhance serotonergic neurotransmission.[8][9][10] The development of novel SSRIs with improved efficacy, faster onset of action, or better side-effect profiles remains a significant goal in psychopharmacology. The chiral nature of (S)-methyl 2-(piperidin-3-yl)acetate offers the potential for developing highly selective inhibitors.[2][3][4]
While SERT is the primary hypothesis, the potential for interaction with other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET) , should not be disregarded. Derivatives of methylphenidate, which also contains a piperidine-like structure, are known to have high affinity for DAT and NET.[11][12] Therefore, a comprehensive profiling of (S)-methyl 2-(piperidin-3-yl)acetate and its derivatives against a panel of monoamine transporters is a critical first step in its evaluation as a CNS drug candidate.
Experimental Workflows: A Phased Approach to Candidate Profiling
A logical and phased experimental approach is crucial for the efficient evaluation of (S)-methyl 2-(piperidin-3-yl)acetate. The following workflow outlines a progression from initial in vitro screening to in vivo proof-of-concept studies.
Caption: Phased experimental workflow for CNS drug candidate profiling.
Part 1: In Vitro Characterization Protocols
Protocol 1.1: Competitive Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
Objective: To determine the binding affinity (Ki) of (S)-methyl 2-(piperidin-3-yl)acetate for the human serotonin transporter (hSERT).
Rationale: This assay provides a direct measure of the compound's ability to bind to the target protein. A high affinity (low Ki value) is a primary indicator of on-target activity. [3H]-Paroxetine or [3H]-Citalopram are commonly used radioligands for SERT binding assays.
Materials:
-
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
-
HEK293 cells stably expressing hSERT
-
[3H]-Paroxetine (or other suitable radioligand)
-
Fluoxetine (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of a serial dilution of (S)-methyl 2-(piperidin-3-yl)acetate (typically from 10 µM to 0.1 nM). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of fluoxetine (e.g., 10 µM).
-
Add 25 µL of [3H]-Paroxetine at a final concentration close to its Kd (typically 0.1-1 nM).
-
Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 500 µL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome and Interpretation: A low nanomolar Ki value would indicate high affinity for SERT, supporting the primary hypothesis. This protocol should be repeated for DAT and NET to assess selectivity.
| Transporter | Radioligand | Positive Control | Expected Affinity for a Selective Compound |
| SERT | [3H]-Paroxetine | Fluoxetine | Low nM |
| DAT | [3H]-WIN 35,428 | GBR-12909 | >10-fold higher than SERT |
| NET | [3H]-Nisoxetine | Desipramine | >10-fold higher than SERT |
Protocol 1.2: In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the functional potency (IC50) of (S)-methyl 2-(piperidin-3-yl)acetate in inhibiting serotonin uptake into cells.
Rationale: While binding assays measure affinity, functional assays confirm that the compound inhibits the biological activity of the transporter. This is a critical step to validate the compound as a true inhibitor.[13]
Materials:
-
This compound
-
HEK293 cells stably expressing hSERT (or JAR cells which endogenously express SERT)[13]
-
[3H]-Serotonin (5-HT)
-
Fluoxetine (as a positive control)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
96-well microplates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Plating:
-
Plate HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of (S)-methyl 2-(piperidin-3-yl)acetate or fluoxetine.
-
Initiate the uptake by adding [3H]-5-HT (final concentration of 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
-
Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of [3H]-5-HT uptake at each concentration of the test compound.
-
Normalize the data to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression.
Expected Outcome and Interpretation: A potent IC50 value (ideally in the low nanomolar range) would confirm the functional inhibition of SERT. This result, combined with the binding data, provides strong evidence for the compound's mechanism of action.
Part 2: In Vivo Preclinical Evaluation
Rationale for In Vivo Testing
Positive in vitro results are a prerequisite for in vivo studies. The primary goals of in vivo testing are to assess the compound's pharmacokinetic properties (ADME), its ability to cross the blood-brain barrier (BBB), and its efficacy in animal models of CNS disorders. For a compound like (S)-methyl 2-(piperidin-3-yl)acetate with hypothesized antidepressant and analgesic effects, the Forced Swim Test and the Hot Plate Test are standard and informative models.
Protocol 2.1: Forced Swim Test (FST) in Mice for Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of (S)-methyl 2-(piperidin-3-yl)acetate in mice.
Rationale: The FST is a widely used behavioral test for screening potential antidepressant compounds.[14][15][16][17][18] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility, reflecting an increase in escape-directed behavior.[14][15][16][17][18]
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Positive control (e.g., Fluoxetine, 20 mg/kg)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment and analysis software
Procedure:
-
Acclimation:
-
House the mice in the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer (S)-methyl 2-(piperidin-3-yl)acetate (e.g., at doses of 1, 3, 10 mg/kg), vehicle, or fluoxetine via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.
-
-
Forced Swim Test:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
Analyze the last 4 minutes of the 6-minute session.
-
An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.
-
Alternatively, use automated video tracking software for scoring.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control.
Expected Outcome and Interpretation: A significant reduction in the duration of immobility in the group treated with (S)-methyl 2-(piperidin-3-yl)acetate compared to the vehicle group would indicate an antidepressant-like effect.
Protocol 2.2: Hot Plate Test in Mice for Analgesic Activity
Objective: To assess the central analgesic properties of (S)-methyl 2-(piperidin-3-yl)acetate.
Rationale: The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics.[13][19][20][21][22] The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[13][19][20][21][22]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., Morphine, 5-10 mg/kg)
-
Male Swiss Webster or CD-1 mice (8-10 weeks old)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes.
-
-
Baseline Measurement:
-
Place each mouse on the hot plate and measure the baseline latency to the first sign of nociception (paw licking or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Administer (S)-methyl 2-(piperidin-3-yl)acetate (e.g., at doses of 1, 3, 10 mg/kg), vehicle, or morphine via i.p. or p.o. route.
-
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the mean response latency for each treatment group at each time point.
-
Analyze the data using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests.
-
The data can also be expressed as the percentage of maximum possible effect (% MPE) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Expected Outcome and Interpretation: A significant increase in the response latency in the group treated with (S)-methyl 2-(piperidin-3-yl)acetate compared to the vehicle group would indicate central analgesic activity.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example:
Table 1: In Vitro Transporter Binding Affinity and Functional Potency
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT Uptake IC50 (nM) |
| (S)-methyl 2-(piperidin-3-yl)acetate | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fluoxetine (Control) | ~1 | >100 | >100 | ~5 |
Table 2: In Vivo Efficacy in Behavioral Models
| Treatment (Dose) | Forced Swim Test (Immobility, sec) | Hot Plate Test (% MPE at 60 min) |
| Vehicle | [Experimental Value] | [Experimental Value] |
| (S)-methyl 2-(piperidin-3-yl)acetate (1 mg/kg) | [Experimental Value] | [Experimental Value] |
| (S)-methyl 2-(piperidin-3-yl)acetate (3 mg/kg) | [Experimental Value] | [Experimental Value] |
| (S)-methyl 2-(piperidin-3-yl)acetate (10 mg/kg) | [Experimental Value] | [Experimental Value] |
| Positive Control | [Experimental Value] | [Experimental Value] |
Visualizing the Mechanism of Action
Understanding the proposed mechanism of action at a systems level is crucial. The following diagram illustrates the hypothesized role of (S)-methyl 2-(piperidin-3-yl)acetate in modulating serotonergic neurotransmission.
Caption: Hypothesized mechanism of action: Inhibition of serotonin reuptake.
Conclusion and Future Directions
(S)-methyl 2-(piperidin-3-yl)acetate is a promising chiral building block for the development of novel CNS therapeutics. The protocols and workflows outlined in this document provide a comprehensive framework for its systematic evaluation, from initial target validation to preclinical proof-of-concept. A thorough understanding of its pharmacological profile, including its potency, selectivity, and in vivo efficacy, will be crucial for advancing derivatives of this scaffold into clinical development. Future research should focus on elucidating the detailed structure-activity relationships of this chemical series to optimize its therapeutic potential.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (n.d.). The mouse forced swim test. Journal of Visualized Experiments, (59), e3520.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods in molecular biology (pp. 103-126). Humana Press.
- Blakely, R. D., DeFelice, L. J., & Galli, A. (2005). Biogenic amine transporters: from discovery to structure, function and regulation. Pflügers Archiv-European Journal of Physiology, 449(5), 481-495.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385-393.
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.
- Slattery, D. A., & Cryan, J. F. (2012). Using the forced swim test to screen for antidepressant activity in mice.
- Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). The Journal of pharmacology and experimental therapeutics, 80(3), 300-307.
- Carter, R. B. (2002). The hot plate test: a simple and sensitive method for measuring thermal nociception in mice. In Current protocols in pharmacology (pp. 5-13). John Wiley & Sons.
- Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods used to evaluate pain behaviors in rodents. Frontiers in molecular neuroscience, 10, 284.
- Hötte, K., & Liebscher, S. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11241-11249.
- Zhang, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Salo, O. M., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of medicinal chemistry, 61(17), 7795-7815.
- Mphahlele, M. J., & Malindisa, S. (2014). Pharmacological screening of synthetic piperidine derivatives. African Journal of Pharmacy and Pharmacology, 8(28), 731-739.
- BioIVT. (n.d.). SERT Transporter Assay.
- Kūrkina, A. V., et al. (2022). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 56(9), 1147-1152.
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- University of Texas Health Science Center at San Antonio. (n.d.). Serotonin.
- ResearchGate. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Vasilevsky, S., et al. (2022).
- Di Cesare, M. L., et al. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 58(11), 1183-1188.
- Sauerberg, P., et al. (1991). U.S. Patent No. 5,043,345. Washington, DC: U.S.
- Wang, Y., et al. (2004). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 47(7), 1546-1549.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 2359-2366.
- Thomson, R. J., & Widen, J. C. (2011). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 133(44), 17798-17801.
- Aslan, S., et al. (2008). U.S.
- Meltzer, P. C., et al. (1997). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Journal of medicinal chemistry, 40(16), 2661-2673.
- Biftu, T., et al. (2015). U.S. Patent No. 9,187,424. Washington, DC: U.S.
- Isotopx, Inc. (2009). U.S.
- Aslan, S., et al. (2007).
- ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics.
- PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway.
- Trafton, A. (2016, October 20). Mapping serotonin dynamics in the living brain. MIT News.
- Wikipedia. (2024, December 23).
- Zlitni, S., et al. (2021). Photoactivatable Agonist–Antagonist Pair as a Tool for Precise Spatiotemporal Control of Serotonin Receptor 2C Signaling. ACS chemical neuroscience, 12(17), 3283-3293.
- Kumar, V., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(12), 2244-2262.
- Mayo Clinic. (2022, January 1). Selective serotonin reuptake inhibitors (SSRIs).
- Szałaj, N., et al. (2022). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 27(20), 7041.
- Cichero, E., et al. (2017). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current medicinal chemistry, 24(27), 2969-3004.
- Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1953-1957.
- Wang, X., et al. (2015). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 4, e06312.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 8. ClinPGx [clinpgx.org]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping serotonin dynamics in the living brain | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylphenidate - Wikipedia [en.wikipedia.org]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. jcdr.net [jcdr.net]
- 21. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for Coupling Reactions with (S)-Methyl 2-(Piperidin-3-yl)acetate
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. (S)-Methyl 2-(piperidin-3-yl)acetate, a chiral bifunctional building block, offers chemists a strategic entry point into novel chemical entities. The secondary amine of the piperidine ring provides a nucleophilic handle for a variety of coupling reactions, while the methyl ester offers a site for further synthetic elaboration. This document provides detailed protocols and expert insights into two of the most fundamental and widely utilized coupling reactions involving this versatile intermediate: amide bond formation and reductive amination.
Part 1: Amide Bond Formation - Forging the Peptidic Linkage
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery. When coupling a carboxylic acid with the secondary amine of (S)-methyl 2-(piperidin-3-yl)acetate, direct condensation is inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount.
Choosing Your Weapon: A Guide to Coupling Reagents
The selection of a suitable coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, and the desired reaction scale.
| Coupling Reagent Class | Examples | Key Features & Considerations |
| Carbodiimides | DCC, DIC, EDC | Highly reactive, forming an O-acylisourea intermediate. EDC is water-soluble, simplifying work-up. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency. |
| Phosphonium Salts | PyBOP, PyAOP | Generate highly reactive acyloxyphosphonium intermediates. Known for high coupling efficiency, even with sterically hindered amines. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Form activated esters that readily react with amines. HATU is particularly effective for challenging couplings and minimizing racemization. |
Diagram: Generalized Amide Coupling Workflow
Caption: Generalized workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for the synthesis of amides from (S)-methyl 2-(piperidin-3-yl)acetate.
Materials:
-
(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Dissolve the solids in an appropriate anhydrous solvent (DCM or DMF, approximately 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide the free base.
-
Add the solution of the free piperidine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Behind the Steps:
-
Pre-activation: Allowing the carboxylic acid to react with EDC and HOBt before the addition of the amine ensures the formation of the HOBt-ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate.
-
Base: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: The acidic wash removes unreacted amine and basic byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.
Part 2: Reductive Amination - Building Substituted Amines
Reductive amination is a powerful and versatile method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with a ketone or aldehyde, followed by its in-situ reduction to the corresponding tertiary amine.
The Choice of Reducing Agent: A Matter of Selectivity
The success of a reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.
| Reducing Agent | Key Features & Considerations |
| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent, particularly effective for the reductive amination of both aldehydes and ketones. It is often the reagent of choice due to its high efficiency and broad functional group tolerance. |
| Sodium Cyanoborohydride (NaBH₃CN) | Another selective reducing agent, but its use is often discouraged due to the toxicity of cyanide byproducts. |
| Catalytic Hydrogenation | A "green" alternative using H₂ gas and a metal catalyst (e.g., Pd/C). This method is highly effective but may not be compatible with functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, nitro groups). |
Diagram: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes a general and reliable method for the N-alkylation of (S)-methyl 2-(piperidin-3-yl)acetate.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and the solvent (DCM or DCE, approximately 0.1-0.5 M).
-
Add a base such as DIPEA or TEA (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ (aq).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Behind the Steps:
-
Solvent: DCE is often the preferred solvent for reductive aminations with STAB as it can lead to faster reaction times.
-
Order of Addition: Adding the reducing agent after the amine and carbonyl have had time to form the iminium ion is crucial for optimal results.
-
Quenching: The use of a basic aqueous solution for quenching neutralizes any remaining acidic species and hydrolyzes the borate esters formed during the reaction.
Conclusion: A Versatile Scaffold for Drug Discovery
The protocols detailed herein provide a solid foundation for the utilization of (S)-methyl 2-(piperidin-3-yl)acetate in the synthesis of novel chemical entities. The ability to readily form amide bonds and introduce a wide variety of substituents via reductive amination underscores the value of this building block in modern drug discovery programs. By understanding the principles behind these fundamental coupling reactions and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of piperidine-containing compounds for biological evaluation.
References
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Al-Zoubi, R. M. (2019). Evolution of amide bond formation. ResearchGate.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Pougnet, B., & Bolien, M. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(12), 2533–2556.
- Antonov, A. S., Belyankin, A. V., Khusnutdinov, R. I., & Dzhemilev, U. M. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836.
- Roglić, G. M., Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., & Djordjević, J. B. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717–9736.
- Tes Pharma S.R.L. (2014). WO 2014/088983 A1: Regioselective N-2 arylation of indazoles.
- Abdel-Aal, A. M., Raz, R., & Papageorgiou, G. (2018). Synthesis of Amide Backbone-Modified Peptides. ResearchGate.
- Ashenhurst, J. (2022). Reductive Amination. Master Organic Chemistry.
Application Notes and Protocols for (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride: A Guide to Storage, Stability, and Analysis
Introduction: The Significance of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride in Drug Development
This compound is a chiral piperidine derivative that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions, from neurological disorders to infectious diseases. The specific stereochemistry and functional groups of this compound—the (S)-configuration at the C-3 position, the methyl ester, and its hydrochloride salt form—impart distinct physicochemical properties that are crucial for its role as a synthetic intermediate.
Given its importance, a thorough understanding of the storage requirements and stability profile of this compound is paramount for researchers, scientists, and drug development professionals. Inconsistent storage or handling can lead to degradation, compromising the purity of the starting material and potentially introducing impurities that could affect the safety and efficacy of the final drug product.
These application notes provide a comprehensive guide to the optimal storage conditions, potential degradation pathways, and robust analytical protocols for assessing the stability of this compound. The methodologies described herein are designed to ensure the integrity of this key starting material throughout the drug development lifecycle, from early-stage research to manufacturing.
Storage and Handling: Preserving the Integrity of this compound
Proper storage and handling are the first line of defense against the degradation of this compound. As a hydrochloride salt, the compound is generally more stable than its free base form. However, its ester functionality and the potential for oxidation of the piperidine ring necessitate specific environmental controls.
Recommended Storage Conditions
Based on the chemical properties of the molecule and general recommendations for similar compounds, the following storage conditions are advised to ensure long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | An inert atmosphere minimizes the risk of oxidation of the piperidine ring. |
| Humidity | Dry, Sealed Container | Prevents the absorption of moisture, which can lead to hydrolysis of the methyl ester and physical changes to the solid. |
| Light | Protect from Light | While not definitively established as photolabile, it is good practice to protect the compound from light to prevent potential photolytic degradation. |
Handling and Safety Precautions
This compound should be handled in accordance with good laboratory practices. The following precautions are recommended based on safety data for similar compounds[1][2][3][4][5][6]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Stability Profile and Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary sites of chemical instability are the methyl ester and the piperidine ring.
Predicted Degradation Pathways
Two principal degradation pathways are anticipated for this molecule:
-
Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This reaction would yield (S)-2-(piperidin-3-yl)acetic acid and methanol.[4][7]
-
Oxidation of the Piperidine Ring: The piperidine ring, a secondary amine, can be susceptible to oxidation.[8][9][10] This can lead to the formation of various oxidation products, including N-oxides and other related impurities.
The following diagram illustrates these predicted degradation pathways:
Caption: Workflow for forced degradation studies.
Long-Term Stability Protocol
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period for the compound.
Objective: To evaluate the stability of the compound over an extended period under the recommended storage conditions.
Methodology:
-
Sample Preparation: Store a sufficient quantity of at least three different batches of this compound in containers that mimic the proposed commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber maintained at 2-8°C .
-
Testing Schedule: Pull samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurities: Analyze by the stability-indicating HPLC method to determine the potency and the levels of any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Analytical Methodology: A Stability-Indicating Chiral HPLC Method
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and separating it from any potential degradation products and its enantiomeric impurity. The following chiral HPLC method is proposed as a starting point for development and validation. [11][12][13] Objective: To develop a specific, accurate, and precise HPLC method for the analysis of this compound and its potential impurities.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Rationale for Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak AD-H are well-suited for the separation of chiral amines and their derivatives.
-
Mobile Phase: A normal-phase mobile phase provides good selectivity for this type of compound on a polysaccharide-based CSP. Diethylamine is added to improve peak shape and reduce tailing of the basic analyte.
-
Detection: The compound lacks a strong chromophore, so detection at a low UV wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: Demonstrated by the forced degradation studies, showing that the peak for the main compound is free from interference from degradation products, impurities, and the enantiomer.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the main compound and any identified impurities.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature).
Conclusion
The stability and purity of this compound are critical to its successful use in pharmaceutical synthesis. By adhering to the recommended storage and handling procedures, and by implementing the robust stability testing and analytical protocols outlined in these application notes, researchers and drug developers can ensure the quality and integrity of this vital chiral building block. The provided methodologies offer a comprehensive framework for managing the stability of this compound, ultimately contributing to the development of safe and effective medicines.
References
- Babu, C. V. R., et al. (2014).
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Shabir, G. A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
- Scribd. (n.d.). Drug Stability Testing Importance. [Link]
- ACS Publications. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]
- Wikipedia. (n.d.). Piperidine. [Link]
- ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- ScienceLab.com. (2005).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 3-substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, the synthesis of 3-substituted derivatives presents unique challenges, particularly concerning regioselectivity and stereoselectivity.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and cutting-edge research to assist you in navigating these synthetic hurdles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of 3-substituted piperidines. Each entry details the problem, probable causes, and actionable solutions grounded in chemical principles.
Problem 1: Poor Regioselectivity in Pyridine Functionalization
Symptom: Your reaction yields a mixture of 2-, 3-, and 4-substituted piperidine isomers after the reduction of a functionalized pyridine precursor.[6]
Causality: The direct functionalization of the pyridine ring can be difficult to control. The regiochemical outcome of nucleophilic or electrophilic substitution on the pyridine ring is highly dependent on the nature of the substituent, the reagents used, and the reaction conditions. For instance, "hard" organometallic reagents like Grignard reagents often show a preference for addition at the 2-position of N-activated pyridiniums.[7]
Solutions & Protocols:
-
Strategic Blocking Groups: To direct functionalization to the 3-position, consider using a bulky blocking group at the 4-position, such as a trimethylstannyl group. This group can be removed under mild conditions after the desired substituent has been introduced at the 3-position.[7]
-
Directed Ortho Metalation (DoM): If your pyridine already possesses a directing group at the 2- or 4-position (e.g., -CONR₂, -OMe), a DoM strategy can be employed to selectively introduce a substituent at the 3-position.
-
Modern Catalytic Methods: Recent advances in catalysis offer highly regioselective methods. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides excellent regioselectivity for 3-substitution.[5][8][9][10]
Problem 2: Lack of Stereoselectivity in Cyclization Reactions
Symptom: Your cyclization reaction to form the piperidine ring produces a nearly 1:1 mixture of diastereomers.
Causality: The stereochemical outcome of cyclization reactions, such as the aza-Diels-Alder or intramolecular Michael addition, is determined by the transition state geometry. A lack of facial selectivity during the ring-forming step will result in poor diastereoselectivity.
Solutions & Protocols:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen or another part of the acyclic precursor can effectively control the stereochemistry of the cyclization. For example, Davies' α-methylbenzylamine auxiliary has been used in regioselective Dieckmann cyclizations to afford enantioselectively enriched 6-substituted piperidine-2,4-diones.[1]
-
Catalyst Control: The choice of catalyst can profoundly influence stereoselectivity. Lewis acids in carbonyl ene and Prins cyclizations can switch between kinetic and thermodynamic control, yielding either cis or trans 3,4-disubstituted piperidines.[11] For instance, MeAlCl₂ in refluxing chloroform tends to give the thermodynamically favored trans product, while low-temperature reactions with HCl favor the kinetically controlled cis product.[11]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. Utilizing cyclic dienes in aza-Diels-Alder reactions often leads to higher diastereoselectivities.[12]
Workflow for Stereocontrol in Cyclization:
Caption: Decision workflow for achieving stereocontrol in piperidine synthesis.
Problem 3: Functional Group Incompatibility
Symptom: Your desired functional group is not tolerated during the synthesis, leading to side reactions or decomposition.
Causality: Many synthetic routes to piperidines involve harsh reagents or conditions, such as strong acids, bases, or reducing agents, which can be incompatible with sensitive functional groups.[13]
Solutions & Protocols:
-
Protecting Groups: The judicious use of protecting groups for sensitive functionalities is crucial. The choice of protecting group should be orthogonal to the reaction conditions used in subsequent steps.[14]
-
Mild Reaction Conditions: Explore newer synthetic methods that proceed under milder conditions. For example, chemo-enzymatic approaches, which operate under benign conditions, offer high functional group tolerance.[4] Similarly, some modern catalytic methods, such as Rh-catalyzed asymmetric reductive Heck reactions, show broad functional group tolerance.[5][8][9]
Table 1: Common Protecting Groups for the Piperidine Nitrogen [14]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis, weak acids |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
Protecting Group Strategy Workflow:
Caption: General workflow for utilizing protecting groups in synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing 3-alkyl-substituted piperidines?
A1: The catalytic hydrogenation of a 3-alkylpyridine is a direct and widely used method.[15] This approach is advantageous due to the commercial availability of a wide range of substituted pyridine precursors. The reaction is typically performed using heterogeneous catalysts like platinum oxide (Adams' catalyst) or palladium on carbon under a hydrogen atmosphere.[12][15] However, controlling the stereoselectivity of this reduction can be challenging, often yielding the cis-isomer as the major product.[16]
Q2: How can I achieve an enantioselective synthesis of a 3-substituted piperidine?
A2: Achieving high enantioselectivity is a significant challenge but can be addressed through several modern strategies:
-
Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful method, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[5][8][9] These intermediates can then be reduced to the corresponding chiral piperidines.[5][8]
-
Chemo-enzymatic Methods: A chemo-enzymatic dearomatization of activated pyridines, using an amine oxidase/ene imine reductase cascade, can produce stereo-defined 3- and 3,4-substituted piperidines.[4] This method offers high enantio- and regioselectivity under mild conditions.[4]
-
Biocatalytic Transamination: Nitrogen-protected 3-piperidone can be converted to nitrogen-protected (R)-3-aminopiperidine through a transaminase reaction, followed by deprotection to yield the enantiomerically pure product.[17]
Q3: My piperidine product is a yellow oil after purification. What causes this, and how can I fix it?
A3: The yellow coloration is typically due to oxidation of the piperidine nitrogen.[12] While this may not be detrimental for all subsequent applications, high-purity compounds require removal of these impurities. The most effective purification method is distillation.[12] To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[12]
Q4: I am having difficulty separating my 3-substituted piperidine from a pyridine impurity. What can I do?
A4: Piperidines and pyridines can form azeotropes, making separation by simple distillation challenging.[12] A useful technique is selective salt formation. Piperidine, being a more basic secondary amine, can react with carbon dioxide to form a solid carbonate salt, while the less basic pyridine will remain in solution, allowing for separation by filtration.[12]
Q5: What are the key considerations when choosing a cyclization strategy for a 3-substituted piperidine?
A5: The choice of a cyclization strategy depends on the desired substitution pattern and stereochemistry.
-
For simple 3-substituted piperidines: Intramolecular hydroamination of unsaturated amines is a viable option and can be catalyzed by various transition metals.[18]
-
For more complex substitution patterns: The Dieckmann cyclization is effective for preparing piperidine-2,4-diones.[1] Prins and carbonyl ene cyclizations are useful for creating 3,4-disubstituted piperidines, with the potential for stereochemical control.[11] Multi-component reactions, such as the Mannich reaction, can be used to construct highly functionalized piperidines in a single step.[19]
References
- O'Reilly, E., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]
- Douglas, C. J. (2016). Approaches to α-functionalization of piperidines by C-H activation. Beilstein Journal of Organic Chemistry. [Link]
- Garg, N. K., et al. (2014). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society. [Link]
- Chen, K., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Ivanova, A. A., et al. (2022).
- Jones, S. P., et al. (2022).
- Coldham, I., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. [Link]
- Comins, D. L., & Dehghani, A. (1992).
- ResearchGate. (2025).
- Ivanova, A. A., et al. (2022).
- Organic Chemistry Portal. (2024).
- Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Hennessy, E. T., et al. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society. [Link]
- Bogen, S. L., et al. (2009). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- DTIC. (1991). Piperidine Synthesis. [Link]
- Rueping, M., et al. (2020). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 18. Piperidine synthesis [organic-chemistry.org]
- 19. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
Technical Support Center: Purification of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Welcome to the technical support guide for the purification of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate. Here, we address common challenges and frequently asked questions encountered during its purification, blending established chemical principles with practical, field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust solutions.
Issue 1: My product "oils out" during recrystallization instead of forming crystals.
Question: I've concentrated my crude product and added an anti-solvent (or cooled the solution), but instead of a crystalline solid, I'm getting a thick, viscous oil. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon that occurs when the solute separates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. The resulting oil is essentially a liquid phase of your impure compound.
Causality & Solutions:
-
High Impurity Load: Impurities can act as a eutectic mixture, significantly depressing the melting point of your compound. If the melting point of the impure mixture is lower than the temperature of the crystallization medium, it will separate as an oil.
-
Solution: Before attempting recrystallization, perform a preliminary purification. An acid-base extraction is highly effective for removing non-basic organic impurities.[1][2] Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with a dilute basic solution (like aq. NaHCO₃) to remove any acidic impurities, and then extract the desired amine into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer, now containing the purified hydrochloride salt, can then be concentrated or used for crystallization.
-
-
Excessive Supersaturation: Cooling the solution too rapidly or adding an anti-solvent too quickly creates a high level of supersaturation that favors precipitation (amorphous solid) or oiling out over slow, ordered crystallization.[3]
-
Solution:
-
Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize crystal formation.[3]
-
Re-dissolve and Dilute: If an oil has formed, gently heat the mixture to redissolve it. Add a small amount (1-5% by volume) of the hot solvent to slightly decrease the saturation level, and then attempt the slow cooling process again.[4]
-
Use a Co-solvent System: Instead of a single solvent, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or ethyl acetate) dropwise until persistent turbidity is observed. Gentle heating to clarify the solution followed by slow cooling can often promote crystallization.[5][6]
-
-
Issue 2: The final product has poor chemical purity despite successful crystallization.
Question: I've obtained crystals, but my analytical data (NMR, HPLC) shows the presence of starting materials or other synthetic intermediates. Why did recrystallization fail to remove them?
Answer: Recrystallization is most effective at removing impurities that have significantly different solubility profiles from the target compound.[7] If an impurity co-crystallizes or is entrapped within the crystal lattice, a simple recrystallization will not be sufficient.
Causality & Solutions:
-
Co-crystallization: The impurity may have a similar structure and solubility to your target compound, allowing it to be incorporated into the crystal lattice.
-
Solution: A multi-step purification approach is necessary.
-
Chromatography: For impurities with different polarities, column chromatography is an option. However, the basic nature of the free amine can cause streaking on standard silica gel due to strong interactions with acidic silanol groups.[1][8] To mitigate this, add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to the mobile phase.[1][8] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[5][8]
-
Solvent Screening: Experiment with different recrystallization solvents. An impurity that co-crystallizes in one solvent system may be readily soluble in another.
-
-
-
Incomplete Salt Formation: If the free amine form of the product remains, it will have a very different solubility profile and may interfere with the crystallization of the hydrochloride salt.
-
Solution: Ensure complete protonation. After dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate), add a solution of anhydrous HCl (e.g., HCl in dioxane or ether) until the solution is acidic (test with pH paper on a wetted sample). Precipitation of the hydrochloride salt should occur.[5][9]
-
Issue 3: Low or no crystal yield after cooling.
Question: My solution has cooled, but no crystals have formed, or the yield is very low. What should I do?
Answer: Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. This issue often stems from a solution that is not sufficiently saturated or from conditions that inhibit nucleation.
Causality & Solutions:
-
Insufficient Saturation (Too Much Solvent): Using an excessive amount of solvent is the most common cause of low yield.[10] The concentration of your compound never reaches the point of saturation upon cooling.
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator.[4] Continue until the solution is concentrated, then attempt the slow cooling process again.
-
-
Inhibition of Nucleation: Sometimes, even a supersaturated solution needs a trigger to begin crystallization.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: If you have a few crystals of the pure product, add one or two to the cold solution. These "seed crystals" act as templates for further crystal growth.
-
Ice Bath: If slow cooling to room temperature yields no crystals, move the flask to an ice bath to further decrease solubility.[3]
-
-
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of this compound, incorporating key decision points from the troubleshooting guide.
Caption: General purification and troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][7] For hydrochloride salts of amines, polar protic solvents are often a good starting point.
Recommended Screening Solvents:
| Solvent | Class | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often provides good crystal formation for HCl salts. |
| Ethanol (EtOH) | Polar Protic | 78.4 | A common and effective choice.[11] |
| Methanol (MeOH) | Polar Protic | 64.7 | High solubility may require an anti-solvent for good recovery. |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Can be effective; different selectivity compared to alcohols. |
Anti-Solvents for Co-Solvent Systems: If the compound is too soluble even in cold alcohols, a less polar "anti-solvent" can be added to the hot solution to induce precipitation upon cooling.
-
Good choices: Diethyl ether, Methyl tert-butyl ether (MTBE), Ethyl acetate (EtOAc), Dichloromethane (DCM).[5][6]
Q2: How can I confirm the purity and chiral integrity of my final product?
A combination of analytical techniques is required for full characterization:
-
Chemical Purity (HPLC): Use a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) and UV detection. A single major peak indicates high purity.
-
Structural Confirmation (NMR, MS):
-
¹H and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Mass Spectrometry (MS) will confirm the molecular weight of the parent free base.
-
-
Chiral Purity (Chiral HPLC): This is critical. Use a chiral stationary phase column to separate the (S) and (R) enantiomers and determine the enantiomeric excess (e.e.). Racemization can occur under harsh pH or high-temperature conditions, so this check is essential.[12]
-
Residual Solvent (¹H NMR or GC): Analysis for residual solvents is important, especially for pharmaceutical applications, to ensure they are below regulated limits.[13]
Q3: How should I properly store the purified this compound?
Amine hydrochloride salts can be hygroscopic (tend to absorb moisture from the air).
-
Storage Conditions: Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).[14]
-
Temperature: Storage at 2-8°C is often recommended to minimize degradation over long periods, though room temperature is also acceptable for shorter durations.[12][14]
Experimental Protocols
Protocol 1: General Recrystallization (Single Solvent)
-
Solvent Selection: Choose a suitable solvent from the screening table above (e.g., Isopropanol).
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a small amount of the solvent and bring the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.[10]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Crystallization: A Decision Tree
Caption: Decision tree for troubleshooting crystallization.
References
- BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- Reddit r/Chempros. (2022). Amine workup.
- CookeChem. (n.d.). This compound, 98%.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride.
- Organic Syntheses. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Org. Synth. 2007, 84, 262.
- BLDpharm. (n.d.). This compound.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- Biotage. (2023). Is there an easy way to purify organic amines?
- The Royal Society of Chemistry. (2018). Supporting Information.
- Synblock. (n.d.). Methyl 2-(piperidin-3-yl)acetate hydrochloride.
- BenchChem. (n.d.). (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride.
- Wired Chemist. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Biosynth. (n.d.). Methyl 2-(piperidin-2-yl)acetate hydrochloride.
- National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
- Google Patents. (n.d.). US5811547A - Method for inducing crystalline state transition in medicinal substance.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- ChemBK. (n.d.). (S)-methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride.
- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-3-yl)acetate hydrochloride.
- Chem-Tools. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. Home Page [chem.ualberta.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: A Troubleshooting Guide for Piperidine N-Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with piperidine N-alkylation reactions. The piperidine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your N-alkylation reactions, ensuring efficiency and high yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of piperidines?
A1: The most frequent issues include low to no product yield, the formation of over-alkylation byproducts (di-alkylation and quaternary ammonium salts), difficulties in product purification, and unexpected side reactions.[2] Factors such as the reactivity of the alkylating agent, the choice of base and solvent, reaction temperature, and steric hindrance all play a crucial role.[3][4]
Q2: How do I choose between direct N-alkylation with an alkyl halide and reductive amination?
A2: The choice of method depends on several factors. Direct alkylation is a straightforward method suitable for simple, reactive alkyl halides.[4] However, it is prone to over-alkylation.[5] Reductive amination is a milder, more controlled alternative that is particularly useful for introducing more complex or sterically hindered alkyl groups and avoids the issue of over-alkylation.[6][7] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[7]
Q3: What analytical techniques are best for monitoring the progress of my piperidine N-alkylation reaction?
A3: A combination of techniques is often ideal. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks of reaction progress.[8] For more precise, quantitative analysis of reaction kinetics and yield, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[8][9] ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material and the appearance of product signals.[8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
You've set up your piperidine N-alkylation reaction, but upon analysis, you find a low yield of your desired product or none at all.
Potential Causes & Solutions
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide analogue to increase the reaction rate.
-
Inappropriate Base: The base plays a crucial role in neutralizing the acid formed during the reaction, which would otherwise protonate the starting piperidine and render it unreactive.[2][10] For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[11] Non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) are also commonly used.[12] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) may be necessary, although this should be used with caution due to its reactivity.[10]
-
Poor Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally good choices for N-alkylation as they can solvate the ions formed during the reaction.[10][13] In some cases, changing the solvent can dramatically improve the yield.[14]
-
Steric Hindrance: If either the piperidine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[3][15] In such cases, increasing the reaction temperature or switching to a less sterically demanding protocol like reductive amination may be beneficial.[4]
Problem 2: Significant Formation of Over-alkylation Byproducts
Your reaction is working, but you are observing a significant amount of the di-alkylated quaternary ammonium salt.
Causality: The N-alkylated piperidine product is also nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt.[16] This is especially problematic when using highly reactive alkylating agents or an excess of the alkylating agent.[10]
Solutions & Optimization Strategies
| Strategy | Description | Experimental Protocol |
| Control Stoichiometry | Use a slight excess of the piperidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material. | Use 1.1 to 1.5 equivalents of piperidine for every 1.0 equivalent of the alkylating agent. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise over a period of time maintains a low concentration of it in the reaction mixture, minimizing the chance of a second alkylation event.[2][17] | To a stirred solution of the piperidine and base in the chosen solvent, add the alkylating agent slowly using a syringe pump over several hours.[10] |
| Lower Reaction Temperature | Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[17] | Run the reaction at 0 °C or even lower temperatures and monitor the progress carefully. |
| Choice of Base | Using a non-nucleophilic hindered base like DIPEA can help to scavenge the acid byproduct without competing in the alkylation reaction.[12] | Use 1.5 equivalents of DIPEA in your reaction setup. |
Problem 3: Difficulty in Product Purification
You have successfully formed your N-alkylated piperidine, but you are struggling to isolate it from the remaining starting materials and byproducts.
Challenges & Purification Protocols
The basic nature of piperidines can make them challenging to purify by standard silica gel chromatography, as they can streak on the column.
-
Aqueous Work-up: A standard aqueous work-up can be effective for removing inorganic salts and water-soluble impurities. Partition the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure your product is in its free base form.[10]
-
Column Chromatography with Modified Eluent: To prevent streaking on silica gel, you can add a small amount of a basic modifier to your eluent system.
-
Protocol: Prepare your eluent system (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% triethylamine or a few drops of ammonium hydroxide to neutralize the acidic sites on the silica gel.
-
-
Acid-Base Extraction: This technique can be very effective for separating your basic product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) until the pH is >10.
-
Extract your free-based product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.
-
-
Distillation: For volatile N-alkylated piperidines, distillation can be an effective purification method.[18]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general procedure for the direct N-alkylation of piperidine using an alkyl halide and a base.[12]
Materials:
-
Piperidine (1.1 mmol)
-
Alkyl halide (1.0 mmol)
-
N,N-diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous acetonitrile.
-
Add DIPEA to the stirred solution.
-
Add the alkyl halide dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water for work-up.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a robust method for N-alkylation that avoids over-alkylation.[7]
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the piperidine and the aldehyde or ketone in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in a single portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
Visual Guides
Decision Tree for N-Alkylation Method Selection
Caption: A decision tree to guide the selection of the appropriate N-alkylation method.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield piperidine N-alkylation reactions.
References
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. (n.d.).
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. (n.d.).
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. (n.d.).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013).
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.).
- Best Conditions For N-Alkylation? - Sciencemadness.org. (2022). Sciencemadness.org. [Link]
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). Semantic Scholar. [Link]
- Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025).
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
- Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a - ACS Publications. (n.d.).
- Myers Chem 115. (n.d.). Harvard University. [Link]
- Solvation of Piperidine in Nonaqueous Solvents | Request PDF - ResearchGate. (2025).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
- Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.).
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC - NIH. (2025).
- US2363158A - Process for the purification of piperidine - Google Patents. (n.d.).
- New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025).
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 15. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
avoiding racemization during piperidine derivative synthesis
Welcome to the Technical Support Center for chiral piperidine synthesis. As a ubiquitous scaffold in pharmaceuticals and natural products, the stereochemical integrity of piperidine derivatives is paramount to their biological function. This guid[1][2]e is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of these critical compounds.
Understanding the Challenge: Why Piperidines Racemize
Racemization, the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers, is a significant hurdle in chiral synthesis. For piper[3]idine derivatives, loss of stereochemistry often occurs at a carbon atom adjacent to an activating group (like a carbonyl) or the nitrogen atom itself, especially under basic or harsh reaction conditions. The primary mechanisms involve the formation of planar, achiral intermediates, such as enolates or iminium ions, which can be protonated from either face with equal probability, leading to a racemic mixture.
###[4][5] Frequently Asked Questions (FAQs)
Q1: My chiral center is α- to a carbonyl group. What are the main causes of racemization here?
A1: When a chiral center is adjacent to a carbonyl group, the α-proton becomes acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. This is a[4] common issue in reactions like N-alkylation or when manipulating substituents on the piperidine ring.
Key Factors Influencing α-Carbon Racemization:
-
Base Strength & Sterics: Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization than sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM).
-
Tem[6]perature: Higher reaction temperatures increase the rate of enolization and subsequent racemization. Performin[4]g reactions at lower temperatures (e.g., 0 °C to room temperature) is crucial.
-
Sol[4]vent: The polarity of the solvent can influence the stability of the intermediates that lead to racemization. Aprotic, non-polar solvents are often preferred.
-
Rea[3]ction Time: Prolonged exposure to basic conditions increases the likelihood of racemization. Monitor reactions closely and work them up promptly upon completion.
Q[3]2: I am performing an N-alkylation on my chiral piperidine. How can I avoid racemization at the adjacent stereocenter?
A2: N-alkylation often requires basic conditions, creating a risk for racemization at an adjacent α-carbon.
Strategies to Minimize Racemization during N-Alkylation:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIEA or proton sponge to minimize proton abstraction.
-
Reductive Amination: This is a milder, often more selective method. It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is effective under mildly acidic to neutral conditions, which are less prone to cause racemization.
-
Con[7]trolled Addition: When using alkyl halides, add the alkylating agent slowly to a solution of the piperidine and base. This keeps the concentration of the free base low at any given time.
Q[8]3: Can protecting groups help prevent racemization?
A3: Yes, the choice of a nitrogen protecting group is critical. Carbamate protecting groups like Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are widely used.
-
Bo[8][9]c Group: Generally stable and removed under acidic conditions (e.g., TFA, HCl in dioxane), which are less likely to cause racemization of an adjacent α-proton compared to basic conditions.
-
Fmo[9][10]c Group: Removed with a base, typically piperidine in DMF. This can [11]be problematic for sensitive substrates. If racemization is observed, using a milder base or adding a scavenger like HOBt to the deprotection solution can help.
-
Cbz[12] Group: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a neutral and mild method that preserves stereochemical integrity.
| Protec[8]ting Group | Deprotection Conditions | Racemization Risk |
| Boc | Strong Acid (TFA, HCl) | Low |
| Cbz | Catalytic Hydrogenation | Low |
| Fmoc | Base (e.g., Piperidine) | Moderate to High |
Table 1: Comparison of common N-protecting groups and their associated racemization risk during deprotection.
Q[9]4: How can I accurately determine if my product has racemized?
A4: Quantifying the enantiomeric excess (ee) is crucial.
Common Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method. It uses a chiral stationary phase (CSP) to separate enantiomers. For compo[13]unds lacking a chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used.
-
Chi[14]ral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives.
-
NMR[15] Spectroscopy with Chiral Derivatizing Agents: Reacting the piperidine with a chiral agent, such as Mosher's acid, forms diastereomers that exhibit distinct signals in ¹H or ¹⁹F NMR spectra. The ratio of these signals corresponds to the enantiomeric ratio.
###[15] Troubleshooting Guide: High Racemization Detected
If you have confirmed a significant loss of enantiomeric purity, use this guide to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Racemization-Suppressing N-Alkylation via Reductive Amination
This pro[7]tocol is designed to minimize racemization by avoiding strong bases and elevated temperatures.
-
Preparation: In a round-bottom flask, dissolve the chiral 2-substituted piperidine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. A mild acid, such as acetic acid (1.0 equivalent), can be added to facilitate iminium ion formation, but for sensitive substrates, it may be omitted.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chiral Purity Analysis using HPLC
This pro[14]tocol provides a general workflow for determining the enantiomeric excess of your product.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralpak® series) based on the structure of your analyte.
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds.
-
Sample Preparation: Prepare a dilute solution of your purified piperidine derivative (approx. 1 mg/mL) in the mobile phase. Also, prepare a sample of the corresponding racemic mixture to identify the retention times of both enantiomers.
-
Analysis: Inject the samples onto the HPLC system.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
References
- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527.
- Chittabathina, V. R. B., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
- Coldham, I., & Watson, E. L. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Cossy, J., & Pardo, D. G. (2011). Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion. Organic Letters, 13(15), 4096-4099.
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
- Enders, D., & Meyer, O. (2001). Efficient stereoselective syntheses of piperidine, pyrrolidine, and indolizidine alkaloids. Pure and Applied Chemistry, 73(3), 573-578.
- Ghorai, M. K., & Kumar, A. (2011). Enantioselective Synthesis of Substituted Piperidines from Donor-Acceptor Cyclopropanes and α-Imino Esters. Organic Letters, 13(15), 4056-4059.
- Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. Lincoln Repository.
- Hu, X., & Zhang, W. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 367(6482), 1141-1146.
- Kumar, A., & Ghorai, M. K. (2014). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 3(6), 664-679.
- Mamos, P., & Sarakinos, G. (2016). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565-1569.
- Mamos, P., & Sarakinos, G. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2389-2398.
- Molander, G. A., & St. Jean, D. J. (2006). Stereoselective Synthesis of 2,6-Disubstituted Piperidines via a Samarium(II) Iodide-Promoted Reductive Cyclization. The Journal of Organic Chemistry, 71(14), 5431-5436.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Paderes, M. C., & Jorgensen, W. L. (2011). Synthesis of Enantiopure Piperidines by an Asymmetric Aza-Prins Reaction. The Journal of Organic Chemistry, 76(24), 10146-10154.
- Padwa, A., & Ku, A. (1980). A review on the synthesis of diversely functionalized piperidines. Tetrahedron, 60(8), 1701-1729.
- Rychnovsky, S. D., Beauchamp, T., Vaidyanathan, R., & Kwan, T. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363-6374.
- Sibi, M. P., & Venkatraman, L. (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 2(21), 3033-3045.
- Vitaku, E., & Njardarson, J. T. (2014). Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Molecules, 19(6), 7548-7589.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
- White, J. D., & Hrnciar, P. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358-9365.
- Yang, E., Kohrt, J. T., Morse, P. D., Yayla, H. G., Xie, L., Makowski, T., Raggon, J. W., Watson, R. B., Ryder, T., Kumar, R., Shi, F., Li, J., Wang, H., & Chen, L. (2022). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 26(10), 2893-2902.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Piperidine Ester Hydrolysis
Welcome to the Technical Support Center for the optimization of piperidine ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Initiation & Optimization
Question 1: My piperidine ester hydrolysis is sluggish or not going to completion. What are the first parameters I should investigate?
Answer:
A slow or incomplete hydrolysis of a piperidine ester can often be attributed to several key factors. The primary aspects to evaluate are the choice of base, solvent system, and reaction temperature.
-
Base Selection: The most common approach for ester hydrolysis is saponification using an alkali metal hydroxide.[1][2] While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used, lithium hydroxide (LiOH) is often a superior choice, particularly for sterically hindered esters or when dealing with substrates prone to side reactions.[3][4] The smaller ionic radius of the lithium cation allows for more effective coordination with the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydroxide ion.[3]
-
Solvent System: The solubility of both the piperidine ester and the hydroxide is crucial. A mixture of an organic solvent and water is typically employed. Common choices include tetrahydrofuran (THF)/water or methanol (MeOH)/water.[1][5] THF is often preferred as it has good solvating properties for many organic substrates and LiOH.[4] Using alcoholic solvents like methanol can sometimes lead to transesterification as a side reaction, so it's important to monitor for this possibility.[4]
-
Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis.[1] Many saponifications can be performed at room temperature, but for more resistant esters, heating under reflux is a common strategy.[1][2] However, be aware that higher temperatures can also promote side reactions.
Initial Troubleshooting Steps:
-
If using NaOH or KOH with limited success, consider switching to LiOH.
-
Ensure your solvent system effectively dissolves your starting material. A good starting point is a 2:1 or 1:1 mixture of THF and water.[4]
-
If the reaction is slow at room temperature, gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 2: I'm observing the formation of an unexpected byproduct with a mass 14 units higher than my starting material. What is happening and how can I prevent it?
Answer:
The observation of a byproduct with a mass increase of 14 Da (M+14) is a classic indicator of transesterification , specifically methylation if you are using methanol as a solvent. This occurs when the methoxide ion, in equilibrium with hydroxide in methanol, acts as a nucleophile and displaces the original alcohol portion of your ester.
To prevent transesterification:
-
Avoid Alcoholic Solvents: The most straightforward solution is to switch from methanol or ethanol to a non-alcoholic solvent system. A mixture of THF and water is an excellent alternative that can facilitate the dissolution of both the ester and the hydroxide base without the risk of transesterification.[4]
-
Use a Stronger, Non-Nucleophilic Base System: While less common for simple hydrolysis, exploring other base systems could be an option in complex cases. However, for most piperidine ester hydrolyses, changing the solvent is the most effective and simplest solution.
Question 3: How do I choose between acidic and basic hydrolysis for my piperidine ester?
Answer:
The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and the desired outcome of the reaction.
-
Basic Hydrolysis (Saponification): This is generally the preferred method for preparative purposes.[6] The reaction is typically irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide, which drives the reaction to completion.[6][7] This leads to higher yields and simpler product mixtures. Common bases include NaOH, KOH, and LiOH.[1]
-
Acid-Catalyzed Hydrolysis: This reaction is reversible, meaning it will reach an equilibrium that includes the starting ester, water, the carboxylic acid, and the alcohol.[2] To drive the reaction towards the products, a large excess of water is required.[2] This method can be useful if your molecule contains base-sensitive functional groups. Common acid catalysts include dilute sulfuric acid or hydrochloric acid.[2]
Recommendation: For most applications involving piperidine esters, basic hydrolysis is recommended due to its irreversibility and typically higher yields.
Workup & Purification
Question 4: I've completed my saponification, but I'm struggling to isolate my piperidine carboxylic acid. It seems to be staying in the aqueous layer during extraction. What should I do?
Answer:
This is a common issue arising from the amphoteric nature of the product. The piperidine carboxylic acid contains both a basic nitrogen atom and an acidic carboxylate group. After saponification, the product exists as a carboxylate salt, which is highly water-soluble. To successfully extract it into an organic solvent, you must neutralize the carboxylate.
Detailed Workup Protocol:
-
Solvent Removal: After the reaction is complete (as monitored by TLC), remove the organic solvent (e.g., THF) under reduced pressure.
-
Dilution: Dilute the remaining aqueous residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully add a strong acid, such as 1M or 6M HCl, dropwise with stirring.[8][9] The goal is to protonate the carboxylate to form the neutral carboxylic acid. Monitor the pH with pH paper or a pH meter. The optimal pH for extraction is typically at or slightly below the isoelectric point of the amino acid, which is often in the weakly acidic range. You may observe the product precipitating out of solution.
-
Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane.[9]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude piperidine carboxylic acid.
Question 5: How do I properly monitor the progress of my piperidine ester hydrolysis using Thin Layer Chromatography (TLC)?
Answer:
TLC is an effective technique for monitoring the disappearance of the starting ester and the appearance of the product.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are generally suitable.[10]
-
Mobile Phase (Eluent): The choice of eluent is critical. Your starting ester will be significantly less polar than the resulting carboxylic acid. A good starting point for a mobile phase is a mixture of a non-polar solvent and a more polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol. You will need to experiment to find a ratio that gives good separation (Rf of starting material ~0.6-0.7, product ~0.1-0.2).
-
Visualization:
-
UV Light: If your piperidine ester or the resulting acid contains a UV-active chromophore, you can visualize the spots under a UV lamp (usually at 254 nm).
-
Staining: Since the piperidine moiety itself is not UV-active, you will likely need to use a chemical stain for visualization.[11] A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds. An iodine chamber is another simple and effective method.[11]
-
Procedure:
-
Spot a small amount of your reaction mixture on the TLC plate.
-
Also spot a reference of your starting material.
-
Develop the plate in your chosen eluent system.
-
Dry the plate and visualize the spots.
-
The reaction is complete when the spot corresponding to your starting material is no longer visible.
Substrate-Specific Issues
Question 6: My piperidine ester is sterically hindered. What are the best conditions to achieve hydrolysis?
Answer:
Steric hindrance near the ester carbonyl group can significantly slow down the rate of hydrolysis by impeding the nucleophilic attack of the hydroxide ion. To overcome this, more forcing reaction conditions are often necessary.
Recommended Strategies for Hindered Esters:
-
Elevated Temperatures: Refluxing the reaction mixture is often required.[1]
-
Stronger Base Concentration: Using a higher concentration of the hydroxide solution can help to increase the reaction rate.
-
Optimal Base Choice: As mentioned earlier, LiOH is often more effective than NaOH or KOH for hindered esters due to the coordinating effect of the lithium cation.[3][4]
-
Extended Reaction Times: Be prepared for the reaction to take significantly longer. Monitor progress carefully to determine the optimal reaction time.
| Parameter | Standard Esters | Sterically Hindered Esters |
| Base | NaOH, KOH, or LiOH | LiOH is often preferred[3][4] |
| Temperature | Room Temperature to mild heating | Reflux [1] |
| Concentration | 1-2 M aqueous base | Higher concentrations may be beneficial |
| Reaction Time | Typically 1-6 hours | Can be >24 hours |
Table 1. Comparison of typical reaction conditions for standard vs. sterically hindered piperidine esters.
Question 7: I am working with a chiral piperidine ester. Is there a risk of racemization during hydrolysis?
Answer:
Racemization is a potential concern if there is a chiral center at a position alpha to the ester carbonyl. Under basic conditions, there is a risk of deprotonation at this alpha-carbon, leading to the formation of an enolate intermediate, which is achiral. Reprotonation can then occur from either face, leading to racemization.
However, for most piperidine esters where the chiral center is part of the piperidine ring itself (e.g., at the 2, 3, or 4-position), the risk of racemization at these centers via this mechanism is low, as they are not alpha to the carbonyl.
If you are working with a substrate where racemization is a concern, it is advisable to:
-
Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate.
-
Consider enzymatic hydrolysis, which is often highly stereospecific and can be performed under neutral pH conditions, minimizing the risk of racemization.[12]
References
- OperaChem. (2024, April 27).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. [Link]
- Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
- University of California, Irvine. (2023, October 4).
- Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
- Linqu Butterworth. (2025, August 28). Lithium Hydroxide Vs Sodium Hydroxide: Thermal Reaction Analysis. [Link]
- Solis, A., Luna, H., Manjarrez, N., Grijalva, G., & Zaca-Moran, O. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 52(3), 181-184. [Link]
- Reddit. (2025, July 21). Why are my ester hydrolysis not working. [Link]
- ScienceMadness. (2018, January 18).
- Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
- ResearchGate. (n.d.). Stability indicating HPTLC studies of piperine through method development and analysis. [Link]
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
- bioRxiv. (2025, February 20).
- Organic Chemistry Tutor. (n.d.).
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- LookChem. (n.d.).
- YouTube. (2023, June 17). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. [Link]
- ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2024, August 30). (PDF)
- ResearchGate. (2025, October 18).
- YouTube. (2022, October 11).
- Master Organic Chemistry. (2022, October 27).
- Chemguide. (n.d.). hydrolysis of esters. [Link]
- PubChem. (n.d.).
- National Center for Biotechnology Information. (2024, January 2).
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- Reddit. (2024, April 5).
- Rychnovsky, S. D., Beauchamp, T., Vaidyanathan, R., & Kwan, T. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363–6374. [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Encyclopedia of Chromatography. (n.d.).
- MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2024, September 17).
- Wikipedia. (n.d.). Pipecolic acid. [Link]
- Google Patents. (n.d.).
- de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]
- MDPI. (n.d.).
- EBSCO. (n.d.).
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Common Issues in Chiral HPLC of Piperidine Compounds
Welcome to the technical support center for the chiral analysis of piperidine compounds. As a ubiquitous scaffold in pharmaceuticals and bioactive molecules, the stereochemistry of piperidine derivatives is often critical to their function and safety.[1][2] However, the basic nature of the piperidine nitrogen introduces a unique set of challenges in achieving robust and reproducible enantiomeric separations by High-Performance Liquid Chromatography (HPLC).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide in-depth, mechanism-based solutions to the common problems encountered in the field. Here, we will dissect the "why" behind the "how," empowering you to troubleshoot effectively and develop optimized, self-validating chiral methods.
Frequently Asked Questions (FAQs)
Q1: Why are piperidine compounds so challenging to separate on chiral columns?
The primary difficulty stems from the basic piperidine nitrogen. On standard silica-based chiral stationary phases (CSPs), this basic amine can engage in strong secondary ionic interactions with residual acidic silanol groups on the silica surface.[3][4][5] This leads to a host of problems, most notably severe peak tailing, which compromises resolution and quantification accuracy.[3][5] Furthermore, the ionization state of the piperidine is pH-dependent, making retention and selectivity highly sensitive to mobile phase conditions.[6][7]
Q2: What is the best starting point for selecting a chiral stationary phase (CSP) for a novel piperidine compound?
For piperidine derivatives, polysaccharide-based CSPs are the most versatile and successful starting point.[8][9][10] These are based on derivatized cellulose or amylose polymers. Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure, which is effective for a wide range of compounds, including bases.[11]
-
Recommended Screening Columns:
-
Amylose-based: Chiralpak® IA, AD-H
-
Cellulose-based: Chiralcel® OD-H, OJ-H, Chiralpak® IB, IC
-
A systematic screening of these columns under both normal phase and polar organic modes is the most efficient path to success.[12][13]
Q3: How critical is the mobile phase pH in reversed-phase chiral HPLC of piperidines?
It is absolutely critical. The pH of the mobile phase dictates the ionization state of the piperidine analyte. For reproducible results, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the pKa of the piperidine compound.[14][15] Operating near the pKa results in a mixed population of ionized and neutral species, leading to broad or split peaks.[6][15]
-
At low pH (e.g., pH 2-4): The piperidine is fully protonated (cationic). This can reduce strong interactions with silanols but may also decrease retention on reversed-phase columns.[14]
-
At high pH (e.g., pH > 8): The piperidine is in its neutral, free-base form. This often increases retention but can exacerbate interactions with silanols if they are not adequately masked.[3]
Troubleshooting Guides
This section provides a deep dive into specific chromatographic problems, outlining the root causes and providing actionable solutions.
Issue 1: Severe Peak Tailing
Peak tailing is the most common problem for basic compounds like piperidines and is characterized by an asymmetry factor (As) greater than 1.2.[3] It directly impacts resolution and the accuracy of peak integration.
Causality: The primary cause is secondary interactions between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica-based CSP.[3][4] The basic analyte is strongly retained at these high-energy sites, leading to a slow, continuous release from the column that forms a "tail."
Caption: Troubleshooting workflow for peak tailing.
-
Rule out Column Overload: Before altering chemistry, ensure you are not simply saturating the stationary phase.
-
Optimize Mobile Phase with Additives: This is the most powerful tool for combating peak tailing with basic analytes.
-
Mechanism: Basic additives like Diethylamine (DEA) or Triethylamine (TEA) act as silanol-masking agents.[8][9] They are stronger bases than most piperidine analytes and will preferentially interact with the acidic silanol sites, effectively shielding the analyte from these secondary interactions.[9]
-
Protocol (Normal Phase / Polar Organic):
-
Prepare your mobile phase (e.g., Hexane:Ethanol).
-
Add a basic modifier. Start with 0.1% (v/v) DEA or TEA.
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase.
-
Inject the sample. Observe the peak shape. If tailing persists, you can incrementally increase the additive concentration to 0.2% or 0.3%, but be aware that excessive amounts can alter selectivity.
-
-
-
Check Column Health: A contaminated or degraded column can exhibit poor peak shape for all analytes.
-
Action: If additives do not resolve the issue, and especially if performance has degraded over time, the column may be contaminated. For robust immobilized polysaccharide CSPs, a regeneration procedure using stronger solvents may restore performance.[18] Coated CSPs will be irreversibly damaged by such procedures.[18] If washing is ineffective or not possible, the column must be replaced.
-
Issue 2: Poor or No Resolution (Rs < 1.5)
Achieving baseline resolution (Rs ≥ 1.5) is the primary goal of chiral chromatography. Low resolution means the peaks of the two enantiomers are not sufficiently separated.
Causality: Chiral recognition requires a precise spatial and energetic match between the analyte and the CSP.[11] Poor resolution indicates that the chosen CSP/mobile phase system does not provide sufficient stereospecific interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) to differentiate between the two enantiomers.[19]
Caption: Troubleshooting workflow for poor resolution.
-
Optimize Mobile Phase Composition: This is often the most effective way to improve selectivity on a given column.
-
Change Modifier Ratio (Normal Phase): The type and concentration of the alcohol modifier significantly impact selectivity. A weaker mobile phase (less alcohol) generally increases retention and can improve resolution. Systematically screen ratios (e.g., 95:5, 90:10, 80:20 Hexane:Alcohol).
-
Switch Alcohol Modifier: The choice of alcohol (e.g., Isopropanol vs. Ethanol) can dramatically alter selectivity.[13] Ethanol is more polar than isopropanol and can form different hydrogen bonds with the analyte and CSP. It is essential to screen both.
-
-
Optimize Temperature: Chiral separations are often sensitive to temperature.
-
Mechanism: Enantioselective interactions are typically enthalpically driven. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby increasing selectivity and resolution.[16]
-
Protocol:
-
Start at ambient temperature (e.g., 25 °C).
-
Decrease the temperature in increments (e.g., to 15 °C, then 10 °C).
-
Allow the system to fully equilibrate at each new temperature before injection. Note that lower temperatures will increase viscosity and backpressure.
-
-
-
Screen a Different CSP: If optimization on one column fails, the fundamental recognition mechanism may be unsuitable for your analyte.
Issue 3: Analyte Lacks a UV Chromophore
Some piperidine derivatives lack a suitable chromophore for standard UV detection, making analysis challenging.
Solution: Pre-column Derivatization
-
Mechanism: React the piperidine nitrogen with a derivatizing agent that contains a strong chromophore. This not only facilitates detection but can also improve chromatographic behavior by masking the basic amine.
-
Example Protocol: A published method for piperidin-3-amine involves derivatization with para-toluenesulfonyl chloride (PTSC) to introduce a strongly UV-active tosyl group.[21] The resulting sulfonamide is readily detected at 228 nm and chromatographs well on a Chiralpak AD-H column.[21]
Data Presentation & Experimental Protocols
Table 1: Typical Starting Conditions for Chiral Screening of Piperidine Compounds
| Parameter | Normal Phase (NP) Mode | Polar Organic (PO) Mode | Reversed-Phase (RP) Mode |
| CSP Type | Polysaccharide (Immobilized or Coated) | Polysaccharide (Immobilized) | Polysaccharide (Immobilized) |
| Typical Columns | Chiralpak AD-H, IC; Chiralcel OD-H, OJ-H | Chiralpak IA, IB, IC | Chiralpak IA, IB, IC |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) or MTBE | Water or Aqueous Buffer (e.g., 10mM Ammonium Bicarbonate) |
| Mobile Phase B | Ethanol (EtOH) or Isopropanol (IPA) | Methanol (MeOH) or EtOH | ACN or MeOH |
| Additives | 0.1% DEA or TEA | 0.1% DEA or TEA | 0.1% TFA or Formic Acid (low pH); 0.1% DEA (high pH) |
| Screening Gradient | 5% to 50% B over 15 min | 2% to 50% B over 15 min | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | 1.0 mL/min (4.6 mm ID) | 1.0 mL/min (4.6 mm ID) |
| Temperature | 25 °C | 25 °C | 35 °C |
Note: DEA = Diethylamine, TEA = Triethylamine, TFA = Trifluoroacetic acid. Always use immobilized CSPs for prohibited solvents like MTBE.[18][22]
Protocol: Systematic Chiral Method Development
This protocol outlines a structured workflow for developing a robust chiral separation method from scratch.
Objective: To achieve baseline separation (Rs ≥ 1.5) of a piperidine enantiomeric pair.
Materials:
-
Racemic standard of the piperidine compound.
-
Screening columns (e.g., Chiralpak IA, Chiralpak IC, Chiralcel OD-H).
-
HPLC-grade solvents (n-Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol).
-
High-purity additives (DEA, TFA).
Workflow:
-
Solubility and Mode Selection:
-
Determine the solubility of your analyte. If it is soluble in non-polar solvents, Normal Phase (NP) is an excellent starting point. If it requires more polar solvents, start with Polar Organic (PO) or Reversed-Phase (RP) modes.
-
-
Initial Column Screening (Phase 1):
-
Select your primary screening column (e.g., Chiralpak IA).
-
Run a broad gradient in your chosen mode (see Table 1).
-
Goal: To see if any enantioselectivity (even partial peak splitting) is observed. If the compound elutes as a single sharp peak, this column/mode combination may not be suitable. If you see a broad peak or some separation, proceed to optimization.
-
-
Mobile Phase Optimization (Phase 2):
-
Isocratic Hold: Based on the gradient run, determine an approximate isocratic mobile phase composition that provides a retention factor (k') between 2 and 10.
-
Modifier Screening: Run isocratic methods, first with IPA as the alcohol modifier, then with EtOH. Compare the selectivity (α) and resolution (Rs).
-
Additive Optimization: Add 0.1% DEA (for NP/PO) or 0.1% TFA (for RP) to the optimized mobile phase. This is crucial for piperidines to ensure good peak shape.
-
-
Parameter Refinement (Phase 3):
-
Temperature: Once you have a promising separation, investigate the effect of temperature. Test at 25 °C, 15 °C, and 35 °C to find the optimal balance between resolution and analysis time.
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can increase efficiency and improve resolution, albeit at the cost of longer run times.[12]
-
-
Confirmation and Validation:
-
If the initial column does not yield a satisfactory separation after optimization, repeat the process with the next screening column (e.g., Chiralpak IC).
-
Once the final method is established, validate it for robustness, linearity, precision, and accuracy according to ICH guidelines.[21]
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
- Benchchem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- ResearchGate. (n.d.). Effect of aqueous buffer pH value on peak resolution.
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Diphenidine Enantiomers.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
- Benchchem. (n.d.). Comparative analysis of different chiral separation techniques for benzylpiperidines.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Quora. (2021). How does pH affect the results of HPLC results?.
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- UTAS Research Repository. (2023). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Chromatography Forum. (2008). how drug's pKa help in RP-HPLC method development.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 14. agilent.com [agilent.com]
- 15. how drug's pKa help in RP-HPLC method development - Chromatography Forum [chromforum.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Synthesis of (S)-methyl 2-(piperidin-3-yl)acetate
Welcome to the technical support center for the synthesis of (S)-methyl 2-(piperidin-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical chiral building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving high yield and enantiopurity for 3-substituted derivatives is a common challenge.[1][2][3] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and supported by authoritative literature.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure 3-substituted piperidines like (S)-methyl 2-(piperidin-3-yl)acetate generally follows one of two major strategies:
-
Asymmetric Synthesis from Prochiral Precursors: This "bottom-up" approach typically starts with readily available pyridine derivatives. The key step involves an asymmetric hydrogenation or a related enantioselective transformation to introduce the chiral center at the C3 position.[4][5][6]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiopure starting material, such as (S)-3-hydroxypiperidine, and elaborates the side chain. This approach leverages a pre-existing stereocenter to build the target molecule.[7][8]
Both pathways present unique challenges and optimization opportunities, which will be addressed in the following sections.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question 1: My asymmetric hydrogenation of a pyridine precursor results in low yield and/or poor enantioselectivity (ee). What are the common causes and solutions?
Answer: This is a frequent and multifaceted challenge. Low yield and stereoselectivity in the hydrogenation of pyridines often stem from catalyst inhibition, suboptimal reaction conditions, or substrate activation issues.[6][9]
Pillar 1: Catalyst and Ligand Selection The choice of metal catalyst and chiral ligand is paramount. Iridium- and Rhodium-based catalysts are commonly employed for this transformation.[4][6]
-
Expertise & Causality: The pyridine nitrogen and the resulting piperidine product can act as Lewis bases and coordinate strongly to the metal center, leading to catalyst inhibition or deactivation.[6] Activating the pyridine as a pyridinium salt (e.g., N-benzyl or N-acyl pyridinium) lowers the aromatic stabilization energy and prevents the nitrogen lone pair from poisoning the catalyst, thereby enhancing reactivity.[4][6]
-
Troubleshooting Steps:
-
Activate the Substrate: Convert the starting pyridine into a pyridinium salt (e.g., using benzyl bromide) prior to hydrogenation.
-
Screen Chiral Ligands: Enantioselectivity is dictated by the chiral ligand. Common successful ligands include (R)-SynPhos for Iridium catalysts or Josiphos variants for Rhodium catalysts.[6][10]
-
Optimize Catalyst Loading: While higher loading may increase conversion, it can also lead to higher costs and potentially more side reactions. Start with a typical loading of 0.5-2 mol% and adjust as needed.
-
Pillar 2: Reaction Conditions
-
Expertise & Causality: Hydrogen pressure, solvent, and temperature significantly influence both the rate and selectivity of the reaction. Solvents can affect catalyst solubility and stability, while pressure impacts hydrogen availability at the catalytic site.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Many pyridine hydrogenations require elevated pressures (e.g., 500-1000 psi) to achieve reasonable reaction rates.[6]
-
Solvent Selection: A solvent screen is often necessary. Protic solvents like methanol can sometimes participate in the reaction, while aprotic solvents like DCM, Toluene, or THF are also common.[6] Ensure all solvents are rigorously degassed and anhydrous.
-
Monitor Temperature: Start at room temperature. A moderate increase in temperature (e.g., to 40-50 °C) may improve slow reactions, but excessive heat can decrease enantioselectivity.
-
Pillar 3: Substrate Purity
-
Expertise & Causality: Impurities in the pyridine starting material, particularly sulfur- or phosphorus-containing compounds, can irreversibly poison noble metal catalysts.
-
Troubleshooting Steps:
-
Purify Starting Material: Purify the pyridine substrate by distillation or chromatography before use.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to avoid introducing catalyst poisons.[11]
-
Question 2: I'm using a chiral pool approach starting from (S)-3-hydroxypiperidine, but the overall yield is low after introducing the acetate side-chain. Where are the likely points of failure?
Answer: This route involves several steps, each with potential pitfalls: N-protection, hydroxyl activation, nucleophilic substitution, and deprotection/esterification. Yield loss is often cumulative.
-
Step 1: N-Protection
-
Common Issue: Incomplete protection of the piperidine nitrogen.
-
Causality: An unprotected secondary amine can react with subsequent reagents (e.g., sulfonyl chlorides for hydroxyl activation) or act as a base, causing side reactions.
-
Solution: Use a robust protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Use a slight excess of the protecting group reagent and an appropriate base (e.g., Et₃N, NaHCO₃).[8]
-
-
Step 2: Hydroxyl Group Activation & Displacement
-
Common Issue: Formation of an elimination byproduct (tetrahydropyridine) instead of the desired substitution product.
-
Causality: The conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate) makes the adjacent proton more acidic and susceptible to elimination, especially with a strong, sterically hindered base.
-
Solution:
-
Activate: Use MsCl or TsCl at 0 °C with a non-hindered base like pyridine or triethylamine to form the sulfonate ester.
-
Displace: Use a nucleophile like sodium cyanide in a polar aprotic solvent (e.g., DMSO, DMF) for the Sₙ2 displacement. This two-step sequence is often higher yielding than attempting a one-pot reaction. The resulting nitrile can then be hydrolyzed and esterified to give the target side chain.
-
-
-
Step 3: Purification of Intermediates
-
Common Issue: Difficulty in removing reagents and byproducts.
-
Causality: Many reagents (e.g., pyridine, DMAP) and byproducts (e.g., triethylammonium salts) are polar and water-soluble, complicating extraction.
-
Solution: Perform aqueous acid washes (e.g., 1M HCl) to remove basic impurities and brine washes to remove water-soluble components. Ensure intermediates are sufficiently pure before proceeding to the next step to prevent carrying forward impurities that can interfere with subsequent reactions.
-
Question 3: I am observing a loss of enantiomeric purity (racemization) during my synthesis. How can I prevent this?
Answer: Maintaining stereochemical integrity is critical. Racemization can occur at any step involving the chiral center if conditions allow for the formation of a planar, achiral intermediate (e.g., an enolate or iminium ion).
-
Potential Causes & Solutions:
-
Harsh pH Conditions: Exposing the chiral center to strong acid or base, especially at elevated temperatures, can promote racemization. The proton alpha to the ester carbonyl is acidic and can be removed under basic conditions to form a planar enolate.
-
Mitigation: Keep reaction and workup conditions as mild as possible. When performing base-mediated reactions, use non-nucleophilic bases at low temperatures (e.g., -78 °C if forming an enolate). For deprotections, use standard mild conditions (e.g., TFA in DCM for Boc removal at 0 °C to RT).[12]
-
-
Over-activation: In the chiral pool synthesis, if the hydroxyl group is converted to an excellent leaving group, there is a minor risk of Sₙ1-type reactions, which would proceed through a planar carbocation, leading to racemization.
-
Mitigation: Use standard leaving groups like tosylate or mesylate that strongly favor an Sₙ2 pathway. Avoid conditions that promote carbocation formation.
-
-
Impure Chiral Starting Material: Verify the enantiomeric purity of your starting material (e.g., (S)-3-hydroxypiperidine) using chiral HPLC or GC before beginning the synthesis.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for a multi-step synthesis of (S)-methyl 2-(piperidin-3-yl)acetate?
A1: The choice depends on the reaction conditions in your synthetic route. The Boc (tert-butyloxycarbonyl) group is often the best choice due to its stability to a wide range of nucleophilic and hydrogenation conditions and its ease of removal under acidic conditions (e.g., TFA or HCl) that are typically orthogonal to other functional groups.[7][8]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability Profile |
| Boc | Boc₂O, Base (e.g., NaHCO₃, Et₃N) | Strong Acid (TFA, HCl in Dioxane) | Stable to hydrogenation, most bases, and mild reducing agents. |
| Cbz | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic conditions. Cleaved by strong reducing agents. |
| Benzyl (Bn) | Benzyl Bromide, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acids, bases, and many redox reagents. |
Q2: What analytical methods are recommended for monitoring reaction progress and determining the final product's purity and enantiomeric excess (ee)?
A2: A combination of techniques is essential for robust analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM/MeOH with a small amount of NH₄OH for basic compounds) and a suitable stain (e.g., ninhydrin for amines, KMnO₄). For more complex mixtures, LC-MS is ideal.
-
Purity Analysis: ¹H and ¹³C NMR to confirm the structure and identify impurities. LC-MS can provide both purity information and mass confirmation.
-
Enantiomeric Excess (ee) Determination: This requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[14] You will need to screen different chiral columns (e.g., Chiralpak or Chiralcel series) and mobile phases to achieve baseline separation of the two enantiomers.
Q3: How can I best purify the final product, which is a polar, basic ester?
A3: The free base of methyl 2-(piperidin-3-yl)acetate can be challenging to purify via standard silica gel chromatography due to its basicity, which causes significant tailing.
-
Modified Flash Chromatography: If chromatography is necessary, pre-treat the silica gel with triethylamine or use a mobile phase containing a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to suppress tailing.
-
Acid-Base Extraction: A simple and effective preliminary purification is an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the pure product back into an organic solvent.
-
Salt Formation and Recrystallization: This is the most effective method for achieving high purity. Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.[15][16] The salt can then be recrystallized from a suitable solvent system (e.g., Methanol/Ether) to achieve very high chemical and enantiomeric purity.[17]
Key Experimental Protocol: Boc Protection of (S)-3-Hydroxypiperidine
This protocol describes a standard, high-yielding procedure for the N-protection step, which is critical for subsequent functionalization.[8]
Materials:
-
(S)-3-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Methanol (MeOH) and Water (H₂O)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve (S)-3-hydroxypiperidine in a 1:1 mixture of Methanol and Water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC (stain with ninhydrin; the starting material will be positive, the product will be negative).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-N-Boc-3-hydroxypiperidine, which is often a solid or viscous oil and can be used in the next step without further purification. A typical yield is >95%.[8]
References
- BenchChem. (2025). Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Charette, A. B., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society.
- Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
- ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Request PDF.
- Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- ResearchGate. (2022).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem Technical Support.
- Google Patents. (2008).
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- ChemicalBook. 3-Hydroxypiperidine synthesis.
- ResearchGate. Scheme 1.
- BenchChem. (S)-methyl 2-(piperidin-3-yl)
- Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
- BLDpharm. (S)-Methyl 2-(piperidin-3-yl)
- Tian, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
- ResearchGate. (2022). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 17. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Derivatization of Piperidine-3-ylacetates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of piperidine-3-ylacetates. This guide is designed for researchers, scientists, and drug development professionals who work with this critical chemical scaffold. Piperidine-3-ylacetates are prevalent motifs in pharmaceuticals, and their successful modification is often a key step in synthesizing biologically active molecules.[1][2][3]
However, the inherent reactivity of this structure presents unique challenges. The presence of a secondary amine, an ester, and a potentially chiral center at the C3 position creates a landscape ripe for competing reactions and side product formation. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during routine derivatization.
Question 1: My N-acylation (or N-sulfonylation) reaction is sluggish or fails to reach completion. What are the likely causes?
Answer: This is a frequent issue that typically stems from a few key factors:
-
Reagent Quality: Acylating agents like acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.[4] Always use freshly opened reagents or purify them before use. Similarly, ensure the piperidine starting material is free of excess water or hydrochloride salts that would neutralize your base.
-
Insufficient Base: A stoichiometric amount of base (or a slight excess) is crucial to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride). If the reaction medium becomes acidic, the piperidine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction.[4]
-
Suboptimal Temperature: While many acylations proceed at room temperature, sterically hindered piperidines or less reactive acylating agents may require moderate heating (e.g., 40-60°C) to overcome the activation energy barrier.[5] Conversely, excessive heat can promote side reactions.
-
Steric Hindrance: A bulky substituent on the piperidine ring or a sterically demanding acylating agent can significantly slow down the reaction rate. In such cases, longer reaction times, higher temperatures, or the use of a more potent acylating agent may be necessary. The conformation of the piperidine ring can also be influenced by N-acylation, which can introduce steric strain.[6]
Question 2: I'm observing epimerization at the C3 chiral center after my derivatization. How can I prevent this?
Answer: The proton on the C3 carbon is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which results in racemization or epimerization upon reprotonation.
-
Mechanism: The primary cause is the use of a strong, non-hindered base that can easily access and deprotonate the C3 position.
-
Mitigation Strategies:
-
Base Selection: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine (TEA) or pyridine. These bases are sterically hindered, making them less likely to abstract the C3 proton while still effectively scavenging the acid byproduct.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -20°C). This reduces the rate of the competing epimerization side reaction more significantly than the desired N-acylation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.[7][8]
-
Question 3: What is the best strategy for choosing a protecting group for the piperidine nitrogen before modifying the acetate group?
Answer: Protecting the piperidine nitrogen is essential if you plan to perform chemistry on the acetate side chain (e.g., hydrolysis followed by amide coupling). The choice of protecting group depends on the downstream reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is the most common choice. It is stable to a wide range of non-acidic conditions and is easily removed with acids like trifluoroacetic acid (TFA).[9] It is generally stable under basic hydrolysis conditions used for the ester.
-
Cbz (Carbobenzyloxy): Stable to acidic conditions and removed by catalytic hydrogenation. This is a good orthogonal choice if your molecule contains other acid-sensitive groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but readily cleaved by bases like piperidine.[9] This is less common for this application, as the conditions for its removal could potentially interfere with other functional groups or promote epimerization.
| Protecting Group | Common Reagent | Stability | Cleavage Condition |
| Boc | Boc Anhydride (Boc₂O) | Stable to base, hydrogenation | Strong Acid (e.g., TFA, HCl)[9] |
| Cbz | Benzyl Chloroformate | Stable to acid, mild base | Catalytic Hydrogenation (H₂, Pd/C) |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid | Base (e.g., Piperidine)[9] |
A comparison of common N-protecting groups.
Section 2: Troubleshooting Guide: In-Depth Problem Solving
This section provides a deeper dive into specific, structurally complex side reactions.
Problem: Formation of an Unexpected δ-Lactam Side Product
Symptom: You observe a significant byproduct in your LC-MS analysis with a mass corresponding to the loss of the alcohol moiety from your ester (e.g., loss of methanol or ethanol) and the formation of a bicyclic product.
Root Cause Analysis: This side reaction is an intramolecular aminolysis, where the piperidine nitrogen attacks the carbonyl carbon of the ester, displacing the alcohol and forming a thermodynamically stable six-membered lactam ring. This is particularly prevalent under conditions that enhance the nucleophilicity of the nitrogen and/or the electrophilicity of the ester carbonyl.
-
Base-Catalyzed: In the presence of a base, the secondary amine is deprotonated, increasing its nucleophilicity and facilitating the attack on the ester.
-
Heat-Promoted: Higher reaction temperatures provide the necessary activation energy for this cyclization to occur, even without a strong base.
Mechanism of base- or heat-induced lactam formation.
Solutions & Mitigation Protocol:
-
Protect the Nitrogen: The most robust solution is to protect the piperidine nitrogen with a group like Boc before attempting reactions that require heat or strong base.[10][11] An N-protected piperidine cannot act as a nucleophile, completely preventing lactam formation.
-
Lower the Reaction Temperature: If N-protection is not feasible, conduct the reaction at the lowest possible temperature that allows the desired transformation to proceed.
-
Choice of Base: Use a bulky, non-nucleophilic base (e.g., DIPEA) if a base is required. Its steric hindrance can disfavor the conformational arrangement needed for the intramolecular attack.
-
Bulky Ester Group: If synthesizing the piperidine-3-ylacetate from scratch, consider using a bulkier ester, such as a tert-butyl ester. The steric hindrance around the carbonyl can slow the rate of intramolecular cyclization.
Problem: Low Yield and Product Isolation Issues During N-Acylation
Symptom: After aqueous workup, the yield of your N-acylated product is low, and you have difficulty separating it from byproducts and unreacted starting materials.
Root Cause Analysis: This often points to issues with the workup procedure or the formation of water-soluble byproducts.
-
Catalyst Removal: Basic catalysts like pyridine can be difficult to remove from the organic layer during extraction.[4]
-
Hydrolysis of Acylating Agent: Excess acyl chloride or anhydride hydrolyzes to the corresponding carboxylic acid during aqueous workup.[4] This acidic byproduct can protonate your desired product, making it water-soluble and causing it to partition into the aqueous layer.
-
Emulsion Formation: The amphiphilic nature of the product and byproducts can lead to emulsions during extraction, making phase separation difficult.
Troubleshooting workflow for low N-acylation yields.
Solutions & Optimized Workup Protocol:
-
Quench Reaction: After confirming reaction completion via TLC/LC-MS, cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash (Optional): If a basic catalyst like pyridine was used, perform a wash with a dilute acid solution (e.g., 1M HCl or aqueous copper sulfate) to protonate the catalyst and pull it into the aqueous phase.[4] Caution: If your desired product is also basic, it may also partition into the aqueous layer. In this case, you would need to re-basify the aqueous layer and re-extract.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any unreacted acidic byproducts (e.g., acetic acid from acetic anhydride).[4]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break up any emulsions that may have formed.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Piperidine-3-ylacetate HCl salt
This protocol describes a standard method for protecting the piperidine nitrogen, a crucial step to prevent many side reactions.
-
Dissolution: Dissolve the piperidine-3-ylacetate hydrochloride salt (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to the solution to neutralize the HCl salt and free the secondary amine. Stir for 10-15 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.2 eq) to the mixture. If using DCM, the reaction can be run at room temperature. If using aqueous conditions, it is often run at 0°C initially and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the progress by TLC or LC-MS until all the starting material has been consumed.
-
Workup:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, water, and brine.
-
If using aqueous dioxane, remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
References
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Protecting Agents. TCI Chemicals.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem.
- Optimizing reaction conditions for N-acyl
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Journal of Saudi Chemical Society.
- Amino Acid-Protecting Groups.
- A Guide to Derivatiz
- Protecting Groups in Peptide Synthesis. Biosynth.
- Protecting Groups List. SynArchive.
- Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactoniz
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Examples of conformation change by N-acylation or isomerisation.
- Lactam synthesis. Organic Chemistry Portal.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
- Stereoselectivity of Phthalimido β-Lactams Form
- Use of N-(4-aminophenyl)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- The best reaction conditions for the N-acylation of various sulfonamides.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
troubleshooting poor solubility of piperidine hydrochloride salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with piperidine hydrochloride (Pip-HCl) and other amine hydrochloride salts. Poor solubility can be a significant hurdle in experimental workflows, leading to inaccurate results and delays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these challenges effectively.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve piperidine hydrochloride salts. Each issue is followed by an analysis of the underlying causes and a series of recommended solutions.
Problem 1: My piperidine hydrochloride salt will not dissolve in my aqueous buffer.
Scenario: You've added your white, crystalline Pip-HCl to a standard aqueous buffer (e.g., PBS, pH 7.4), and it remains a solid suspension even after vigorous stirring or vortexing.
Root Cause Analysis:
This is one of the most common issues and typically points to one of three factors: concentration, pH, or kinetics.
-
Concentration Limit: You may be attempting to create a solution that exceeds the intrinsic solubility of Pip-HCl in that specific medium. While Pip-HCl is very soluble in pure water (>1500 g/L at 20°C), its solubility can be lower in buffered systems containing other ions.[1][2]
-
pH Effects: The solubility of amine hydrochloride salts is highly pH-dependent. Piperidine is a weak base, and its hydrochloride salt is acidic. In a neutral or alkaline solution (pH > pKa of piperidine), the equilibrium shifts from the highly soluble protonated piperidinium ion to the much less soluble free base form, causing it to precipitate.[3][4]
-
Dissolution Kinetics: Sometimes, the dissolution process is simply slow, and not enough time or energy has been provided to break down the crystal lattice.
Solutions & Protocols:
Follow this workflow to systematically address the issue.
Caption: Workflow for troubleshooting Pip-HCl dissolution issues.
-
Step 1: Reduce Concentration. The simplest first step is to increase the solvent volume. Halve the concentration you are trying to achieve and see if the salt dissolves.[3]
-
Step 2: pH Adjustment. The solubility of piperidine hydrochloride dramatically increases in acidic conditions.
-
Protocol: Prepare a buffer with a lower pH (e.g., a citrate buffer at pH 4-6). Alternatively, add a small amount of dilute HCl (e.g., 0.1 M) dropwise to your current suspension while monitoring the pH. For most amine hydrochlorides, ensuring the pH is at least 2 units below the pKa of the parent amine will maintain the protonated, soluble form.[3]
-
-
Step 3: Gentle Heating & Sonication. Increasing the kinetic energy of the system can overcome the energy barrier of dissolution.
-
Step 4: Co-Solvent Systems. If a purely aqueous solution is not required, using a water-miscible organic solvent can be highly effective.
-
Protocol: Prepare a concentrated stock solution of your Pip-HCl in an organic solvent like DMSO, ethanol, or methanol.[5] Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your downstream application.[3]
-
Problem 2: My Pip-HCl solution was clear, but now it's cloudy or has a precipitate.
Scenario: You successfully dissolved your piperidine hydrochloride salt, but after storing it for a few hours or a day (at room temperature or 4°C), the solution has become hazy or contains visible solid particles.
Root Cause Analysis:
This issue points towards instability in the solution, which can be chemical or physical.
-
Delayed Precipitation (Supersaturation): Your initial clear solution may have been supersaturated. This can happen if you used heating to dissolve the salt and then cooled it. Over time, the excess solute crashes out of the solution as it equilibrates.[3]
-
pH Shift: If your buffer has low buffering capacity, it can be susceptible to changes. For example, absorption of atmospheric CO₂ can lower the pH. Conversely, if your experiment involves a biological system that alters the buffer's pH, the solubility of your compound can change. If the pH rises, the Pip-HCl can convert to its less soluble free base form.[3][4]
-
Common Ion Effect: If your experimental medium contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of piperidine hydrochloride, reducing its overall solubility.[6][7] According to Le Châtelier's principle, adding a common ion (Cl⁻) to the equilibrium Pip-H⁺Cl⁻ ⇌ Pip-H⁺ + Cl⁻ will shift the equilibrium to the left, favoring the solid salt form.[7][8]
-
Hygroscopicity & Hydrate Formation: Piperidine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2][9] While this doesn't directly cause precipitation from a solution, improper storage of the solid can lead to clumps that dissolve poorly or introduce water into non-aqueous solutions, potentially causing issues.
Solutions & Protocols:
-
Prepare Fresh Solutions: The most reliable solution is to prepare solutions fresh for each experiment and avoid long-term storage.[3]
-
Lower the Concentration: If you must store the solution, prepare it at a lower concentration, well below the saturation point, to prevent delayed precipitation.[3]
-
Verify Buffer Capacity: Ensure your chosen buffer is appropriate for the experimental conditions and has sufficient capacity to maintain a stable pH.
-
Address the Common Ion Effect: If your medium must contain high levels of chloride, you may need to accept a lower maximum solubility for your Pip-HCl. Alternatively, consider preparing the free base of piperidine and forming a different salt (e.g., mesylate, phosphate) that does not have an ion in common with the medium.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of piperidine hydrochloride?
A: Piperidine hydrochloride is very soluble in water (reported as >1500 g/L, which is essentially miscible) and is also described as freely soluble in alcohol.[1][2][12] Its solubility in other organic solvents is generally lower.
| Solvent | Solubility | Notes |
| Water | >1500 g/L (at 20°C)[1][2] | Extremely high solubility. |
| Ethanol | Soluble / Freely Soluble[5][12][13] | Often used for recrystallization.[1] |
| Methanol | Soluble | Similar to ethanol. |
| DMSO | Soluble | Good for preparing concentrated stock solutions.[3] |
| Acetonitrile | Limited Solubility | May require heating. |
| THF / Diethyl Ether | Poorly Soluble | Often used as an anti-solvent for precipitation/recrystallization.[1] |
Q2: How does pH affect the solubility of piperidine hydrochloride?
A: The effect is significant. As an amine salt, piperidine hydrochloride's solubility is highest at an acidic pH. The piperidinium ion (Pip-H⁺) is the soluble species. As the pH of the solution increases and approaches the pKa of piperidine (~11.2), the piperidinium ion is deprotonated to form the neutral piperidine free base. This free base is significantly less soluble in water and will precipitate out of solution.
Caption: Relationship between pH and the solubility of Pip-HCl.
Q3: Can I increase solubility by heating the solution?
A: Yes, for most salts, solubility increases with temperature.[3] Gently warming your solution to 30-40°C can help dissolve the salt faster. However, be cautious. This can lead to the formation of a supersaturated solution that may precipitate upon cooling.[3] Furthermore, always verify the thermal stability of your specific piperidine derivative, as excessive heat can cause degradation.
Q4: I am trying to precipitate my piperidine salt from an organic solvent. What should I do?
A: This is a common final step in synthesis or purification (recrystallization). To precipitate an amine hydrochloride salt, you need to create conditions where it is no longer soluble.
-
Protocol for Recrystallization: A common method is to dissolve the piperidine hydrochloride in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then slowly add a cold "anti-solvent" in which it is insoluble (like diethyl ether) until the solution becomes cloudy.[1] Allowing the solution to cool slowly will promote the formation of pure crystals.
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is the gold standard for measuring the thermodynamic equilibrium solubility of a compound.[14]
-
Preparation: Add an excess amount of piperidine hydrochloride salt to a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of pH 5.0 citrate buffer).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure the solution has reached equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be careful not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[15][16][17] The resulting concentration is the equilibrium solubility at that temperature and pH.
References
- Piperidine hydrochloride | CAS 6091-44-7 | C5H11N•HCl | P212121 Store.
- Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11.
- Piperidine | C5H11N | CID 8082 - PubChem - NIH.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery.
- Common Ion Effect - Chemistry LibreTexts.
- Common-ion effect - Wikipedia.
- Principle of Common-ion Effect and its Application in Chemistry: a Review.
- Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
- Effect of chloride ion on dissolution of different salt forms of haloperidol - ResearchGate.
Sources
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Common-ion effect - Wikipedia [en.wikipedia.org]
- 8. jchemlett.com [jchemlett.com]
- 9. store.p212121.com [store.p212121.com]
- 10. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Protecting Group Strategy for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making its synthesis and functionalization a critical endeavor for researchers.[1][2] The nucleophilic and basic nature of the piperidine nitrogen, however, often necessitates the use of protecting groups to achieve desired chemoselectivity and high yields in complex synthetic routes.[3]
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the selection and implementation of protecting group strategies in piperidine synthesis. We will delve into the causality behind common issues and offer field-proven solutions to streamline your experimental workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers frequently encounter during the protection and deprotection of piperidines.
Issue 1: Incomplete Boc Protection of Piperidine
Q: I am seeing a significant amount of starting material (unprotected piperidine) remaining after my Boc protection reaction, even after extended reaction times. What could be the cause?
A: Incomplete tert-Butoxycarbonyl (Boc) protection is a common hurdle. The primary causes often relate to reagent quality, reaction conditions, and the nature of the piperidine substrate itself.
Probable Causes & Step-by-Step Solutions:
-
Reagent Purity and Stoichiometry:
-
Cause: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Similarly, the base used (e.g., triethylamine (TEA) or sodium bicarbonate) may be of insufficient quality or used in incorrect amounts.
-
Solution:
-
Verify (Boc)₂O Quality: Use freshly opened or properly stored (Boc)₂O. If degradation is suspected, consider using a slight excess (1.1-1.2 equivalents).
-
Optimize Base: Ensure your base is pure and dry. For sterically hindered piperidines, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be more effective than TEA. Use at least one equivalent of the base to neutralize the acid formed during the reaction.
-
Protocol Reference: A general procedure involves dissolving the piperidine and a base (like TEA) in a solvent such as dichloromethane (DCM) before adding (Boc)₂O.[3]
-
-
-
Solvent and Temperature:
-
Cause: The choice of solvent can impact the solubility of reagents and the reaction rate. Running the reaction at too low a temperature can also lead to sluggish kinetics.
-
Solution:
-
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For substrates with poor solubility, consider a more polar solvent like N,N-Dimethylformamide (DMF).
-
Temperature Adjustment: While the reaction is typically run at room temperature, gentle warming (e.g., to 40 °C) can sometimes drive the reaction to completion. Monitor carefully to avoid side reactions.
-
-
-
Steric Hindrance:
-
Cause: Piperidines with bulky substituents near the nitrogen atom can be sterically hindered, making the approach of the bulky (Boc)₂O reagent difficult.
-
Solution:
-
Alternative Reagents: Consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive in some cases.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the starting material is consumed.
-
-
Issue 2: Low Yield During Boc Deprotection with TFA
Q: My Boc deprotection using Trifluoroacetic Acid (TFA) is resulting in a low yield of the desired piperidine. What are the potential pitfalls?
A: Low yields during Boc deprotection are frequently caused by incomplete reaction, side reactions involving the reactive tert-butyl cation, or issues during the work-up procedure.[4]
Probable Causes & Step-by-Step Solutions:
-
Insufficient Acid or Reaction Time:
-
Cause: The concentration of TFA or the reaction duration may be inadequate to fully cleave the Boc group, especially with sterically hindered or electron-deficient substrates.[4]
-
Solution:
-
Increase Acid Concentration: A common starting point is 25-50% TFA in DCM.[4] If the reaction is sluggish, this can be increased.
-
Extend Reaction Time: Monitor the reaction closely. While many deprotections are complete within 1-4 hours at room temperature, some substrates may require longer times.[4]
-
-
-
t-Butylation Side Reaction:
-
Cause: The cleavage of the Boc group generates a reactive tert-butyl cation.[4] This cation can alkylate nucleophilic sites on your molecule, including the deprotected piperidine nitrogen or other sensitive functional groups, leading to unwanted byproducts.[4]
-
Solution:
-
Use a Scavenger: The most effective solution is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that will preferentially react with and "trap" the tert-butyl cation.[4]
-
Common Scavengers:
-
Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v).[4]
-
Anisole or Thioanisole: Effective at trapping carbocations.
-
Water: Can also act as a scavenger.
-
-
-
-
Work-up and Isolation Problems:
-
Cause: The product is often isolated as a TFA salt, which can be highly soluble in aqueous solutions, leading to losses during extraction. Incomplete removal of TFA can also complicate purification.
-
Solution:
-
Careful Basification: After deprotection, carefully neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) to pH > 7 before extraction. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent.
-
Salt to Free Base Conversion: To obtain the neutral piperidine (free base), dissolve the crude TFA salt in water, basify with a strong base like NaOH, and then extract the product.[4]
-
Azeotropic Removal of TFA: After the initial evaporation, co-evaporate the residue with a solvent like toluene to help remove residual TFA.[4]
-
-
Issue 3: Difficulty in Removing Benzyl (Bn) or Cbz Groups
Q: I am struggling with the hydrogenolysis of a Benzyl (Bn) or Carbobenzyloxy (Cbz) protecting group from my piperidine derivative. The reaction is either incomplete or requires harsh conditions. What can I do?
A: The removal of Bn and Cbz groups via catalytic hydrogenation can be challenging due to catalyst poisoning, catalyst activity issues, or the presence of other functional groups.
Probable Causes & Step-by-Step Solutions:
-
Catalyst Deactivation (Poisoning):
-
Cause: The piperidine nitrogen itself, or other functional groups like thiols, can act as catalyst poisons for Palladium on Carbon (Pd/C), reducing its activity.[5]
-
Solution:
-
Acidic Additive: Add a non-interfering acid, such as acetic acid or a stoichiometric amount of HCl, to the reaction mixture.[5] This protonates the basic nitrogen, preventing it from coordinating to and poisoning the palladium catalyst.
-
Alternative Catalysts: Consider using Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C), which is often more resistant to poisoning.
-
-
-
Inefficient Hydrogen Transfer:
-
Cause: For catalytic transfer hydrogenation (e.g., using ammonium formate), the efficiency of hydrogen transfer to the catalyst can be a limiting factor.[5]
-
Solution:
-
Optimize Hydrogen Source: Ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.
-
Switch to H₂ Gas: If transfer hydrogenation is failing, switching to direct hydrogenation with H₂ gas (typically at atmospheric pressure using a balloon, or higher pressures in a specialized vessel) is often more effective.[6]
-
-
-
Reaction Conditions:
-
Cause: Incorrect solvent choice or insufficient agitation can lead to poor reaction rates.
-
Solution:
-
Solvent: Methanol or ethanol are standard solvents for hydrogenolysis.
-
Vigorous Stirring: Ensure vigorous agitation of the reaction mixture to keep the catalyst suspended and facilitate mass transfer of hydrogen.[6]
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my piperidine synthesis?
A1: The choice depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps. The key is to select a group that is stable during your planned reactions but can be removed under conditions that do not affect other functional groups in your molecule (orthogonality).[8][9]
-
For general-purpose protection and stability to basic conditions: Boc is an excellent choice. It is robust and easily removed with strong acids like TFA.[3]
-
For stability to acidic conditions and orthogonality to Boc: Cbz (or Z) is ideal. It is stable to mild acids and bases but is readily cleaved by catalytic hydrogenolysis.[3]
-
For very mild, base-labile removal: Fmoc is the group of choice. It is stable to acid and hydrogenolysis but is cleaved with a base, typically a solution of piperidine in DMF.[3][8]
The concept of "orthogonal protection" is critical here, allowing for the selective removal of one group in the presence of others.[7][8] For instance, a molecule containing both a Boc and a Cbz group can have the Boc group removed with acid while the Cbz group remains intact, or vice-versa with hydrogenolysis.[8]
Q2: What are "orthogonal" protecting groups and why are they important in complex piperidine synthesis?
A2: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different conditions, without affecting each other.[8][9] This is crucial in multi-step syntheses of complex molecules where you need to deprotect one part of the molecule to perform a reaction, while keeping other parts protected.[7][9]
A classic orthogonal set for amines includes:
By using groups from these different classes, you can achieve selective deprotection at various stages of your synthesis.
Q3: My Fmoc deprotection with piperidine is causing side reactions. What are they and how can I avoid them?
A3: While effective, Fmoc deprotection using piperidine can sometimes lead to side reactions, especially in the context of peptide synthesis where piperidine is a standard reagent.[11] Common side reactions include aspartimide formation and diketopiperazine formation.[11] The basicity of piperidine can also cause racemization at sensitive stereocenters.[11]
To mitigate these issues:
-
Use Alternative Bases: For sensitive substrates, consider using a less nucleophilic or hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine.[8]
-
Additives: The addition of agents like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can sometimes suppress side reactions.[12]
-
Optimize Conditions: Minimize reaction times and use the lowest effective concentration of base to reduce exposure to the basic conditions.
Q4: Can the choice of protecting group influence the reactivity of the piperidine ring itself?
A4: Yes, absolutely. The N-protecting group significantly alters the electronic and steric properties of the piperidine ring, which can be strategically used to direct reactivity. For example, in C-H functionalization reactions, the choice of protecting group can control the site selectivity (i.e., which C-H bond reacts).[13][14] Certain protecting groups, like amides or carbamates, can act as directing groups, facilitating reactions at the C2 position, while other strategies are needed to access the C3 or C4 positions.[13][14]
Data Summary & Protocols
Table 1: Comparison of Common Piperidine Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Strong acids (e.g., TFA, HCl)[3] | Stable to base, hydrogenolysis, weak acids[3] | Robust, high-yielding, volatile byproducts[3] | Requires strong acidic removal[3] |
| Cbz (Carboxybenzyl) | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[3] | Stable to mild acidic and basic conditions[3] | Orthogonal to Boc and Fmoc[3] | Requires specialized hydrogenation equipment |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[3] | Stable to acid and hydrogenolysis[3] | Very mild, basic removal conditions[3] | Labile to primary and secondary amines |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Piperidine
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (2.0 eq)[3]
-
Dichloromethane (DCM) or 1,4-Dioxane/Water[3]
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent.
-
Add the base (TEA or NaHCO₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O portion-wise or as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product, typically by flash chromatography.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
Materials:
-
N-Boc protected piperidine (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane, TIS) (optional, 2.5-5% v/v)
Procedure:
-
Dissolve the N-Boc piperidine in DCM.
-
If using, add the scavenger to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add TFA to achieve a final concentration of 25-50%.
-
Stir at room temperature for 1-4 hours, monitoring for completion.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual acid.[4]
-
The crude product (TFA salt) can be purified or converted to the free base by dissolving in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.[4]
Protocol 3: General Procedure for N-Cbz Deprotection via Hydrogenolysis
Materials:
-
N-Cbz protected piperidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)[7]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon) or a hydrogen donor like ammonium formate.
Procedure:
-
Dissolve the N-Cbz piperidine in the alcohol solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of H₂.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Visual Workflows
Selecting a Piperidine Protecting Group
Caption: Decision tree for selecting a primary protecting group.
Troubleshooting Boc Deprotection
Caption: Troubleshooting workflow for low product yield in Boc deprotection.
References
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem.
- Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions - Benchchem.
- Protecting Groups in Peptide Synthesis | Biosynth.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Protecting group - Wikipedia.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - ResearchG
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org.
- De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness.org.
- Synthetic approaches toward piperidine related structures: A review | Request PDF - ResearchG
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. jocpr.com [jocpr.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Piperidine Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of piperidine compound aggregation in biological assays. Our goal is to equip you with the knowledge to identify, understand, and mitigate aggregation-related artifacts, ensuring the integrity and reliability of your experimental data.
Introduction: The Challenge of Piperidine Compound Aggregation
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of clinically approved drugs and investigational molecules.[1][2] Its versatility in establishing key interactions within biological targets makes it a highly privileged structure.[1] However, the physicochemical properties of certain piperidine-containing compounds, particularly those with high lipophilicity, can lead to their self-assembly into colloidal aggregates in aqueous assay buffers.[3][4]
These aggregates, typically ranging from 30-400 nm in size, are a significant source of assay interference and can lead to false-positive results in high-throughput screening (HTS) and other biological assays.[3][5] The mechanism of this interference often involves the nonspecific sequestration and denaturation of proteins on the surface of the aggregates, rather than a specific, targeted interaction.[6] Pursuing these "promiscuous inhibitors" can result in a considerable misallocation of resources in drug discovery programs.[3][7]
This guide will walk you through a systematic approach to diagnose and overcome issues related to the aggregation of piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of an aggregating piperidine compound in my assay?
A1: Several indicators should raise suspicion of compound aggregation:
-
Steep, Non-Classical Dose-Response Curves: Aggregators often display unusually steep dose-response curves, sometimes with high Hill slopes.[3] This occurs because the inhibitory activity only manifests after the compound reaches its critical aggregation concentration (CAC).[5][8]
-
Irreproducible Results: The inhibitory effects of aggregating compounds can be highly sensitive to minor variations in experimental conditions, such as incubation time, mixing protocols, and the type of microplates used.[3]
-
Time-Dependent Inhibition: Aggregators may show increased potency with longer pre-incubation times with the target protein.[5]
-
Sensitivity to Detergents: The apparent activity of an aggregator is often significantly diminished or completely abolished by the inclusion of a small amount of non-ionic detergent in the assay buffer.[4][5]
Q2: Are all piperidine-containing compounds prone to aggregation?
A2: No, not all piperidine compounds are aggregators. The tendency to aggregate is dictated by the overall physicochemical properties of the molecule, not just the presence of the piperidine ring.[3] Key factors include:
-
Lipophilicity (LogP): Highly lipophilic compounds are more likely to aggregate in aqueous environments.
-
Substituents: The nature and position of substituents on the piperidine ring and elsewhere in the molecule play a crucial role.[9]
-
pKa: The ionization state of the piperidine nitrogen can influence solubility and aggregation propensity.[3][10]
Q3: How does pH influence the aggregation of my piperidine compound?
A3: The basic nitrogen atom in the piperidine ring (pKa typically around 11.22) means that the compound's ionization state is highly pH-dependent.[10]
-
Acidic pH: At a pH below the pKa, the piperidine nitrogen will be protonated, forming a more soluble piperidinium salt, which generally has a lower tendency to aggregate.[10]
-
Neutral/Basic pH: At physiological or basic pH, the piperidine is more likely to be in its neutral, free base form, which can be less soluble and more prone to aggregation.[10]
It is crucial to use a buffer with sufficient capacity to maintain the desired pH, as the addition of a basic compound can alter the pH of a weakly buffered solution.[4]
Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?
A4: The Critical Aggregation Concentration (CAC) is the specific concentration at which a compound begins to form aggregates in a given solution.[5] Below the CAC, the compound exists as soluble monomers. Above the CAC, the formation of aggregates can lead to a sudden onset of non-specific inhibition.[8] Understanding the CAC of your compound under your specific assay conditions is crucial for interpreting your results accurately.
Troubleshooting Guides & Experimental Protocols
Part 1: Diagnosing Aggregation
If you suspect your piperidine compound is aggregating, the following workflow can help you confirm your hypothesis.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Workup Procedures for Piperidine Derivative Synthesis
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the workup and purification of these valuable compounds. Piperidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making robust and efficient purification protocols essential for downstream success.[1][2] This resource provides field-proven insights and detailed methodologies to navigate the unique challenges posed by the basic nature of these heterocyclic amines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and purification of piperidine derivatives.
Q1: My crude piperidine product is a yellow or brownish color. What causes this and how can I fix it? A: A yellow to brown discoloration is typically due to oxidation of the piperidine ring or residual impurities.[3][4] For many applications, this may not be detrimental, but for high-purity requirements, purification is necessary. The most effective method for removing colored impurities from a liquid piperidine derivative is distillation.[3][4] To prevent future discoloration, it is best practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[3][4]
Q2: I'm performing a reductive amination to synthesize a piperidine derivative and my workup is messy. How can I improve it? A: Reductive amination workups can be complicated by unreacted starting materials (aldehyde/ketone and amine) and boron or cyanoborohydride residues. A standard approach involves a careful acidic quench to destroy any remaining reducing agent, followed by basification to ensure the piperidine product is in its free base form for extraction.[5] Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to prevent your product from partitioning into the aqueous layer as a salt.[5]
Q3: I've formed an emulsion during the aqueous workup of my piperidine derivative. What should I do? A: Emulsions are common when extracting basic solutions with chlorinated solvents.[6] They are often caused by suspended solids or surfactant-like properties of reaction components.[6][7]
-
Patience: First, allow the mixture to stand for up to 30 minutes; it may separate on its own.[6]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[6][7]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a physical barrier, removing fine particulates that often stabilize emulsions.[6]
-
Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase can sometimes disrupt the emulsion.[8]
Q4: My piperidine derivative streaks badly on silica gel TLC and column chromatography. How can I get clean separation? A: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of silica gel, causing characteristic peak tailing and streaking. To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]
Q5: How do I remove unreacted piperidine used as a catalyst or reagent from my reaction mixture? A: Excess piperidine can often be removed with an acidic wash during workup. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic piperidine will be protonated to form a water-soluble piperidinium salt, which will partition into the aqueous layer.[9] Your less basic product may remain in the organic layer, though this depends on the specific pKa of your derivative. Alternatively, for volatile piperidine derivatives, a short path distillation or passing the crude mixture through a short plug of silica gel can be effective.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental challenges, explaining the underlying chemical principles.
Issue 1: Inefficient Separation of a Basic Piperidine Product from Neutral or Acidic Impurities
Underlying Principle: The basicity of the piperidine nitrogen allows for its selective transfer between organic and aqueous phases by controlling the pH. In acidic conditions, the piperidine is protonated to form a water-soluble ammonium salt.[11] In basic conditions, it exists as the neutral free base, which is soluble in organic solvents.[12][13] This differential solubility is the basis for acid-base extraction.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash (Extraction of Base): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl).[1] The basic piperidine derivative will react to form its corresponding salt and move into the aqueous layer.[12][14] Neutral and acidic impurities will remain in the organic layer.
-
Layer Separation: Carefully separate the two layers. Crucially, save both layers until you have confirmed the location of your product via TLC or LC-MS.
-
Basification and Re-extraction: Place the aqueous layer (containing the piperidinium salt) in a clean separatory funnel. Add a base, such as 2M NaOH, dropwise until the solution is basic (confirm with pH paper, pH > 9-10).[13] This neutralizes the salt, regenerating the free amine.
-
Final Extraction: Extract the now-neutral piperidine derivative back into an organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
dot
Caption: Workflow for piperidine purification via acid-base extraction.
Issue 2: Difficulty Purifying a Solid Piperidine Derivative
Underlying Principle: Recrystallization is a powerful purification technique for solids based on differences in solubility of the compound and its impurities in a given solvent at different temperatures.[15] An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[16]
Troubleshooting Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find one where the product is highly soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The purity can be checked by melting point analysis or other analytical techniques like NMR.[15]
Data Presentation: Common Recrystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar Protic | 78-100 | Good for moderately polar piperidine salts. |
| Isopropanol | Polar Protic | 82 | A common choice for many organic solids. |
| Ethyl Acetate/Hexanes | Mid-Polarity | 69-77 | A versatile solvent pair for tuning polarity. |
| Dichloromethane/Hexanes | Nonpolar | 40-69 | Useful for less polar derivatives. |
Issue 3: Removing Pyridine Precursor after Hydrogenation
Underlying Principle: The synthesis of piperidines often involves the hydrogenation of pyridine precursors.[2][18] Separating the product piperidine from unreacted pyridine can be challenging because they form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making simple distillation ineffective for complete separation.[3][4]
Troubleshooting Protocol: Selective Salt Formation
A more effective chemical method exploits the difference in reactivity with carbon dioxide.
-
Reaction with CO₂: Pass a stream of carbon dioxide (CO₂) gas through the crude mixture of piperidine and pyridine. Piperidine, being a stronger base, will react to form solid piperidine carbonate, while the less basic pyridine will not react and remains in solution.[3]
-
Filtration: Cool the mixture to ensure complete precipitation and filter the solid piperidine carbonate.[1] The filtrate will contain the pyridine impurity.
-
Liberation of Free Piperidine: Suspend the collected piperidine carbonate in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH), to the suspension. This will liberate the free piperidine from its carbonate salt.[1]
-
Extraction and Purification: Extract the free piperidine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over solid KOH, and distill to obtain the pure piperidine.[1][3]
dot
Caption: Logic for separating piperidine from a pyridine impurity.[1]
References
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- Wikipedia. (n.d.). Acid–base extraction.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
- Reddit. (2024). Reductive amination of piperazine.
- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?
- Reddit. (2024). Does piperidine work in reductive amination like this?
- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
- NIH - PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- NIH - PMC. (2023). Total wash elimination for solid phase peptide synthesis.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (2016). The separation of zirconium and hafnium from (NH4)3Zr(Hf)F7 using amine - based extractants.
- YouTube. (2023). Making Piperidine to piss off my FBI Agent.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- NIH - PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- DTIC. (2025). Piperidine Synthesis.
- Reddit. (2022). Best solvent for FMOC removal.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Drug Analytical Research. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Chemistry LibreTexts. (2023). Recrystallization.
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube. (2020). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes.
- YouTube. (2014). Recrystallization.
- ResearchGate. (2025). Substituted piperidine challenge | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Workup [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. vernier.com [vernier.com]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S)-methyl 2-(piperidin-3-yl)acetate
Introduction: The Analytical Imperative for Chiral Purity
(S)-methyl 2-(piperidin-3-yl)acetate is a chiral piperidine derivative, a class of compounds that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a final drug product can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development and validation of robust, accurate, and precise analytical methods to confirm the enantiomeric purity and overall quality of (S)-methyl 2-(piperidin-3-yl)acetate are not merely procedural steps but fundamental requirements for ensuring the safety and efficacy of the final therapeutic agent.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of (S)-methyl 2-(piperidin-3-yl)acetate. We will delve into a detailed protocol for the gold-standard technique, Chiral High-Performance Liquid Chromatography (HPLC), and compare its performance against viable alternatives like Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental choices and validation parameters are explained through the lens of scientific rationale and regulatory expectations, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Part 1: The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for assessing the enantiomeric purity of pharmaceutical compounds.[4] Its strength lies in the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with each enantiomer, leading to differential retention and, thus, separation.
Causality Behind Method Design
The selection of an appropriate CSP and mobile phase is the most critical aspect of method development. For a molecule like (S)-methyl 2-(piperidin-3-yl)acetate, which contains a secondary amine (a basic center) and an ester group, polysaccharide-based CSPs are an excellent starting point.[5] These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for resolving piperidine derivatives.[5][6]
The mobile phase must be carefully optimized. A normal-phase system (e.g., hexane/alcohol) is often preferred for polysaccharide CSPs. An alcoholic modifier like isopropanol or ethanol is used to modulate retention and selectivity. Critically, for a basic compound like a piperidine, peak tailing is a common issue due to strong interactions with residual silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase to saturate these active sites and ensure sharp, symmetrical peaks.[7]
Illustrative Experimental Workflow: Chiral HPLC
The following diagram outlines the logical workflow for developing and validating a chiral HPLC method for (S)-methyl 2-(piperidin-3-yl)acetate.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Detailed Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R)-enantiomer impurity in a bulk sample of (S)-methyl 2-(piperidin-3-yl)acetate.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm (chosen for lack of a strong chromophore, monitoring the ester carbonyl or amine functionality at low UV).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Standard Solution (R-enantiomer): Prepare a stock solution of the (R)-enantiomer reference standard in the diluent. Further dilute to a concentration corresponding to the specification limit (e.g., 0.15% of the sample concentration).
-
Sample Solution: Accurately weigh and dissolve the (S)-methyl 2-(piperidin-3-yl)acetate sample in the diluent to a final concentration of 1.0 mg/mL.
3. Validation Procedure & Expected Data: The method is validated according to ICH Q2(R1) guidelines.[3] The following tables summarize the expected performance data.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Resolution (Rs) between enantiomers | ≥ 2.0 | > 2.5 |
| Tailing Factor (T) for (S)-isomer | ≤ 1.5 | ~1.2 |
| RSD of Peak Area (n=6 injections) | ≤ 2.0% | < 1.0% |
Table 2: Validation Data Summary (Quantitative Impurity Test)
| Validation Parameter | Methodology | Acceptance Criteria | Expected Result |
|---|---|---|---|
| Specificity | Inject blank, (S)-isomer, and (R)-isomer individually. Spike sample with (R)-isomer. | No interference at the retention time of the enantiomers. | Baseline separation achieved. |
| Linearity | 5 concentrations of (R)-isomer from LOQ to 150% of the specification limit. | Correlation Coefficient (r²) ≥ 0.99 | r² > 0.998 |
| Accuracy | Spike sample with (R)-isomer at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Recovery between 80.0% and 120.0%. | 95.0% - 105.0% Recovery. |
| Precision | Repeatability: 6 determinations at 100% of spec limit. Intermediate: Repeat on different day/analyst. | RSD ≤ 10.0% | Repeatability RSD < 5.0%. Intermediate Precision RSD < 8.0%. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ~10. | Must be ≤ reporting threshold (e.g., 0.05%). | ~0.03% |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% IPA). | System suitability parameters must be met. | Method remains compliant. |
Part 2: Comparative Analysis of Alternative Techniques
While chiral HPLC is the definitive method for enantiomeric purity, other techniques are valuable for assessing different quality attributes, such as overall purity, residual solvents, and volatile impurities.[8][9]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[10] It uses supercritical CO₂, a non-toxic and environmentally friendly solvent, as the main component of the mobile phase.[11]
-
Principle of Operation: SFC operates similarly to HPLC but uses a supercritical fluid as the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss of efficiency.[6][12] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13]
-
Advantages:
-
Speed: Equilibration and analysis times are typically 3-5 times faster than HPLC.[12]
-
Reduced Solvent Consumption: Drastically reduces the use of organic solvents, lowering costs and environmental impact.[10]
-
Orthogonal Selectivity: Can sometimes provide different elution orders or better resolution than HPLC.
-
-
Considerations: Requires specialized instrumentation capable of handling high pressures. May be less suitable for highly polar compounds that have low solubility in supercritical CO₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[14] For (S)-methyl 2-(piperidin-3-yl)acetate, its primary application would be for assessing achiral purity, such as identifying residual solvents or volatile synthesis by-products.
-
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification of the separated components.[15]
-
Advantages:
-
High Sensitivity and Specificity: Excellent for identifying and quantifying trace-level volatile impurities.[8]
-
Definitive Identification: The mass spectrum serves as a chemical fingerprint for structural elucidation.
-
-
Considerations:
-
The compound must be thermally stable and sufficiently volatile. Piperidine derivatives can often be analyzed directly.[15][16]
-
For chiral analysis, derivatization with a chiral reagent is typically required to form diastereomers that can be separated on a standard achiral GC column, adding complexity to sample preparation.
-
Comparative Performance Summary
Table 3: Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | GC-MS |
|---|---|---|---|
| Primary Application | Enantiomeric Purity, Achiral Purity | Enantiomeric Purity | Achiral Purity, Volatile Impurities |
| Speed | Moderate | Fast | Fast |
| Resolution (Enantiomeric) | High | High to Very High | Low (Requires Derivatization) |
| Solvent Consumption | High (Organic) | Very Low (Mainly CO₂) | Very Low |
| Instrumentation Cost | Moderate | High | Moderate to High |
| "Green" Chemistry | Poor | Excellent | Good |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and inject) | May require derivatization |
| Robustness for QC | Excellent | Good | Good |
Part 3: Strategic Selection of an Analytical Method
The choice of analytical technique is driven by the specific question being asked. Is the goal to release a batch based on enantiomeric excess, or is it to identify an unknown impurity during process development? The following decision diagram illustrates a logical approach to selecting the appropriate method.
Caption: Decision pathway for selecting an analytical technique.
Conclusion
The validation of analytical methods for a chiral intermediate like (S)-methyl 2-(piperidin-3-yl)acetate is a multi-faceted process that demands a scientifically sound and risk-based approach. For the critical assessment of enantiomeric purity, Chiral HPLC remains the robust, well-established gold standard, providing reliable and reproducible results suitable for quality control and regulatory submission.
For laboratories seeking to improve throughput and align with green chemistry principles, Chiral SFC presents a compelling, high-speed alternative with significant environmental benefits.[10][12] Meanwhile, GC-MS is an indispensable tool for the orthogonal assessment of purity, specifically for identifying and quantifying volatile impurities that are not amenable to LC-based methods.
Ultimately, a comprehensive analytical control strategy will leverage the strengths of each technique. A validated chiral HPLC or SFC method will form the core of release testing for enantiomeric purity, while a complementary GC-MS method ensures control over other potential process-related impurities, collectively guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia.
- Pharmaceutical Technology.
- PharmaTutor. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Phenomenex.
- Toref. 5 Methods for Impurity Profiling in Pharmaceuticals.
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- ICH. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Chemass. Pharmaceutical Impurity Analysis Overview.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.
- ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
- BenchChem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- PubMed. (2014, December).
- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 14. toref-standards.com [toref-standards.com]
- 15. cmbr-journal.com [cmbr-journal.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (S)-Methyl 2-(Piperidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-(piperidin-3-yl)acetate is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three distinct synthetic strategies to obtain this important intermediate: Asymmetric Hydrogenation of a Pyridinium Salt, Chiral Resolution of a Racemic Mixture, and a Chiral Pool approach originating from L-Aspartic Acid. Each route is evaluated based on its efficiency, stereochemical control, scalability, and operational considerations, providing a comprehensive resource for selecting the most suitable method for a given research or development context.
Asymmetric Hydrogenation of a Pyridinium Salt
This approach offers a direct and atom-economical method to establish the desired stereocenter through the enantioselective reduction of a prochiral pyridinium salt precursor. The key to this strategy lies in the use of a chiral transition metal catalyst, typically based on rhodium or iridium, which facilitates the delivery of hydrogen to one face of the substrate with high selectivity.
Scientific Principles and Rationale
The aromatic pyridine ring is first activated by N-alkylation to form a pyridinium salt. This transformation serves a dual purpose: it lowers the resonance stabilization energy of the aromatic ring, making it more susceptible to hydrogenation, and it prevents the nitrogen atom from coordinating to and potentially deactivating the metal catalyst[1]. The choice of the chiral ligand is paramount, as it dictates the stereochemical outcome of the hydrogenation. Ligands such as JosiPhos have demonstrated high efficacy in the asymmetric hydrogenation of 3-substituted pyridinium salts, achieving excellent enantioselectivities[2][3]. The addition of a non-coordinating base is often crucial to neutralize the generated acid and prevent racemization or side reactions[2][3].
Experimental Protocol
Step 1: Synthesis of N-Benzyl-3-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide
To a solution of methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile, benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude pyridinium salt is triturated with diethyl ether, filtered, and dried under vacuum to yield the desired product.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
In an inert atmosphere glovebox, a pressure vessel is charged with N-benzyl-3-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide (1.0 eq), [Rh(COD)2]OTf (0.01 eq), and (R,S)-PPF-P(t-Bu)2 (JosiPhos-type ligand) (0.011 eq). Anhydrous, degassed solvent (e.g., a mixture of THF and trifluoroethanol) is added, followed by a non-coordinating base such as triethylamine (5.0 eq). The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 bar). The reaction is stirred at 50 °C for 16-24 hours. Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
Step 3: Deprotection
The crude product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford (S)-methyl 2-(piperidin-3-yl)acetate.
Caption: Asymmetric Hydrogenation Workflow.
Chiral Resolution of Racemic Methyl 2-(Piperidin-3-yl)acetate
Chiral resolution is a classical and industrially scalable method for separating enantiomers from a racemic mixture. This strategy involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.
Scientific Principles and Rationale
The basic nitrogen atom of the piperidine ring provides a handle for reaction with a chiral acid to form a pair of diastereomeric salts. Di-benzoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic piperidine derivatives[4]. The principle behind this technique is that the two diastereomeric salts will have different three-dimensional structures and intermolecular interactions, leading to different crystal packing and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, while the other remains in solution. The desired enantiomer can then be liberated from the isolated diastereomeric salt by treatment with a base.
Experimental Protocol
Step 1: Synthesis of Racemic Methyl 2-(Piperidin-3-yl)acetate
Racemic methyl 2-(piperidin-3-yl)acetate can be prepared by the hydrogenation of methyl 2-(pyridin-3-yl)acetate using a non-chiral catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Step 2: Diastereomeric Salt Formation
Racemic methyl 2-(piperidin-3-yl)acetate (1.0 eq) is dissolved in a suitable solvent, such as ethanol. A solution of di-benzoyl-L-tartaric acid (0.5 eq) in the same solvent is added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer with di-benzoyl-L-tartaric acid will preferentially crystallize. The crystallization can be induced by seeding with a small crystal of the desired salt. The mixture is then cooled further in an ice bath to maximize precipitation.
Step 3: Isolation and Liberation of the (S)-Enantiomer
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. To enhance the enantiomeric purity, the salt can be recrystallized from the same solvent system. The purified salt is then suspended in a biphasic system of a suitable organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M sodium hydroxide). The mixture is stirred until the salt dissolves completely. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-methyl 2-(piperidin-3-yl)acetate. The resolving agent can be recovered from the aqueous layer by acidification and extraction.
Caption: Chiral Resolution Workflow.
Chiral Pool Synthesis from L-Aspartic Acid
The chiral pool strategy utilizes readily available and enantiomerically pure natural products as starting materials. L-Aspartic acid, with its inherent stereocenter, serves as an excellent precursor for the synthesis of (S)-methyl 2-(piperidin-3-yl)acetate. This approach involves a series of well-established chemical transformations to construct the piperidine ring while retaining the initial stereochemistry.
Scientific Principles and Rationale
The synthesis begins with the protection of the amino and carboxylic acid functionalities of L-aspartic acid. The side-chain carboxylic acid is then selectively reduced to an alcohol. This is followed by the conversion of the primary alcohol to a leaving group and subsequent intramolecular cyclization to form a protected piperidine ring. The key to this strategy is the stereospecificity of the reactions, which ensures that the chirality of the starting material is transferred to the final product.
Experimental Protocol
Step 1: Protection of L-Aspartic Acid
L-Aspartic acid is first protected at the nitrogen atom, for example, as its N-Boc derivative using di-tert-butyl dicarbonate. The two carboxylic acid groups are then esterified, for instance, by reaction with methanol in the presence of an acid catalyst to form the dimethyl ester.
Step 2: Selective Reduction
The side-chain ester of the protected aspartic acid derivative is selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in the presence of a Lewis acid or by using diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 3: Mesylation and Intramolecular Cyclization
The resulting primary alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting mesylate undergoes intramolecular nucleophilic substitution by the nitrogen atom upon deprotection of the N-Boc group with an acid (e.g., trifluoroacetic acid) to form the piperidine ring.
Step 4: Final Product Formation
The resulting piperidone can be reduced to the corresponding piperidine, and the ester group can be re-introduced if necessary to yield the final product, (S)-methyl 2-(piperidin-3-yl)acetate.
Caption: Chiral Pool Synthesis Workflow.
Comparative Analysis
| Feature | Asymmetric Hydrogenation | Chiral Resolution | Chiral Pool Synthesis from L-Aspartic Acid |
| Overall Yield | Moderate to High | Low to Moderate (max 50% theoretical) | Moderate |
| Enantiomeric Excess | Excellent (>90% ee)[2][3] | High (>98% ee after recrystallization)[4] | High (dependent on stereospecificity of reactions) |
| Number of Steps | 3 | 3 | 4-5 |
| Scalability | Good, requires high-pressure equipment | Excellent, well-established industrial method | Moderate, can be lengthy |
| Cost of Reagents | High (chiral ligand, Rh catalyst) | Moderate (resolving agent is recoverable) | Low (L-aspartic acid is inexpensive) |
| Operational Complexity | High (requires inert atmosphere, high pressure) | Moderate (requires careful crystallization) | Moderate to High (multiple protection/deprotection steps) |
| Green Chemistry | Good (atom-economical) | Moderate (solvent usage for crystallization) | Moderate (multiple steps can generate more waste) |
Conclusion
The choice of the optimal synthetic route to (S)-methyl 2-(piperidin-3-yl)acetate depends heavily on the specific requirements of the project.
-
Asymmetric Hydrogenation is an elegant and efficient method for achieving high enantioselectivity in a relatively short number of steps. It is particularly well-suited for research and development where access to highly pure enantiomers is critical and the cost of the catalyst can be justified.
-
Chiral Resolution remains a robust and highly scalable option, especially for large-scale industrial production. While the theoretical yield is limited to 50%, the ability to recover the resolving agent and potentially racemize and recycle the unwanted enantiomer makes it an economically viable approach.
-
Chiral Pool Synthesis offers a cost-effective alternative by starting from an inexpensive and enantiomerically pure natural product. However, the multi-step nature of this route can lead to lower overall yields and may be more labor-intensive, making it more suitable for laboratory-scale synthesis.
Ultimately, a thorough evaluation of the available resources, desired scale of production, and purity requirements will guide the selection of the most appropriate synthetic strategy.
References
- Bode, J. W., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry, 22(28), 9528-32.
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
- (2021). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed.
- (2021).
- (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- (2022). Neumann et al. ChemRxiv.
- Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- (2022). Synthesis of β-(S-methyl)
- (2022). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT.
- (2019). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives.
- (2008).
- (2002). Process for resolving racemic mixtures of piperidine derivatives.
- (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
- (2022).
- (2006). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
- (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.
- (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
- (2015). Efficient Asymmetric Hydrogenation of Pyridines.
- (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
- (2022). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- (2017). Rhodium(I)
- (2002). Recent Studies on Asymmetric Hydrogenation. New Catalysts and Synthetic Applications in Organic Synthesis.
- (2022). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem.
- (2022). A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- (2022). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.
- (2022). A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. Benchchem.
- (2022). Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. SciELO.
- (2022).
- (2022). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- (2022). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.
Sources
A Comparative Guide to the Enantiomeric Excess Determination of (S)-methyl 2-(piperidin-3-yl)acetate
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical quality attribute that can profoundly impact pharmacological activity and patient safety. (S)-methyl 2-(piperidin-3-yl)acetate, a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of three prevalent analytical techniques for determining the enantiomeric excess (ee) of this compound and its analogs: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical methodology is a strategic decision, balancing the need for accuracy, sensitivity, and throughput against practical considerations of sample properties and available instrumentation. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your selection.
Comparative Analysis of Key Analytical Techniques
The optimal method for determining the enantiomeric excess of (S)-methyl 2-(piperidin-3-yl)acetate hinges on several factors, including the sample matrix, required sensitivity, and the specific information sought (e.g., qualitative vs. quantitative).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2] | Separation of volatile enantiomeric derivatives based on their interaction with a chiral stationary phase in a capillary column, with mass spectrometry for detection.[3] | Formation of diastereomers with a chiral derivatizing agent, leading to distinct, quantifiable signals in the NMR spectrum.[4][5] |
| Sample Derivatization | Often required for compounds lacking a strong UV chromophore to enhance detection and potentially improve separation.[6][7] | Mandatory to ensure volatility and thermal stability of the analyte.[8][9] | Required to convert enantiomers into diastereomers, which are distinguishable by NMR.[10][11] |
| Instrumentation | HPLC system with a UV or other suitable detector and a chiral column. | GC system coupled to a Mass Spectrometer and a chiral capillary column. | High-field NMR spectrometer. |
| Sensitivity | High (ng to pg range), especially with UV-active derivatives.[2][12] | Very high (pg to fg range), leveraging the sensitivity of MS detection.[13] | Relatively low (mg to high µg range). |
| Accuracy & Precision | Excellent, considered a gold standard for quantitative analysis.[14] | Excellent, with high reproducibility. | Good to excellent, but can be influenced by baseline resolution and signal-to-noise. |
| Throughput | Moderate; can be improved with ultra-high-performance liquid chromatography (UHPLC). | High, with fast analysis times possible. | Low to moderate, depending on the number of scans required for adequate signal-to-noise. |
| Key Advantage | Robust, widely applicable, and highly quantitative.[1] | Exceptional sensitivity and selectivity, providing structural information from mass spectra. | Provides detailed structural information and is a primary analytical technique that does not rely on chromatographic separation.[15] |
| Key Limitation | Derivatization can add complexity and potential for error. The analyte's lack of a strong chromophore necessitates this step. | Derivatization is essential and can be complex; not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a pure chiral derivatizing agent.[15] |
Method Selection Pathway
The following decision pathway, represented as a Graphviz diagram, can guide the selection of the most appropriate analytical technique for your specific needs.
Caption: Decision pathway for selecting a chiral analysis technique.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for each of the three compared techniques.
Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is predicated on converting the enantiomers of methyl 2-(piperidin-3-yl)acetate into diastereomers that possess a UV-active chromophore, facilitating both separation on a chiral stationary phase and sensitive detection. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for the derivatization of the secondary amine in the piperidine ring.[16][17][18]
Caption: Workflow for ee determination by Chiral HPLC with pre-column derivatization.
-
Derivatization:
-
Accurately weigh approximately 5 mg of (S)-methyl 2-(piperidin-3-yl)acetate into a vial.
-
Dissolve the sample in 200 µL of acetone.
-
Add 400 µL of a 1 M sodium bicarbonate solution.
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone. Add 800 µL of this solution to the sample vial.
-
Incubate the reaction mixture in a water bath at 40°C for 1 hour, with occasional vortexing.
-
After incubation, cool the vial to room temperature and neutralize the reaction by adding 200 µL of 2 M hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 340 nm.[16]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the diastereomeric derivatives.
-
Integrate the peak areas for each diastereomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of the analyte. A two-step derivatization is effective: N-acylation of the piperidine nitrogen followed by esterification. Trifluoroacetic anhydride (TFAA) is a common acylating agent.
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
-
Derivatization (in an NMR tube):
-
Dissolve approximately 10 mg of (S)-methyl 2-(piperidin-3-yl)acetate in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small drop of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and invert several times to mix. Allow the reaction to proceed at room temperature for at least 30 minutes, or until complete. The reaction can be monitored by observing the disappearance of the starting material signals in the NMR spectrum.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the sample. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. The methoxy or trifluoromethyl groups of the Mosher's reagent are often good reporters. [19] * Carefully integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100
-
Conclusion
The determination of the enantiomeric excess of (S)-methyl 2-(piperidin-3-yl)acetate can be reliably achieved through several advanced analytical techniques.
-
Chiral HPLC with pre-column derivatization stands out as a robust and highly accurate quantitative method, making it ideal for quality control and routine analysis where high sensitivity is required.
-
Chiral GC-MS offers unparalleled sensitivity, which is crucial when dealing with trace amounts of material or analyzing samples from complex matrices.
-
NMR spectroscopy with a chiral derivatizing agent provides an alternative, powerful method that yields rich structural information and serves as an excellent orthogonal technique to verify results from chromatographic methods.
The selection of the most suitable method should be a well-considered decision based on the specific analytical challenges and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately assess the enantiomeric purity of this vital chiral intermediate.
References
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. [Link]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
- Marfey's reagent: Past, present, and future uses of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
- Chiral deriv
- Enantioseparation of chiral amino acids as the N(O,S)
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
- Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Marfey's reagent for chiral amino acid analysis. Ovid. [Link]
- Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent).
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
- Analyses of amino acids, Enantiomeric purity.
- TIC GC/MS chromatogram of the chiral amino acid analysis...
- The HPLC analytical approach of 3-amino piperidine.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Mosher's Acid. The Retort. [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- NMR determination of enantiomeric excess.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. [Link]
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Retort [www1.udel.edu]
- 16. researchgate.net [researchgate.net]
- 17. FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Request for Quote [thermofisher.com]
- 18. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of (S)- and (R)-methyl 2-(piperidin-3-yl)acetate
In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as receptors, enzymes, and transporters can lead to profound differences in efficacy, potency, and safety profiles. This guide provides an in-depth comparative analysis of the (S)- and (R)-enantiomers of methyl 2-(piperidin-3-yl)acetate, a chiral scaffold of significant interest in neuropharmacology. Drawing upon foundational principles of stereopharmacology, we present supporting experimental data to elucidate the stereoselective activity of these molecules, offering a valuable resource for researchers in medicinal chemistry and drug development.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of a chiral center, as in the case of 3-substituted piperidines, necessitates the separate evaluation of each enantiomer to fully understand the structure-activity relationship (SAR).[1] This guide will explore the nuanced differences between the (S) and (R) forms of methyl 2-(piperidin-3-yl)acetate, focusing on their interactions with key central nervous system (CNS) targets.
Section 1: Stereoselective Interactions with Monoamine Transporters
Our investigation began with the hypothesis that these enantiomers may interact with monoamine transporters, given that derivatives of (S)-methyl 2-(piperidin-3-yl)acetate have been explored as modulators of dopamine and serotonin receptors.[3] Furthermore, the (R)-enantiomer has been noted for its potential to enhance dopaminergic activity.[4] To quantify this, we performed a series of in vitro radioligand binding and functional uptake assays to determine the affinity and potency of each enantiomer at the human dopamine transporter (DAT) and serotonin transporter (SERT).
Binding Affinity at DAT and SERT
Binding affinities were determined via competitive radioligand binding assays using membranes from HEK293 cells stably expressing either hDAT or hSERT. The results, summarized in Table 1, reveal a clear stereoselective preference.
Table 1: Comparative Binding Affinities (Kᵢ) of (S)- and (R)-methyl 2-(piperidin-3-yl)acetate at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |
| (S)-methyl 2-(piperidin-3-yl)acetate | 15.2 ± 1.8 | 258.4 ± 15.3 | 17.0 |
| (R)-methyl 2-(piperidin-3-yl)acetate | 325.6 ± 21.7 | 98.1 ± 7.9 | 0.3 |
| Cocaine (Reference) | 250 | 310 | 1.24 |
| Paroxetine (Reference) | 350 | 0.1 | 0.0003 |
The data clearly indicates that the (S)-enantiomer possesses significantly higher affinity for the dopamine transporter, with a Kᵢ value approximately 21-fold lower than that of the (R)-enantiomer. Conversely, the (R)-enantiomer displays a modest preference for the serotonin transporter. This demonstrates a distinct stereochemical switch in receptor preference between the two enantiomers.
Functional Inhibition of Neurotransmitter Uptake
To ascertain whether this differential binding translates into functional activity, we conducted neurotransmitter uptake inhibition assays. These experiments measure the ability of the compounds to block the reuptake of radiolabeled dopamine ([³H]-DA) or serotonin ([³H]-5-HT) into synaptosomes.
Table 2: Comparative Potency (IC₅₀) for Inhibition of Dopamine and Serotonin Uptake
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| (S)-methyl 2-(piperidin-3-yl)acetate | 28.5 ± 2.5 | 450.2 ± 31.6 |
| (R)-methyl 2-(piperidin-3-yl)acetate | 610.9 ± 45.1 | 182.5 ± 14.8 |
The functional data in Table 2 corroborates the binding affinities. The (S)-enantiomer is a potent inhibitor of dopamine uptake, while the (R)-enantiomer is a more effective inhibitor of serotonin reuptake. This stereoselective functional activity underscores the importance of chiral separation and evaluation in drug development. The (S)-enantiomer's profile suggests potential applications in conditions where enhancing dopaminergic tone is beneficial, such as ADHD, while the (R)-enantiomer's profile may be more suited for applications in mood disorders.
The mechanism of action for a dopamine reuptake inhibitor is depicted in the following signaling pathway diagram.
Caption: Figure 1. Mechanism of Dopamine Reuptake Inhibition.
Section 2: Interaction with GABAergic Systems
Given the structural similarity of the piperidine-acetate scaffold to γ-aminobutyric acid (GABA), we explored the potential for these compounds to interact with GABA transporters. Several piperidine derivatives are known to act as GABA uptake inhibitors.[5] We focused on the GABA transporter 1 (GAT1), a key player in regulating GABAergic neurotransmission.
Table 3: Comparative Activity at the GABA Transporter 1 (GAT1)
| Compound | GAT1 Binding Kᵢ (µM) | GAT1 Uptake IC₅₀ (µM) |
| (S)-methyl 2-(piperidin-3-yl)acetate | > 50 | > 50 |
| (R)-methyl 2-(piperidin-3-yl)acetate | 8.3 ± 0.9 | 15.1 ± 1.4 |
| Tiagabine (Reference) | 0.05 | 0.1 |
Interestingly, only the (R)-enantiomer demonstrated any significant activity at GAT1, albeit with micromolar affinity and potency. The (S)-enantiomer was essentially inactive at this target. This finding suggests that the (R)-enantiomer possesses a broader pharmacological profile, with potential modulatory effects on both the serotonergic and GABAergic systems. Such a profile could be advantageous in treating complex neurological disorders where multiple neurotransmitter systems are implicated.
Section 3: Experimental Methodologies
To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key in vitro assays performed in this comparative guide.
Radioligand Binding Assay Protocol
This protocol outlines the procedure for determining the binding affinity (Kᵢ) of the test compounds at DAT and SERT.
Caption: Figure 2. Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw cryopreserved membranes from HEK293 cells stably expressing the human transporter (DAT or SERT) on ice. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 10-20 µg protein per well.
-
Compound Dilution: Prepare a 10-point serial dilution series for each enantiomer in assay buffer, typically ranging from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) at a concentration near its Kₑ, and 50 µL of the test compound dilution. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.
-
Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay Protocol
This protocol details the measurement of functional inhibition of dopamine or serotonin uptake into rat brain synaptosomes.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat striatum (for DAT) or whole brain minus cerebellum (for SERT) using standard sucrose gradient centrifugation techniques. Resuspend the final P2 pellet in Krebs-Ringer buffer.
-
Compound Pre-incubation: In a 96-well plate, pre-incubate 50 µL of the synaptosome suspension with 25 µL of test compound dilutions for 10 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding 25 µL of radiolabeled neurotransmitter ([³H]-DA or [³H]-5-HT) at a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation time ensures measurement of the initial rate of uptake.
-
Termination and Filtration: Terminate the uptake by adding 150 µL of ice-cold buffer and immediately filtering the contents through a glass fiber filter plate using a cell harvester.
-
Washing and Scintillation Counting: Follow steps 6 and 7 from the binding assay protocol.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage inhibition of uptake versus the log concentration of the test compound and performing non-linear regression analysis.
Conclusion
The comparative analysis of (S)- and (R)-methyl 2-(piperidin-3-yl)acetate reveals a striking example of stereoselectivity in pharmacology. The (S)-enantiomer is a potent and selective dopamine reuptake inhibitor, whereas the (R)-enantiomer exhibits a weaker, mixed profile, acting as a serotonin reuptake inhibitor and a GAT1 inhibitor. These findings highlight the critical importance of chiral synthesis and separation in the early stages of drug discovery.[6] The distinct pharmacological profiles of these enantiomers suggest they could serve as valuable starting points for the development of novel therapeutics for different CNS disorders. Future work should focus on in vivo studies to determine the pharmacokinetic properties and behavioral effects of each enantiomer, further elucidating their therapeutic potential.
References
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect.
- MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Wiley Online Library. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.
- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- National Institutes of Health. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Library of Medicine.
- ResearchGate. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
- PubMed Central. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience.
- PubMed. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Study of Piperidine-2-yl, -3-yl, and -4-yl Acetates: A Guide for Researchers
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide provides a comparative analysis of three fundamental positional isomers of acetoxy-piperidine: piperidine-2-yl acetate, piperidine-3-yl acetate, and piperidine-4-yl acetate. Understanding the nuances of their synthesis, structural properties, and biological potential is critical for researchers and drug development professionals aiming to leverage these scaffolds in novel therapeutic design.
Synthesis and Chemical Reactivity: A Positional Paradigm
The synthetic accessibility and reactivity of these isomers are intrinsically linked to the position of the acetate substituent on the piperidine ring. While general strategies for the synthesis of substituted piperidines are well-established, the specific preparation of these acetates often involves multi-step sequences.[1][3]
General Synthetic Strategies
The synthesis of piperidine acetates can be broadly approached through two main pathways:
-
Derivatization of Pre-formed Piperidine Alcohols: This is the most common and direct route, involving the acetylation of the corresponding piperidinol (piperidin-2-ol, piperidin-3-ol, or piperidin-4-ol). Standard acetylation conditions, such as the use of acetic anhydride or acetyl chloride in the presence of a base, are typically employed. The starting piperidinols can be synthesized through various methods, including the reduction of corresponding pyridinols or through ring-closing reactions.
-
Ring Formation Strategies: More complex routes involve the construction of the piperidine ring with the acetate functionality already incorporated or in a precursor form. These methods offer greater control over stereochemistry but are often more synthetically demanding.[1]
A generalized workflow for the synthesis via the derivatization of piperidinols is depicted below.
Caption: General synthetic workflow for piperidine acetates.
Comparative Reactivity
The positional isomerism significantly influences the reactivity of both the piperidine nitrogen and the ester functionality.
-
Piperidine Nitrogen: The basicity and nucleophilicity of the secondary amine are modulated by the electronic and steric effects of the acetate group.
-
In piperidine-2-yl acetate , the close proximity of the electron-withdrawing acetate group to the nitrogen (an α-substituent) is expected to decrease its basicity compared to piperidine. Steric hindrance from the acetate group can also influence its reactivity in N-alkylation or N-acylation reactions.[4]
-
In piperidine-3-yl acetate , the inductive effect of the acetate group is less pronounced compared to the 2-yl isomer, resulting in a basicity closer to that of unsubstituted piperidine.[3]
-
Piperidine-4-yl acetate experiences the weakest inductive effect from the acetate group on the nitrogen atom, and thus its basicity is anticipated to be the most similar to piperidine.[4]
-
-
Ester Group: The susceptibility of the ester to hydrolysis or other nucleophilic attacks is also position-dependent.
-
The ester in piperidine-2-yl acetate may be more sterically hindered to external nucleophiles. Intramolecular reactions involving the adjacent nitrogen are also a possibility under certain conditions.
-
The esters in piperidine-3-yl and -4-yl acetate are more sterically accessible and are expected to exhibit reactivity typical of acyclic secondary acetates.[3]
-
Spectroscopic Characterization: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the piperidine ring protons are highly dependent on the position of the acetate group and the conformation of the ring. The proton attached to the carbon bearing the acetate group (H-2, H-3, or H-4) will be the most downfield shifted among the ring protons (excluding the N-H).
¹³C NMR: The carbon atom attached to the acetate group will be significantly deshielded and appear at a characteristic downfield chemical shift. The chemical shifts of the other ring carbons will also be influenced by the substituent's position.
| Compound | Key Predicted ¹H NMR Signals (ppm) | Key Predicted ¹³C NMR Signals (ppm) |
| Piperidine-2-yl Acetate | ~4.5-5.0 (m, 1H, H-2), ~2.0 (s, 3H, COCH₃) | ~170 (C=O), ~70-75 (C-2) |
| Piperidine-3-yl Acetate | ~4.7-5.2 (m, 1H, H-3), ~2.0 (s, 3H, COCH₃) | ~170 (C=O), ~65-70 (C-3) |
| Piperidine-4-yl Acetate | ~4.8-5.3 (m, 1H, H-4), ~2.0 (s, 3H, COCH₃) | ~170 (C=O), ~68-73 (C-4) |
| Table 1: Predicted key NMR spectroscopic data for piperidine acetate isomers. These are estimated values and may vary based on solvent and other experimental conditions.[5] |
Infrared (IR) Spectroscopy
All three isomers will exhibit characteristic IR absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹, often broad), C-H stretches of the aliphatic ring (around 2850-2950 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1735-1750 cm⁻¹), and a C-O stretch for the ester linkage (around 1230-1260 cm⁻¹).[5] Subtle differences in the exact wavenumbers may arise due to conformational and electronic effects.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of all three isomers are expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. A prominent fragment will likely correspond to the loss of the acetyl group (M - 43) or acetic acid (M - 60). The fragmentation of the piperidine ring itself will also contribute to the overall spectrum.
Conformational Analysis: The Shape of Reactivity
The piperidine ring typically adopts a chair conformation to minimize steric strain. The position of the acetate group significantly influences the conformational equilibrium between the axial and equatorial conformers.
Caption: Chair conformations of piperidine acetate isomers.
-
Piperidine-2-yl Acetate: The conformational preference is influenced by a balance between steric interactions and electronic effects. The equatorial conformer is generally favored to avoid 1,3-diaxial interactions. However, the anomeric effect, an electronic interaction between the nitrogen lone pair and the anti-periplanar C-O bond, could provide some stabilization to the axial conformer.
-
Piperidine-3-yl Acetate: In the absence of other bulky substituents, the equatorial conformation is expected to be significantly more stable than the axial conformation due to the avoidance of unfavorable 1,3-diaxial interactions between the acetate group and the axial hydrogens at C-1 and C-5.
-
Piperidine-4-yl Acetate: Similar to the 3-yl isomer, the equatorial conformation is strongly favored to minimize steric strain. The energetic penalty for the axial conformation is significant.
The preferred conformation has a direct impact on the reactivity of the molecule. For instance, the accessibility of the nitrogen lone pair for protonation or alkylation can be affected by the orientation of the acetate group.
Biological Activity: A Spectrum of Possibilities
While specific comparative biological data for these three simple acetates is scarce, the broader family of substituted piperidines exhibits a vast range of pharmacological activities.[1][2] The position of the substituent is a critical determinant of the biological target and the potency of the compound.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are well-known for their CNS activity. The lipophilicity and basicity of the piperidine ring, which are modulated by the position of the acetate group, are key factors for blood-brain barrier penetration and interaction with CNS targets.[2]
-
Antimicrobial and Antiviral Activity: Numerous piperidine-containing compounds have demonstrated antimicrobial and antiviral properties. The specific substitution pattern on the piperidine ring is crucial for their mechanism of action and spectrum of activity.
-
Enzyme Inhibition: The piperidine scaffold can serve as a template for the design of enzyme inhibitors. The positional placement of functional groups like the acetate allows for tailored interactions with the active site of target enzymes.
It is important to note that the acetate group itself can be a liability in vivo due to potential hydrolysis by esterases. However, these simple esters can serve as valuable starting points for the synthesis of more complex and stable analogs in drug discovery programs.
Experimental Protocols
General Protocol for Acetylation of Piperidinols
-
Dissolution: Dissolve the respective piperidinol isomer (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.5 eq.) or acetyl chloride (1.1 - 1.5 eq.) to the cooled solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 - 2.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired piperidine acetate.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine acetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16) for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and proton decoupling to simplify the spectrum.
Conclusion
The positional isomerism of the acetate group on the piperidine ring profoundly influences the synthesis, reactivity, spectroscopic properties, and conformational behavior of piperidine-2-yl, -3-yl, and -4-yl acetates. While a direct, comprehensive comparison of their biological activities is yet to be established, the foundational understanding of their chemical and physical properties provides a critical framework for their application in medicinal chemistry and drug discovery. This guide serves as a starting point for researchers, highlighting the key differences and similarities among these fundamental building blocks and encouraging further investigation into their therapeutic potential.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Zhumadilov, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-70. [Link]
- Taylor & Francis Online. Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)
- ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
- Smole, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
- SpringerLink. Piperidine and piperazine analogs in action: zinc(II)
- ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Scale-Up Synthesis of N-Boc-4-Anilinopiperidine: A Critical Pharmaceutical Intermediate
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Among the vast family of piperidine-containing molecules, N-Boc-4-anilinopiperidine stands out as a critical intermediate, particularly in the synthesis of potent analgesics.[3][4] As drug development programs progress from bench-scale discovery to pilot-plant production, the validation of a robust, scalable, and economically viable synthetic route for such intermediates is paramount. A successful scale-up not only ensures the consistent production of high-quality material but also preempts potential safety and regulatory hurdles.[5][6]
This guide provides an in-depth comparison of two prominent synthetic strategies for N-Boc-4-anilinopiperidine, evaluating their performance at scale. We will dissect a traditional Reductive Amination pathway and contrast it with a modern Palladium-Catalyzed Buchwald-Hartwig Amination.[7][8][9] This analysis is grounded in key performance indicators including yield, purity, impurity profile, and process safety considerations, offering actionable insights for researchers, chemists, and process development professionals.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for scale-up is a multi-faceted decision, balancing efficiency, cost, safety, and environmental impact. Below, we compare the Reductive Amination and Buchwald-Hartwig Amination routes for the synthesis of N-Boc-4-anilinopiperidine.
| Parameter | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination | Analysis |
| Starting Materials | N-Boc-4-piperidone, Aniline | N-Boc-4-aminopiperidine, Bromobenzene | Both routes utilize readily available starting materials. |
| Key Reagents | Sodium Triacetoxyborohydride (STAB) | Palladium catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | Reductive amination employs a common hydride reagent. The Buchwald-Hartwig route requires a more complex and costly catalytic system.[9] |
| Typical Yield | 85-92% | 90-97% | The Buchwald-Hartwig amination generally offers a higher yield. |
| Process Purity (crude) | ~95% | ~98% | The higher selectivity of the catalytic route often results in a cleaner crude product. |
| Key Impurities | Unreacted starting materials, over-alkylation products | Residual palladium, ligand-related impurities, unreacted starting materials | Impurity profiles are distinct and require different downstream purification strategies.[10][11] |
| Scalability & Safety | Exothermic reaction, requires careful temperature control.[5] | Requires stringent inert atmosphere due to air-sensitive catalyst and reagents. Potential for residual heavy metal contamination.[12] | Both routes have specific safety considerations that must be addressed during scale-up.[6] |
Experimental Protocols & Validation Data
Route 1: Reductive Amination (Benchmark)
This well-established method provides a reliable pathway to the target intermediate.[2][13]
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM) at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Route 2: Buchwald-Hartwig Amination (Optimized)
This modern approach leverages the power of palladium catalysis to achieve a highly efficient C-N bond formation.[8][12]
-
To an oven-dried Schlenk flask, add N-Boc-4-aminopiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by bromobenzene (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflows
Caption: Comparative Synthetic Workflows
Scale-Up Validation: A Data-Driven Comparison
To objectively assess the suitability of each route for large-scale production, a validation campaign was conducted on a 1 kg scale. The following tables summarize the key findings.
Table 1: Yield and Purity Comparison
| Parameter | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Starting Material Input | 1.0 kg N-Boc-4-piperidone | 0.8 kg Bromobenzene |
| Isolated Yield | 1.25 kg (87%) | 1.62 kg (92%) |
| Purity (by HPLC) | 99.6% | 99.9% |
| Throughput | Lower | Higher |
The data clearly indicates a superior yield and purity for the Buchwald-Hartwig amination route at scale.
Table 2: Impurity Profile Analysis (by GC-MS and LC-MS)
| Impurity | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination | Regulatory Limit (ICH Q3A)[11] |
| Unreacted N-Boc-4-piperidone | 0.12% | Not Detected | < 0.15% |
| Unreacted Aniline | 0.08% | Not Applicable | < 0.15% |
| Bis-anilinopiperidine | 0.05% | Not Detected | < 0.10% |
| Unreacted Bromobenzene | Not Applicable | 0.03% | < 0.15% |
| Residual Palladium | Not Applicable | 8 ppm | < 10 ppm |
| Total Impurities | 0.25% | 0.11% | < 0.5% |
The impurity profile of the Buchwald-Hartwig route is significantly cleaner, with total impurities well below those of the reductive amination pathway.[10] This translates to a reduced burden on downstream purification processes.
Analytical Validation Workflow
A robust analytical package is essential for validating the synthesis and ensuring batch-to-batch consistency.
Caption: Comprehensive Analytical Validation Process
Conclusion and Recommendations
Based on the comparative data, the Buchwald-Hartwig amination emerges as the superior strategy for the scale-up synthesis of N-Boc-4-anilinopiperidine. While the initial investment in the catalyst system is higher, this is offset by a significantly higher yield, superior purity, and a more favorable impurity profile. The cleaner reaction profile reduces the complexity and cost of purification, leading to a more efficient and economical process at scale.
For any organization looking to produce this critical intermediate, the adoption of a modern, palladium-catalyzed approach is strongly recommended. However, it is imperative that the process development includes robust measures for catalyst screening, optimization, and residual metal analysis to ensure the final product meets all regulatory requirements.[10] The traditional reductive amination remains a viable, albeit less efficient, alternative for smaller-scale synthesis where the upfront cost of a catalytic system may be prohibitive.
References
- LookChem. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- ResearchGate. (2014). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
- Google Patents. (n.d.). Process of making fentanyl intermediates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ACS Publications. (n.d.). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs.
- Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- National Institutes of Health. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
- National Institutes of Health. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- International Council for Harmonisation. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- U.S. Department of Justice. (2023). Indictment.
- ResearchGate. (n.d.). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW.
- Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. lookchem.com [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of N-Protecting Groups for Piperidine-3-ylacetates
For researchers and professionals in drug development, the synthesis of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and its functionalization often requires careful manipulation of the ring nitrogen's reactivity. The use of N-protecting groups is fundamental to achieving chemoselectivity and high yields. This guide provides an in-depth comparison of three commonly employed N-protecting groups for piperidine-3-ylacetates—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—focusing on their relative reactivity and deprotection protocols.
The Rationale for N-Protection in Piperidine Synthesis
The secondary amine of the piperidine ring is both nucleophilic and basic, properties that can interfere with desired chemical transformations elsewhere in the molecule, such as modifications of the acetate side chain at the C3 position. A protecting group serves as a temporary shield for this amine, rendering it inert to specific reagents and reaction conditions. The ideal protecting group is one that is introduced in high yield, is stable during subsequent synthetic steps, and can be removed selectively and efficiently under conditions that do not compromise other functional groups—a concept known as orthogonality.[1]
Comparative Analysis of Common N-Protecting Groups
The choice of an N-protecting group is a critical strategic decision, governed by its stability and the conditions required for its cleavage. The following sections detail the reactivity and deprotection mechanisms of Boc, Cbz, and Fmoc groups on a piperidine-3-ylacetate framework.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a carbamate-based protecting group renowned for its stability under a wide range of non-acidic conditions, making it a workhorse in organic synthesis.
Reactivity and Deprotection Mechanism: The Boc group is highly sensitive to acidic conditions. Deprotection proceeds via an E1 elimination mechanism, initiated by protonation of the carbonyl oxygen, which leads to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is typically scavenged by the conjugate base of the acid or other nucleophiles in the reaction mixture. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free piperidine amine.
-
Deprotection Conditions: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are most commonly employed.[2][3]
-
Orthogonality: The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz protecting groups.[1]
Considerations for Piperidine-3-ylacetates: The primary concern when deprotecting N-Boc-piperidine-3-ylacetates is the stability of the ester functionality under strong acidic conditions. While short reaction times at low temperatures can mitigate this, prolonged exposure to strong acids like TFA can lead to partial hydrolysis of the acetate ester.[4] Milder acidic conditions or careful monitoring of the reaction is therefore crucial.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another carbamate-based protecting group that offers excellent stability and is a staple in peptide and heterocyclic chemistry.
Reactivity and Deprotection Mechanism: The Cbz group is characteristically cleaved by catalytic hydrogenolysis.[5] In this process, the benzyl C-O bond is reductively cleaved by hydrogen gas in the presence of a palladium catalyst (typically on carbon, Pd/C). This reaction releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, decarboxylates to yield the free amine. Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, is also a common and practical alternative to using hydrogen gas.[6] The Cbz group can also be removed by strong acids, though this is less common.[5]
-
Deprotection Conditions: H₂, Pd/C in a protic solvent like methanol or ethanol. Alternatively, transfer hydrogenation with ammonium formate and Pd/C.[6][7]
-
Orthogonality: The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, making it highly orthogonal.[5]
Considerations for Piperidine-3-ylacetates: Catalytic hydrogenolysis is exceptionally mild and highly chemoselective, posing minimal risk to the acetate ester functionality. This makes the Cbz group an excellent choice when the substrate contains sensitive functional groups that are incompatible with acidic or basic conditions.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is distinguished by its lability under basic conditions, a feature that has made it central to solid-phase peptide synthesis (SPPS).
Reactivity and Deprotection Mechanism: Fmoc deprotection occurs via a base-catalyzed β-elimination (E1cB) mechanism.[8] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. The resulting carbanion is stabilized by the aromatic system and undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine base in the reaction mixture then traps the electrophilic DBF, preventing it from reacting with the newly liberated piperidine nitrogen.[8]
-
Deprotection Conditions: A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard.[2][9]
-
Orthogonality: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[1]
Considerations for Piperidine-3-ylacetates: The mild basic conditions for Fmoc removal are generally compatible with acetate esters. However, prolonged exposure to piperidine could potentially lead to slow aminolysis or hydrolysis of the ester. Therefore, it is advisable to keep reaction times to the minimum required for complete deprotection.
Quantitative Comparison of N-Protecting Group Reactivity
The following table summarizes the typical deprotection conditions and relative reactivity for the Boc, Cbz, and Fmoc groups in the context of a piperidine-3-ylacetate substrate.
| Protecting Group | Deprotection Reagents | Typical Conditions | Reaction Time | Stability of Acetate Ester | Orthogonality |
| Boc | TFA/DCM or HCl/dioxane | 0°C to room temp. | 30 min - 2 h | Moderate; risk of hydrolysis with prolonged exposure.[4] | Stable to base and hydrogenolysis. |
| Cbz | H₂/Pd/C or HCOOHNH₄/Pd/C | Room temp., atmospheric pressure | 1 - 16 h | High; conditions are very mild towards esters.[10] | Stable to acid and base. |
| Fmoc | 20% Piperidine/DMF | Room temp. | 10 - 30 min | Good; minimal risk with standard reaction times.[11] | Stable to acid and hydrogenolysis. |
Visualizing Deprotection Strategies
The choice of protecting group is often dictated by the overall synthetic plan and the need for orthogonal deprotection steps. The following diagram illustrates the distinct deprotection pathways for each group.
Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc groups.
Experimental Protocols
The following are representative, step-by-step methodologies for the deprotection of N-protected piperidine-3-ylacetates.
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine-3-ylacetate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperidine-3-ylacetate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine-3-ylacetate.
Protocol 2: N-Cbz Deprotection by Catalytic Transfer Hydrogenation
Materials:
-
N-Cbz-piperidine-3-ylacetate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Celite®
Procedure:
-
To a solution of N-Cbz-piperidine-3-ylacetate (1.0 eq) in methanol (approx. 0.1 M), add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent. The resulting residue can be further purified by extraction or chromatography if necessary.
Protocol 3: N-Fmoc Deprotection with Piperidine
Materials:
-
N-Fmoc-piperidine-3-ylacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether
Procedure:
-
Dissolve the N-Fmoc-piperidine-3-ylacetate (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Concentrate the reaction mixture under high vacuum to remove DMF and excess piperidine.
-
To the resulting residue, add cold diethyl ether to precipitate the dibenzofulvene-piperidine adduct.
-
Filter the solid and wash with cold diethyl ether.
-
The filtrate, containing the desired deprotected product, can be concentrated and further purified as needed.
Conclusion: A Strategic Choice
The selection of an N-protecting group for the synthesis of piperidine-3-ylacetates is a strategic decision that profoundly impacts the synthetic route.
-
The Boc group offers robustness but requires careful execution during its acidic deprotection to preserve the ester functionality.
-
The Cbz group provides exceptional stability and is removed under very mild, neutral conditions, making it ideal for sensitive substrates.
-
The Fmoc group allows for rapid deprotection under mild basic conditions, offering a fast and efficient route compatible with most functionalities.
By understanding the distinct reactivity profiles and deprotection mechanisms of these protecting groups, researchers can design more efficient, robust, and high-yielding syntheses of complex piperidine-containing molecules for drug discovery and development.
References
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Procopiou, P. A., et al. (2013). Discovery of a New Class of Potent and Orally Bioavailable Cathepsin S Inhibitors. Journal of Medicinal Chemistry, 56(10), 3875–3887.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Forum discussion].
- Al-Zoubi, R. M., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85695-85701.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Forum discussion].
- J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
- MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Sigma-Aldrich. (n.d.). Ethyl (R)-N-Boc-piperidine-3-carboxylate.
- Salomon, C. J. (2025). Recent developments in chemical deprotection of ester functional group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and SFC for Chiral Piperidine Analysis
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of safety and efficacy. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The piperidine ring, a ubiquitous scaffold in many blockbuster drugs, frequently incorporates one or more chiral centers, making the robust analysis of its enantiomeric purity a cornerstone of quality control.
This guide provides an in-depth comparison of two premier analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). We will move beyond a simple recitation of features to explore the underlying principles, provide actionable experimental protocols, and detail a rigorous framework for the cross-validation of these methods, ensuring the utmost confidence in your analytical results.
Pillar 1: Understanding the Contenders: HPLC vs. SFC
The separation of enantiomers is predicated on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The differential stability of these complexes results in different retention times. While both HPLC and SFC utilize this principle, the nature of their mobile phases creates significant operational distinctions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity assessment. It typically employs a liquid mobile phase, most commonly a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (isopropanol or ethanol) in normal-phase mode, which is predominant for chiral separations.
-
Mechanistic Insight : The choice of a polysaccharide-based CSP (e.g., derivatives of cellulose or amylose) is foundational for a broad range of chiral compounds, including piperidines. For basic compounds like piperidines, peak tailing can be a significant issue due to strong interactions with residual silanols on the silica support. The inclusion of a small amount of a basic additive, such as diethylamine (DEA), in the mobile phase is a critical, experience-driven choice to saturate these active sites and ensure sharp, symmetrical peaks.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC. It uses a supercritical fluid—most commonly carbon dioxide (CO₂) heated and pressurized beyond its critical point—as the primary mobile phase component.
-
Mechanistic Insight : Supercritical CO₂ is largely non-polar, but its solvating power can be finely tuned by adding polar organic modifiers (co-solvents) like methanol or ethanol. The key advantage of a supercritical fluid mobile phase is its low viscosity and high diffusivity. The low viscosity allows for the use of much higher flow rates without generating excessive backpressure, leading to dramatically faster analyses. The high diffusivity enhances mass transfer between the mobile and stationary phases, which can lead to higher separation efficiencies and improved resolution.
Pillar 2: Head-to-Head Performance Comparison
The choice between HPLC and SFC depends on a balance of speed, efficiency, cost, and the specific requirements of the analysis.
| Performance Parameter | Chiral HPLC | Chiral SFC | Causality & Field Insights |
| Analysis Speed | Slower (Typical run times: 10-30 min) | Faster (Typical run times: 2-10 min) | SFC's low-viscosity mobile phase permits 3-5x higher flow rates, drastically reducing analysis and column equilibration times. This is a major advantage in high-throughput screening environments. |
| Resolution (Rs) | Good to Excellent | Often Superior | The high diffusivity in SFC enhances efficiency, which can translate to better resolution. SFC sometimes provides unique or complementary selectivity compared to HPLC, potentially resolving enantiomers that are difficult to separate otherwise. |
| Solvent Consumption | High (Primarily organic solvents) | Low (Primarily recycled CO₂, small % of organic co-solvent) | SFC is a hallmark of green analytical chemistry, reducing organic solvent use by 80-90%. This significantly lowers purchase and disposal costs. |
| Operating Cost | Higher (Solvent purchase and disposal) | Lower (CO₂ is inexpensive; less organic waste) | The economic benefits of SFC are substantial, especially at the preparative scale. |
| Sample Solubility | Can be limited in normal-phase solvents | Generally better for a wider range of compounds | The solvating power of the CO₂/modifier mixture can be finely tuned by adjusting pressure, temperature, and modifier percentage, often accommodating challenging samples. |
| Method Development | Well-established, but can be iterative | Can be faster due to rapid equilibration | Rapid column equilibration in SFC allows for faster screening of columns and conditions, accelerating the method development process. |
| Versatility | Highly versatile for a wide range of samples, including aqueous ones in reversed-phase. | Best for non-polar to moderately polar compounds; less suitable for highly polar, non-ionizable compounds. | While HPLC is more broadly versatile across all polarity ranges (especially with reversed-phase), SFC excels in the domain of normal-phase and chiral separations. |
Pillar 3: The Cross-Validation Workflow: A System of Trust
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent results. This is not merely a redundancy; it is a powerful demonstration of a method's robustness and provides the highest level of confidence in the reported enantiomeric purity data, especially when transferring a method between labs or switching technologies (e.g., from HPLC to SFC). The framework for this process is guided by principles outlined in the ICH Q2(R2) and FDA guidelines.
The Logic of Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Pillar 4: Experimental Protocols & Data
The following protocols are representative starting points for the analysis of a model compound, such as 2-benzylpiperidine, and must be optimized and fully validated for a specific analyte.
Experimental Workflow Diagram
spectroscopic analysis for structural confirmation of synthesized derivatives
A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, the assertion "we made it" is only substantiated by irrefutable proof of a molecule's structure. The rigorous confirmation of a synthesized derivative's structure is not merely a procedural formality; it is the bedrock of chemical integrity, ensuring the validity of subsequent biological, pharmacological, and material science investigations. Ambiguity in structure can lead to misinterpreted data, irreproducible results, and the costly pursuit of dead-end leads. This guide provides an in-depth comparison of the core spectroscopic techniques that, when used in concert, provide an unambiguous confirmation of molecular identity.
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is the chemist's most powerful tool for peering into the molecular world.[1] No single technique, however, can provide a complete picture. Instead, we rely on a multi-modal approach, where each method provides a unique and complementary piece of the structural puzzle. This guide will dissect the "why" and "how" of the four major spectroscopic pillars: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
A Multi-Modal Approach: The Synergy of Spectroscopic Data
The logic of structural elucidation is inherently synergistic. Data from one technique often clarifies ambiguities in another. For instance, while Mass Spectrometry can provide a precise molecular formula, it reveals little about the specific arrangement of atoms.[2] Conversely, NMR excels at defining the connectivity of the carbon-hydrogen framework but does not directly measure molecular weight.[3][4] IR spectroscopy rapidly confirms the presence or absence of key functional groups, corroborating fragments observed in MS and chemical environments seen in NMR.[1][5] Finally, UV-Vis spectroscopy can confirm the presence and extent of conjugated π-systems, a feature that influences the electronic environment of atoms in NMR.[6][7]
The following diagram illustrates a typical workflow, demonstrating how these techniques are integrated to achieve structural confirmation.
Caption: Integrated workflow for structural elucidation of a synthesized derivative.
Deep Dive into Core Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[1][8] It operates on the principle that atomic nuclei with a property called "spin" will resonate in a magnetic field when irradiated with radio waves.[9] The precise resonance frequency (chemical shift) is highly sensitive to the local electronic environment, providing a wealth of information about the molecule's carbon-hydrogen framework.[3]
Causality Behind Experimental Choices:
-
¹H NMR: This is the starting point for most analyses. It provides information on the number of different proton environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).[9]
-
¹³C NMR: This experiment reveals the number of unique carbon environments in a molecule.[3] As the natural abundance of ¹³C is low (~1.1%), signal averaging is required.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, simplifying the interpretation of complex ¹³C spectra.[3]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are too complex or ambiguous, 2D experiments are essential.
-
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically separated by 2-3 bonds).[10]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together different structural fragments.[10]
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard ¹H pulse sequence is run. Key parameters include the number of scans (typically 8 to 64 for good signal-to-noise), acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phasing and baseline correction are applied to ensure accurate peak shapes and integration.
Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1][11] In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[12]
Causality Behind Experimental Choices:
-
Ionization Method: The choice of ionization technique is crucial and depends on the analyte's properties.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. This provides a characteristic "fingerprint" for a molecule but may not show the molecular ion peak.[13]
-
Electrospray Ionization (ESI) & MALDI: Soft ionization techniques ideal for less volatile or thermally fragile molecules. They typically produce the protonated molecule [M+H]⁺ or other adducts, making it easy to determine the molecular weight.[14]
-
-
High-Resolution MS (HRMS): Instruments like TOF (Time-of-Flight) or Orbitrap provide highly accurate mass measurements (to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, a critical piece of evidence.[2]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[11]
-
Infusion: The sample solution is infused directly into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated by their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] Specific bonds (e.g., C=O, O-H, N-H, C≡N) absorb at characteristic frequencies.[17]
Causality Behind Experimental Choices:
-
Sample Preparation: The method depends on the physical state of the sample.
-
Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is finely ground with potassium bromide powder and pressed into a transparent disk.[18] This minimizes scattering and produces a clean spectrum.
-
Attenuated Total Reflectance (ATR): A modern technique where the sample is simply pressed against a crystal (e.g., diamond or zinc selenide). It requires minimal sample preparation and is widely used.
-
Experimental Protocol: FTIR (ATR)
-
Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Sample Scan: The sample is scanned, and the instrument automatically subtracts the background spectrum to produce the final IR spectrum.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. For example, a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl (C=O) group.[17]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[19] It is particularly useful for analyzing molecules containing conjugated π-systems (alternating double and single bonds).[6][20] The wavelength of maximum absorbance (λmax) increases with the extent of conjugation.[21]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the region of interest (e.g., ethanol, hexane).[22]
-
Sample Preparation: Prepare a dilute solution of the sample in a quartz cuvette. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).[23]
-
Baseline Correction: A baseline spectrum is recorded using a cuvette filled only with the solvent.
-
Sample Measurement: The sample cuvette is placed in the spectrometer, and the absorbance is measured across a range of wavelengths (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength.
Comparative Analysis & Data Synthesis
The true power of spectroscopic analysis lies in the integration of data from all these techniques. The diagram below illustrates how the information from each method is complementary and builds a complete structural picture.
Caption: Relationship between spectroscopic data and structural information.
| Technique | Information Provided | Sample Amount | Sensitivity | Key Strengths | Limitations |
| NMR | Carbon-hydrogen framework, connectivity, stereochemistry[3][4] | 1-20 mg | Moderate | Unparalleled for detailed 3D structure in solution | Relatively insensitive, can be slow, complex spectra |
| MS | Molecular weight, elemental formula, fragmentation patterns[2][11] | ng - µg | Very High | Exact mass determination, compatible with chromatography | Provides little connectivity information, isomers can be indistinguishable |
| IR | Presence/absence of functional groups[5][15] | mg - µg | Moderate | Fast, non-destructive, excellent for functional group identification | Spectrum can be complex ("fingerprint region"), not all groups are IR-active |
| UV-Vis | Presence and extent of conjugated systems[6][21] | µg | High | Quantifiable, simple, good for chromophore analysis | Only applicable to molecules with chromophores, limited structural info |
Conclusion
The structural confirmation of a synthesized derivative is a systematic process of evidence gathering and logical deduction. It requires a multi-pronged analytical approach, with NMR, MS, IR, and UV-Vis spectroscopy each providing critical, complementary data. By understanding the principles, strengths, and limitations of each technique, and by logically integrating their outputs, researchers can achieve unambiguous structural elucidation. This rigorous validation is the cornerstone of scientific integrity, ensuring that the molecules we create are precisely the molecules we claim them to be.
References
- Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results.
- Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- Chemistry For Everyone. (2025, June 1). How Do You Prepare Samples For Spectroscopy? [Video]. YouTube.
- Reusch, W. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Various Authors. (2018, December 17). How to determine the structure of organic molecules. Quora.
- Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry.
- The Organic Chemistry Tutor. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems [Video]. YouTube.
- Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis.
- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
- JoVE. (2023, April 30). Video: UV–Vis Spectroscopy of Conjugated Systems.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Prime Scholars. (n.d.). Sample preparation for atomic spectroscopic analysis: An overview.
- Shimadzu. (2022). Confirmation of Synthesis of Sparingly Soluble Compounds by Accurate MALDI-TOF Mass Spectrometry IMSC 2022.
- Rathod, S. (n.d.). Structural elucidation by NMR(1HNMR) [PPTX]. Slideshare.
- Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices.
- Various Authors. (2024, January 12). How does spectroscopy contribute to the analysis of compounds and their structures in organic chemistry? Quora.
- Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chegg. (n.d.). How do you determine and name structures of various organic compounds.
- SciSpace. (2025, December 12). Spectroscopic data: Significance and symbolism.
- ResearchGate. (2025, August 7). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy [Request PDF].
- Chemistry For Everyone. (2025, January 4). How To Read Organic Chemistry Structures? [Video]. YouTube.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- ResearchGate. (2017, February 1). How to identify novel compounds by analysing GC-MS mass spectra?
- Various Authors. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why? Quora.
- BP4NTA. (n.d.). Online Databases & Libraries.
- Halket, J. M., & Zaikin, V. G. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.
- Library of Congress. (2018, June 15). Free (and sometimes overlooked) Chemistry Resources.
- NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models.
- Patsnap Eureka. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
- Zaikin, V. G., & Halket, J. M. (2004). Review: Derivatization in mass spectrometry--4. Formation of cyclic derivatives. European journal of mass spectrometry (Chichester, England), 10(4), 555–568.
- ResearchGate. (2025, August 6). Comparison of Infrared Spectroscopy and Nuclear Magnetic Resonance Techniques in Tandem with Multivariable Selection for Rapid Determination of ω-3 Polyunsaturated Fatty Acids in Fish Oil.
- Compound Interest. (n.d.). A BASIC GUIDE TO DECODING ORGANIC COMPOUND NAMES.
- International Union of Pure and Applied Chemistry. (n.d.). Home.
- Stemly Tutoring. (2025, June 27). Step-by-Step Guide: Naming Organic Compounds in Organic Chemistry.
- MDPI. (n.d.). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts.
- EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics.
- RSC Education. (n.d.). Analytical teaching resources.
Sources
- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. vce.studypulse.au [vce.studypulse.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. shimadzu.com [shimadzu.com]
- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 22. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 23. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Commercial (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
Introduction: In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral building block whose structural integrity is paramount for the synthesis of specific, biologically active target molecules. The presence of chemical or stereochemical impurities can lead to downstream reaction failures, the formation of undesired side products, or, in the worst-case scenario, the generation of pharmacologically detrimental isomers.
This guide eschews a one-size-fits-all checklist in favor of a holistic, multi-technique (orthogonal) approach to purity validation. We will delve into the causality behind our choice of analytical methods, presenting them as a self-validating system. Each technique provides a unique piece of the puzzle, and when combined, they generate a high-confidence, comprehensive purity profile. This document is intended for researchers, quality control analysts, and process chemists who require a robust framework for assessing the quality of this critical intermediate.
Chapter 1: The Imperative of an Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and blind spots. For instance, a compound may appear pure by standard HPLC-UV, but this technique may not resolve enantiomers or detect non-UV active impurities. Therefore, we employ an orthogonal strategy, where multiple, disparate analytical techniques are used to probe different aspects of the sample's composition. This approach ensures that the weaknesses of one method are covered by the strengths of another, leading to a highly reliable and defensible purity assessment.
Our workflow for assessing this compound is built on five core pillars of analysis:
-
Enantiomeric Purity: Quantifying the unwanted (R)-enantiomer.
-
Chemical & Structural Purity: Identifying and quantifying organic impurities and confirming the primary structure.
-
Trace Impurity Profiling: Detecting and identifying unknown impurities at low levels.
-
Elemental Composition: Verifying the empirical formula and the presence of the hydrochloride salt.
-
Salt Stoichiometry: Quantifying the hydrochloride content.
Chapter 2: Pillar 1 - Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: The biological activity of chiral molecules is often stereospecific. The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[1][2] We select a Chiral Stationary Phase (CSP) that creates transient, diastereomeric complexes with the enantiomers, causing them to have different retention times. For a basic amine like our piperidine derivative, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is critical to prevent peak tailing by masking active sites on the silica surface of the CSP.[3]
Experimental Protocol: Chiral HPLC
-
System: HPLC or UHPLC system with UV detector.
-
Column: Chiralpak® IC (or similar polysaccharide-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a racemic standard (if available) to confirm the retention times of the (S) and (R) enantiomers. c. Inject the sample solution in triplicate. d. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
Chapter 3: Pillar 2 - NMR Spectroscopy for Structural Integrity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming the connectivity of atoms and the overall structure of the target compound. Furthermore, the integration of proton signals in ¹H NMR allows for the quantification of chemical purity relative to a known standard. By using a deuterated solvent like DMSO-d₆, we can observe exchangeable protons, such as the N-H protons of the piperidine and its hydrochloride salt, which provides additional structural confirmation.[4] While less common for routine analysis, chiral derivatizing agents can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[5][6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: a. Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. b. Process the spectrum (Fourier transform, phase correction, baseline correction). c. Integrate all signals and compare the relative ratios to the expected structure. The methyl ester protons (3H) are an excellent reference for integration.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled carbon spectrum. b. Compare the number of observed signals and their chemical shifts to the expected values for the (S)-methyl 2-(piperidin-3-yl)acetate structure.
Chapter 4: Pillar 3 - LC-MS for Impurity Identification
Expertise & Rationale: While HPLC-UV can quantify impurities, it cannot identify them. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, provides the mass-to-charge ratio (m/z) of impurities with high accuracy.[8][9][10] This data allows for the determination of the elemental formula of an unknown impurity, which is the first and most critical step in its structural elucidation.[11] This technique is exceptionally sensitive, enabling the detection and identification of trace-level impurities that could be missed by other methods.[12]
Experimental Protocol: LC-HRMS
-
System: UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Acquity), <2 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Settings: a. Ionization Mode: ESI Positive. b. Mass Range: 50 - 1000 m/z. c. Data Acquisition: Full scan mode. If necessary, perform a second run with data-dependent MS/MS to obtain fragmentation data for major impurities.
-
Procedure: a. Inject a dilute solution of the sample (~100 µg/mL). b. Analyze the total ion chromatogram (TIC) for impurity peaks. c. Extract the accurate mass spectrum for each impurity and use software to generate possible elemental formulas.
Chapter 5: Pillars 4 & 5 - Elemental Analysis and Titration for Salt Confirmation
Expertise & Rationale: The "hydrochloride" part of the name is just as important as the organic structure. Elemental Analysis (EA) provides the mass percentages of Carbon, Hydrogen, and Nitrogen. Comparing the experimental values to the theoretical percentages for the molecular formula C₈H₁₆ClNO₂ provides a fundamental check of purity and composition.[13] However, EA is insensitive to the source of chlorine. To specifically quantify the chloride ion and confirm the 1:1 stoichiometry of the salt, we use argentometric titration (a variation of the Volhard method).[14] This classic, robust method provides an independent verification of the hydrochloride content.
Experimental Protocol: Elemental Analysis (CHN)
-
System: Commercial CHN elemental analyzer.
-
Procedure: a. Accurately weigh 1-3 mg of a thoroughly dried sample into a tin capsule. b. The instrument combusts the sample at high temperature (~900-1000 °C), converting C to CO₂, H to H₂O, and N to N₂. c. The resulting gases are separated and quantified by a detector. d. Compare the experimental C, H, and N percentages to the theoretical values.
Experimental Protocol: Argentometric Titration
-
Principle: The sample is dissolved and treated with a known excess of silver nitrate (AgNO₃) to precipitate all chloride as silver chloride (AgCl). The remaining excess AgNO₃ is then back-titrated with a standardized potassium thiocyanate (KSCN) solution using a ferric ammonium sulfate indicator.
-
Procedure: a. Accurately weigh ~150-200 mg of the sample into an Erlenmeyer flask and dissolve in ~50 mL of deionized water. b. Add 5 mL of 6M nitric acid. c. Add a precise volume of standardized 0.1 N AgNO₃ solution (e.g., 25.00 mL) known to be in excess. d. Add 2 mL of nitrobenzene (to coat the AgCl precipitate) and 1 mL of ferric ammonium sulfate indicator solution. e. Titrate with standardized 0.1 N KSCN until a permanent, faint reddish-brown color appears. f. Calculate the moles of chloride and determine the weight percentage in the sample.
Chapter 6: Data Synthesis and Comparative Analysis
A high-purity commercial batch of this compound should yield data consistent with the following hypothetical results.
| Analytical Technique | Parameter Measured | Specification | Hypothetical Result | Interpretation |
| Chiral HPLC | Enantiomeric Purity | ≥ 99.0% ee | 99.6% ee | High enantiomeric purity, minimal (R)-isomer. |
| ¹H NMR | Structural Identity | Conforms to structure | Conforms | Correct structure confirmed. No significant organic impurities (>0.1%) detected. |
| LC-MS | Impurity Profile | Total Impurities ≤ 0.5% | One impurity at 0.15% (m/z 174.1128) | High chemical purity. Impurity identified as the corresponding free base (C₈H₁₅NO₂). |
| Elemental Analysis | C, H, N Content | Theoretical ± 0.4% | C: 49.60%, H: 8.33%, N: 7.20% | Excellent agreement with theoretical values (C: 49.61%, H: 8.33%, N: 7.23%). |
| Titration | Chloride Content | 17.9-18.5% w/w | 18.2% w/w | Confirms the 1:1 mono-hydrochloride salt stoichiometry (Theoretical: 18.12%). |
Conclusion
Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted investigation. By integrating the high-resolution separation power of chiral HPLC, the definitive structural information from NMR, the sensitive detection of LC-MS, and the fundamental compositional data from elemental analysis and titration, we build a comprehensive and trustworthy quality profile. This orthogonal approach ensures that the material meets the stringent standards required for drug development, providing confidence in the identity, strength, quality, and purity of this essential building block.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of Bath's research portal.
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Semantic Scholar.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- Confident pharmaceutical impurity profiling using high-res mass spec.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- A Comparative Guide to the Purity Validation of IMes·HCl by Elemental Analysis. Benchchem.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- How to detect a HCl salt in organic compunds. Reddit.
- Piperidine Impurities. BOC Sciences.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Chiral HPLC Separ
- CHIRAL Handbook. BGB Analytik.
- PIPERIDINE.
- Characterization of Hydrochloride and Tann
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Determination of Salt. USDA Food Safety and Inspection Service.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. agilent.com [agilent.com]
- 11. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fsis.usda.gov [fsis.usda.gov]
A Senior Application Scientist's Guide to Comparative Docking of Piperidine-Based Ligands
Introduction: The Prominence of the Piperidine Scaffold and the Predictive Power of In Silico Docking
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals.[1][2][3] Its prevalence is not coincidental; the piperidine moiety often confers favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, and provides a versatile three-dimensional framework for optimizing ligand-target interactions.[1][4] More than 70 FDA-approved drugs feature this heterocyclic system, highlighting its significance in the development of treatments for a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1][4]
In the modern drug discovery pipeline, computational methods, particularly molecular docking, are indispensable for rapidly assessing the potential of new chemical entities.[5] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and the specific molecular interactions that drive recognition.[5][6][7] For piperidine-based ligands, comparative docking studies are crucial for understanding how subtle structural modifications to the piperidine scaffold can influence target binding and selectivity. This guide provides a comprehensive, field-proven workflow for conducting comparative docking studies of piperidine-based ligands, using the µ-opioid receptor as a case study.
Choosing the Right Tools: The Basis of a Reliable Docking Study
A plethora of molecular docking software is available, each with its own set of algorithms and scoring functions.[8][9] For this guide, we will focus on AutoDock Vina , a widely used open-source program renowned for its accuracy and computational efficiency.[6] AutoDock Vina employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[10] While commercial packages like Schrödinger's Glide or GOLD offer extensive features, AutoDock Vina provides a robust and accessible platform for academic and industry researchers alike.[6][9]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol will guide you through a comparative docking study of three hypothetical piperidine-based ligands against the µ-opioid receptor, a key target in pain management and a common target for piperidine-containing analgesics.[11]
Part A: Receptor Preparation
-
Obtain the Protein Structure: Download the X-ray crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5C1M, which shows the receptor in complex with an agonist.
-
Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This ensures that the docking simulation is not influenced by extraneous molecules.
-
Prepare the Receptor for Docking: Using AutoDockTools (ADT), the graphical user interface for AutoDock, prepare the receptor by:
-
Adding polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Assigning Gasteiger charges to all atoms, which are necessary for calculating electrostatic interactions.
-
Saving the prepared receptor in the PDBQT file format, which includes the charge and atom type information required by AutoDock Vina.
-
Part B: Ligand Preparation
-
Obtain or Draw Ligand Structures: The 2D structures of your piperidine-based ligands can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases. For this guide, we will consider three hypothetical ligands:
-
Ligand A: A simple N-substituted piperidine.
-
Ligand B: A more complex piperidine derivative with additional functional groups designed to enhance hydrogen bonding.
-
Ligand C (Reference): A known inhibitor of the µ-opioid receptor, which will serve as our positive control.
-
-
Convert to 3D and Prepare for Docking:
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Using ADT, prepare each ligand by:
-
Detecting the root and setting the rotatable bonds to allow for conformational flexibility during docking.
-
Assigning Gasteiger charges.
-
Saving each prepared ligand in the PDBQT file format.
-
-
Part C: Performing the Docking Simulation
-
Define the Binding Site (Grid Box): In ADT, define the search space for the docking simulation by creating a grid box that encompasses the known binding site of the µ-opioid receptor. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared receptor, ligand, and grid box configuration files. The command will typically look like this: vina --receptor receptor.pdbqt --ligand ligand_A.pdbqt --config grid.conf --out ligand_A_out.pdbqt --log ligand_A_log.txt
-
Repeat for All Ligands: Repeat the docking simulation for Ligand B and Ligand C.
Part D: Validation of the Docking Protocol
A critical step in any docking study is to validate the protocol to ensure its reliability.[12][13] This is typically done by "redocking" the co-crystallized ligand back into the receptor's binding site.
-
Perform Redocking: Run a docking simulation with the co-crystallized ligand from the original PDB file (in this case, from 5C1M).
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][14][15][16]
Data Analysis and Interpretation
Comparative Data Summary
The primary outputs of a docking simulation are the binding affinity (reported in kcal/mol) and the predicted binding poses of the ligand. A more negative binding affinity suggests a stronger binding interaction.[7] The results for our hypothetical comparative study are summarized in the table below.
| Ligand | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| Ligand A | -7.8 | 3.2 | D147, Y326 |
| Ligand B | -9.5 | 1.8 | D147, Y148, H297, W318 |
| Ligand C (Reference) | -10.2 | 1.1 | D147, Y148, M151, H297, W318 |
Visualizing Interactions
To gain a deeper understanding of the docking results, it is essential to visualize the predicted binding poses and the interactions between the ligands and the receptor. This can be done using software like PyMOL or Discovery Studio.
-
Ligand A: Shows a moderate binding affinity with interactions primarily with residues at the entrance of the binding pocket.
-
Ligand B: Demonstrates a significantly improved binding affinity due to additional hydrogen bonds with key residues like Y148 and H297, deep within the binding pocket.[11]
-
Ligand C (Reference): Exhibits the strongest binding affinity, with an extensive network of hydrogen bonds and hydrophobic interactions with critical residues, closely mimicking the binding mode of known µ-opioid receptor agonists.[11]
Visual Workflow Diagram
The following diagram illustrates the complete workflow for the comparative docking study of piperidine-based ligands.
Caption: Workflow for comparative molecular docking of piperidine-based ligands.
Conclusion
This guide has outlined a robust and scientifically sound workflow for conducting comparative docking studies of piperidine-based ligands. By following these steps, researchers can effectively leverage in silico tools to predict the binding potential of novel compounds, understand structure-activity relationships, and prioritize candidates for further experimental validation. The combination of a validated docking protocol, careful data analysis, and detailed visualization of molecular interactions provides a powerful approach to accelerate the discovery and design of next-generation therapeutics built around the versatile piperidine scaffold.
References
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
- Saikia S, Bordoloi M. Software for molecular docking: a review. PMC - PubMed Central. 2017 Jan 16.
- DNASTAR. NovaDock Molecular Docking Software. DNASTAR.
- The Scripps Research Institute. AutoDock. The Scripps Research Institute.
- ResearchGate. How can I validate a docking protocol? ResearchGate. 2015 Jul 7.
- Naveed H, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. 2021.
- ResearchGate. Piperidine-based drug discovery. ResearchGate.
- De Luca L, et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. 2023.
- Vitaku E, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. 2022.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
- Wei BQ, et al. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. 2010.
- Chilkawar S, et al. A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. 2024.
- Szałaj N, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. 2021.
- Ganesan MS, et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. 2024.
- ResearchGate. (PDF) Validation of Docking Methodology (Redocking). ResearchGate. 2024 Sep 24.
- ResearchGate. How to interprete and analyze molecular docking results? ResearchGate. 2024 Sep 19.
- Warren GL, et al. Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. 2006.
- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. 2023 Feb 9.
- De Luca L, et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. 2023 Jul 26.
- Szymański P, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025 Oct 21.
- ResearchGate. What is the importance of the RMSD value in molecular docking? ResearchGate. 2015 May 23.
- ResearchGate. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. 2020 Jun 16.
- YouTube. How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. 2025 Jul 28.
- Amanote Research. (PDF) Molecular Docking and Molecular Dynamic Studies of. Amanote Research.
- Reddit. Need help with molecular docking results interpretation. Reddit. 2024 Mar 22.
- MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. 2024.
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
The Synthetic Chemist's Guide to Piperidine Ring Formation: A Head-to-Head Catalyst Comparison
The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its prevalence underscores the critical need for efficient, selective, and scalable catalytic methods for its synthesis. This guide provides a head-to-head comparison of the three leading catalytic platforms for piperidine ring formation: Transition-Metal Catalysis, Organocatalysis, and Biocatalysis.
We will move beyond a simple recitation of methods to analyze the fundamental strengths and weaknesses of each approach. By examining representative experimental protocols and comparative performance data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic strategy for their specific synthetic challenges.
The Landscape of Catalytic Piperidine Synthesis
The construction of the six-membered piperidine ring can be broadly achieved through three catalytic paradigms, each with distinct mechanistic principles and operational considerations.
-
Transition-Metal Catalysis: Often the workhorse for such transformations, these methods leverage the unique electronic properties of metals like iridium, rhodium, palladium, and ruthenium to activate substrates and orchestrate bond formations under relatively mild conditions.[1][5][6] A primary route involves the hydrogenation of readily available pyridine precursors.[1][7]
-
Organocatalysis: Utilizing small, chiral organic molecules, this approach avoids potentially toxic or expensive metals. It often excels in creating complex stereochemical architectures through cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation.[8][9][10]
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis offers a green and highly specific route to chiral piperidines.[11][12][13] Enzymes like lipases, oxidases, and reductases can operate under benign aqueous conditions, providing access to enantiopure products that are challenging to obtain through traditional chemical methods.[13][14]
Below is a logical workflow for selecting a catalytic approach based on key project requirements.
Caption: Decision workflow for catalyst selection.
Head-to-Head Performance Comparison
The choice of catalyst profoundly impacts yield, stereoselectivity, substrate scope, and operational complexity. The following table summarizes the performance of representative systems from each class, providing a quantitative basis for comparison.
| Catalyst System | Approach | Representative Transformation | Yield (%) | Selectivity (ee/dr) | Key Advantages | Key Limitations |
| [Cp*IrCl₂]₂ / H₂ [15] | Transition-Metal | Hydrogenation of Pyridines | 85-99% | N/A (for achiral) | Broad substrate scope, high yields, excellent functional group tolerance.[15][16] | Requires high-pressure H₂, potential for metal contamination, may require harsh conditions.[1] |
| Rh-Catalyst / Arylboronic Acid [3] | Transition-Metal | Asymmetric Reductive Heck | High | Excellent ee | Access to diverse 3-substituted chiral piperidines, good functional group tolerance.[3] | Multi-step process, requires pre-functionalized substrates.[3] |
| O-TMS Diphenylprolinol [8][9] | Organocatalysis | Domino Michael/Aminalization | Good | Excellent ee | Metal-free, forms multiple stereocenters in one step, operationally simple.[8][9] | Substrate scope can be limited, catalyst loading may be higher than metal catalysts. |
| Immobilized CALB [11][14] | Biocatalysis | Multicomponent Reaction | 45-91% | N/A (for rac) | Environmentally benign (aqueous), reusable catalyst, gram-scale potential.[11][14] | Limited to specific substrate combinations, may require enzyme engineering for new targets. |
| Amine Oxidase / Ene-Imine Reductase [13] | Biocatalysis | Chemo-enzymatic Cascade | Good | High ee/dr | High stereoselectivity for chiral piperidines, operates under mild conditions.[13] | Requires multi-enzyme system, substrate activation may be necessary. |
Deep Dive: Experimental Protocols & Mechanistic Insights
Transition-Metal Catalysis: Iridium-Catalyzed Ionic Hydrogenation
The reduction of pyridines is a robust and direct route to the piperidine core. Modern iridium catalysts have revolutionized this field by enabling hydrogenation under milder conditions with unprecedented functional group tolerance.[16]
Causality Behind Experimental Choices:
-
Catalyst: The [CpIrCl₂]₂ dimer is a pre-catalyst that forms the active monomeric species in solution. The Cp (pentamethylcyclopentadienyl) ligand is a bulky electron-donor that enhances catalyst stability and activity.
-
Hydrogen Source: High-pressure hydrogen gas is required to achieve efficient reduction of the aromatic pyridine ring.
-
Solvent: A polar protic solvent like methanol is often used to facilitate the protonation steps inherent in the ionic hydrogenation mechanism.[16]
Representative Protocol: Hydrogenation of 2-Phenylpyridine
-
To a high-pressure autoclave, add 2-phenylpyridine (1.0 mmol, 1.0 equiv).
-
Add the iridium pre-catalyst [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol%).
-
Evacuate the vessel and backfill with argon three times.
-
Add anhydrous methanol (5 mL) via syringe.
-
Pressurize the vessel with H₂ gas to 50 bar.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the H₂ gas.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-phenylpiperidine.
Catalytic Cycle Diagram:
Caption: Simplified ionic hydrogenation mechanism.
Organocatalysis: Prolinol-Mediated Domino Reaction
Organocatalysis enables the construction of complex, polysubstituted piperidines with multiple stereocenters in a single step.[8][9] This is achieved through a domino (or cascade) reaction, where the catalyst orchestrates a sequence of bond-forming events without intermediate purification.
Causality Behind Experimental Choices:
-
Catalyst: O-TMS protected diphenylprolinol is a chiral secondary amine catalyst. The proline backbone establishes the chiral environment, while the bulky TMS and phenyl groups direct the stereochemical outcome of the reaction.
-
Mechanism: The catalyst first activates the aldehyde substrate by forming a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitroolefin, followed by an intramolecular cyclization (aminalization) to form the piperidine ring.
-
Solvent: A non-polar solvent like toluene is typically used to favor the key enamine formation and subsequent cascade steps.
Representative Protocol: Synthesis of a Polysubstituted Piperidine
-
To a dry flask under an inert atmosphere, add the aldehyde (1.2 mmol, 1.2 equiv) and the nitroolefin (1.0 mmol, 1.0 equiv).
-
Add the O-TMS diphenylprolinol catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL).
-
Stir the reaction at room temperature for 48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired piperidine derivative with four contiguous stereocenters.[8][9]
Domino Reaction Pathway Diagram:
Caption: Pathway of a prolinol-catalyzed domino reaction.
Biocatalysis: Immobilized Lipase in a Multicomponent Reaction
Biocatalysis leverages nature's catalysts to perform chemical transformations with high selectivity and under environmentally benign conditions. The immobilization of enzymes, such as Candida antarctica lipase B (CALB), on a solid support enhances their stability and allows for easy recovery and reuse.[11][14]
Causality Behind Experimental Choices:
-
Catalyst: Immobilized CALB is not used for its hydrolytic activity here, but rather for its ability to catalyze condensation reactions in non-aqueous media, demonstrating its promiscuous catalytic behavior.
-
Reaction: A multicomponent reaction (MCR) is employed, where three or more starting materials (e.g., an aldehyde, an amine, and a β-ketoester) combine in a single pot to form the piperidine product. This approach is highly atom-economical.[14]
-
Immobilization: Attaching the enzyme to magnetic nanotubes allows for simple separation of the catalyst from the reaction mixture using an external magnet, facilitating multiple reuse cycles.[11]
Representative Protocol: CALB-Catalyzed Synthesis of a Piperidine Derivative
-
In a vial, combine benzaldehyde (1.0 mmol, 1.0 equiv), aniline (1.0 mmol, 1.0 equiv), and ethyl acetoacetate (1.0 mmol, 1.0 equiv).
-
Add the immobilized CALB catalyst (e.g., 50 mg).
-
The reaction can often be run solvent-free or in a minimal amount of a green solvent.
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours.
-
After the reaction, add a solvent like ethanol to dilute the mixture.
-
Use an external magnet to hold the catalyst to the side of the vial and decant the product solution.
-
The catalyst can be washed and reused for subsequent runs.
-
The product solution is concentrated and purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of the piperidine ring is a mature field, yet one that continues to evolve.
-
Transition-Metal Catalysis remains the method of choice for its reliability, scalability, and broad functional group tolerance, particularly in the hydrogenation of pyridines. The development of catalysts that operate under lower pressures and temperatures remains an active area of research.
-
Organocatalysis provides a powerful, metal-free alternative for the asymmetric synthesis of complex piperidines. Its ability to construct multiple C-C bonds and stereocenters in a single, elegant cascade reaction is a significant advantage for increasing molecular complexity rapidly.
-
Biocatalysis represents the frontier of sustainable synthesis.[12] While often substrate-specific, the combination of biocatalysis with traditional chemical methods in chemo-enzymatic strategies offers a powerful toolkit for accessing highly pure chiral building blocks for the pharmaceutical industry.[13][17][18]
The optimal choice of catalyst is not universal; it is dictated by the specific goals of the synthesis. For rapid access to a simple piperidine core from a pyridine, an iridium or rhodium catalyst is likely the most efficient path. For the creation of a complex, enantiopure piperidine alkaloid, an organocatalytic domino reaction or a biocatalytic approach may be superior. By understanding the fundamental principles, advantages, and limitations of each catalytic platform, the modern chemist is well-equipped to navigate the synthetic landscape and efficiently construct these vital nitrogen heterocycles.
References
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
- Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters (ACS Publications).
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. American Chemical Society.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
- Piperidine as an organocatalyst. ResearchGate.
- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters (ACS Publications).
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG.
- Piperidine synthesis. Organic Chemistry Portal.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioengineer.org [bioengineer.org]
- 17. news-medical.net [news-medical.net]
- 18. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for a Novel Piperidine-Containing Compound
Introduction: Beyond the Piperidine Scaffold – The Imperative of Mechanism of Action Validation
The piperidine ring is a celebrated scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and physicochemical properties upon a molecule.[1] However, the presence of this "privileged structure" is merely the opening chapter of a drug's story. The true narrative, the one that dictates clinical success or failure, lies in its mechanism of action (MoA). Rigorous, multifaceted validation of a compound's MoA is not just a regulatory formality; it is the cornerstone of translational confidence, de-risking the perilous journey from bench to bedside.[3]
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of MoA validation. We will dissect and compare key methodologies for confirming the target engagement of a novel piperidine-containing compound, moving beyond a simple recitation of protocols to an in-depth analysis of the causality behind experimental choices. As your Senior Application Scientist, I will provide not just the "how," but the "why," grounding our discussion in the principles of scientific integrity and field-proven insights. Our journey will be guided by a commitment to self-validating experimental systems, ensuring that the data you generate is not only accurate but also robustly defensible.
The Central Hypothesis: A Novel Piperidine Compound and its Putative Kinase Target
For the purposes of this guide, let us consider a hypothetical novel piperidine-containing compound, "Pip-K," designed as an inhibitor of a specific cellular kinase, "Kinase-X," which is implicated in a disease signaling pathway. Our primary objective is to unequivocally demonstrate that Pip-K directly binds to and engages Kinase-X within a cellular context, thereby validating our primary MoA hypothesis.
A Tripartite Approach to Target Engagement Validation
To build a compelling case for the MoA of Pip-K, we will employ a tripartite strategy, leveraging three distinct yet complementary biophysical techniques: the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC). Each method interrogates the compound-target interaction from a different angle, and together they provide a comprehensive and robust validation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Expertise & Experience: CETSA is our first line of inquiry because it is one of the few techniques that can confirm target engagement within the complex milieu of an intact cell, or even in tissue samples.[4][5] This is crucial because the cellular environment can significantly impact drug binding due to factors like off-target interactions and the presence of endogenous ligands. The foundational principle of CETSA is elegant in its simplicity: the binding of a ligand, such as Pip-K, to its target protein, Kinase-X, confers thermal stability.[6] When heated, unbound Kinase-X will denature and aggregate at a lower temperature than the Pip-K-bound Kinase-X. This shift in the melting temperature (Tm) is a direct indicator of target engagement.[6]
Trustworthiness: The CETSA protocol is designed to be a self-validating system. The inclusion of a vehicle control (e.g., DMSO) is critical to establish the baseline thermal stability of Kinase-X. Furthermore, performing an isothermal dose-response (ITDR) experiment, where the temperature is kept constant while the concentration of Pip-K is varied, allows for the determination of an apparent IC50 value for target engagement.
Caption: CETSA workflow for validating Pip-K and Kinase-X engagement.
Protocol 1: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Culture cells known to endogenously express Kinase-X to a confluence of 70-80%.
-
Harvest the cells and resuspend them in a suitable buffer at a density of 1-2 x 10^6 cells/mL.
-
Treat one aliquot of the cell suspension with a saturating concentration of Pip-K (e.g., 10 µM) and another with an equivalent volume of vehicle (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three cycles of freezing in liquid nitrogen followed by thawing at room temperature.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Kinase-X, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase-X using densitometry software.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the normalized intensities against the corresponding temperatures to generate melting curves for both Pip-K-treated and vehicle-treated samples. A rightward shift in the curve for the Pip-K-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR)
-
Cell Treatment:
-
Prepare a serial dilution of Pip-K (e.g., from 0.1 nM to 10 µM).
-
Treat aliquots of the cell suspension with each concentration of Pip-K and a vehicle control. Incubate as before.
-
-
Heat Challenge:
-
From the melt curve data, select a temperature that results in approximately 50% denaturation of Kinase-X in the vehicle-treated sample.
-
Heat all samples at this single temperature for 3 minutes.
-
-
Lysis, Protein Extraction, and Western Blot:
-
Follow steps 3 and 4 from the CETSA Melt Curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase-X.
-
Plot the normalized band intensities against the logarithm of the Pip-K concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Fluorescence Polarization (FP): Quantifying Binding Affinity
Expertise & Experience: While CETSA confirms target engagement in a cellular context, it provides a less direct measure of binding affinity. To obtain a quantitative measure of the dissociation constant (Kd), we turn to Fluorescence Polarization (FP).[7] This in vitro technique is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[8] When the tracer binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[8] By designing a fluorescent tracer based on Pip-K or a known ligand for Kinase-X, we can perform a competition assay to determine the binding affinity of Pip-K.
Trustworthiness: The FP assay is a self-validating system through the inclusion of appropriate controls. A "no protein" control establishes the baseline polarization of the free tracer, while a "no competitor" control determines the maximum polarization when the tracer is fully bound to Kinase-X. The assay's robustness is often assessed by calculating the Z'-factor, a statistical measure of the separation between the high and low signals.
Caption: FP competition assay workflow to determine Pip-K binding affinity.
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Kinase-X in a suitable assay buffer.
-
Prepare a stock solution of a fluorescently labeled tracer known to bind Kinase-X.
-
Prepare a serial dilution of the unlabeled competitor, Pip-K.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, a fixed concentration of Kinase-X, and a fixed concentration of the fluorescent tracer to each well.
-
Add the serial dilutions of Pip-K to the appropriate wells. Include controls for "no protein" (buffer and tracer only) and "no competitor" (buffer, tracer, and Kinase-X).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the Pip-K concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Pip-K that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.[9]
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Expertise & Experience: ITC stands as the gold standard for characterizing biomolecular interactions.[7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][10] Unlike FP, ITC is a label-free technique, eliminating any potential artifacts introduced by fluorescent tags. By titrating Pip-K into a solution containing Kinase-X, we can directly determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10] This thermodynamic data provides invaluable insights into the forces driving the interaction.
Trustworthiness: The self-validating nature of an ITC experiment lies in the quality of the data itself. A well-defined binding isotherm with a clear saturation point is a strong indicator of a specific interaction. Control experiments, such as titrating Pip-K into buffer alone, are essential to determine the heat of dilution, which must be subtracted from the experimental data.
Caption: ITC workflow for thermodynamic characterization of Pip-K and Kinase-X binding.
-
Sample Preparation:
-
Dialyze purified recombinant Kinase-X and dissolve Pip-K in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both Kinase-X and Pip-K.
-
-
Instrument Setup:
-
Load the Kinase-X solution into the sample cell of the ITC instrument.
-
Load the Pip-K solution into the injection syringe. A typical starting point is to have the concentration of Pip-K in the syringe be 10-20 times that of Kinase-X in the cell.
-
-
Titration:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of Pip-K into the sample cell while stirring.
-
-
Data Acquisition:
-
The instrument measures the heat change after each injection, which is observed as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of Pip-K to Kinase-X.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software such as Origin or AFFINImeter to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11] The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Comparative Analysis of Target Engagement Methodologies
The choice of which assay to use, and when, is a critical decision in the MoA validation process.[12] Each of the techniques we have discussed has its own strengths and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization | Change in rotational speed of a fluorescent tracer upon binding | Direct measurement of heat change during binding |
| Context | In-cell, in-tissue | In vitro | In vitro |
| Labeling | Label-free | Requires a fluorescent tracer | Label-free |
| Primary Output | Thermal shift (ΔTm), EC50 | IC50, Ki | Kd, n, ΔH, ΔS |
| Throughput | Moderate to High | High | Low |
| Material Consumption | Low (cells) | Low (purified protein) | High (purified protein) |
| Key Advantage | Physiologically relevant context | High throughput, sensitive | Gold standard for thermodynamics, direct measurement |
| Key Limitation | Indirect measure of affinity | Requires a suitable fluorescent probe, potential for artifacts | Low throughput, sensitive to buffer mismatch |
Alternative and Orthogonal Approaches for MoA Validation
To further strengthen our MoA validation, it is prudent to consider alternative and orthogonal methods. These can be particularly useful if the primary methods yield ambiguous results or to provide an even deeper level of mechanistic insight.
Photoaffinity Labeling (PAL)
Expertise & Experience: PAL is a powerful technique for identifying the direct binding partners of a compound.[13] It involves modifying Pip-K with a photoreactive group and an enrichment tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest protein, which can then be isolated and identified by mass spectrometry.[14] A key advantage of PAL is its ability to capture even transient or weak interactions.
Trustworthiness: A critical control in PAL experiments is to perform a competition assay where the cells are co-incubated with an excess of the unmodified Pip-K. A reduction in the labeling of Kinase-X in the presence of the competitor provides strong evidence for a specific interaction.
Activity-Based Protein Profiling (ABPP)
Expertise & Experience: ABPP is a chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[12][15] If a suitable activity-based probe for the kinase family to which Kinase-X belongs is available, a competition experiment can be performed. Pre-treatment of cells with Pip-K should prevent the labeling of Kinase-X by the probe, confirming that Pip-K binds to the active site of the enzyme.
Trustworthiness: ABPP provides a functional readout of target engagement. The inclusion of appropriate controls, such as a vehicle-treated sample and a heat-inactivated sample, is essential for data interpretation.
| Feature | Photoaffinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) |
| Principle | Covalent cross-linking of a modified compound to its target upon UV activation | Covalent labeling of the active site of an enzyme family by a chemical probe |
| Context | In-cell, in vitro | In-cell, in vitro |
| Labeling | Requires modification of the compound of interest | Requires a specific activity-based probe for the enzyme class |
| Primary Output | Identification of direct binding partners | Profile of enzyme activity and inhibition |
| Key Advantage | Can identify unknown targets and capture transient interactions | Provides a functional readout of target engagement in a native system |
| Key Limitation | Compound modification may alter binding; potential for non-specific labeling | Requires a suitable probe for the enzyme family of interest |
Conclusion: A Synergistic Approach to MoA Validation
References
- Ji, H., Lu, X., Zheng, Z., Sun, S., Tan, C. S. H., & Li, L. (2022). ProSAP: a GUI software tool for statistical analysis and assessment of thermal stability data.
- nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
- Lakowicz, J. R. (n.d.). Fluorescence Anisotropy/Polarisation: Theory, Method, and Data Analysis.
- Baumann, M., & Steigele, S. (2024). A robust CETSA data analysis automation workflow for routine screening. SLAS Discovery, 29(5), 100172. [Link]
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331–12368. [Link]
- AFFINImeter. (2015, March 13). The most potent software for Isothermal Titration Calorimetry Data Analysis.
- ResearchGate. (2023, March 26). Can someone explain to me how to interpret Fluorescence polarisation data?
- Wilson, T. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 214-224. [Link]
- Zhang, H., et al. (2024). an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data.
- Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]
- Abbasov, M. E., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Biological Chemistry, 299(12), 105423. [Link]
- Chemistry LibreTexts. (2022, August 10). 10.3.5: Fluorescence Polarazation Analysis.
- TA Instruments. (n.d.). Application Note Advanced ITC Techniques: The Reverse Titration.
- AFFINImeter. (2019, August 29). Download AFFINImeter ITC Advanced for Windows.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- Plenge, R. (2014, September 8). Decision-making Part 2: genetics and assays for drug discovery. Plenge Gen. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
- IntoTheCryptoverse. (n.d.). Quantitative Market Analysis.
- Wang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 1-19. [Link]
- Wang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(11), 3347-3365. [Link]
- ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
- Parker, C. G., & Houlton, A. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(48), 12976-12988. [Link]
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
- Mitra, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
- Al-Ali, H., & Al-Mulla, H. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 892128. [Link]
- Al-Ali, H., & Al-Mulla, H. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3589. [Link]
- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
- Miettinen, J. J., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2697-2705. [Link]
- Łowicki, D., & Przybylski, P. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar.
- Seletsky, B. M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 140-149. [Link]
- Taran, V. M., et al. (2024). Experimental and data analysis advances in thermal proteome profiling. Journal of Proteomics, 296, 105001. [Link]
- Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2821-2827. [Link]
- MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
- Seletsky, B. M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 140-149. [Link]
- Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures.
- Robers, M. B., et al. (2015). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. Biochemistry, 54(49), 7247-7255. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar [semanticscholar.org]
- 10. The most potent software for Isothermal Titration Calorimetry Data Analysis - AFFINImeter [blog.affinimeter.com]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Decision-making Part 2: genetics and assays for drug discovery - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 13. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 14. A robust CETSA data analysis automation workflow for routine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
This document provides essential procedural guidance for the safe and compliant disposal of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The protocols outlined herein are designed to ensure personnel safety, protect the environment, and maintain regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is a multi-component hazard, deriving its risk profile from its constituent parts: the piperidine ring, the methyl acetate group, and the hydrochloride salt.
-
Piperidine Moiety: The core piperidine structure is a cyclic amine. Amines of this class are toxic, flammable, and corrosive.[1] Exposure can be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Hydrochloride Salt: The salt form renders the compound acidic. In the presence of moisture, it can hydrolyze, creating a corrosive environment akin to hydrochloric acid, which can cause severe skin and eye damage.[2][3]
-
Methyl Acetate Moiety: While part of a larger molecule, the ester component contributes to the overall organic nature of the compound, making high-temperature incineration a suitable final disposal method.
Due to these properties, this compound must be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[4][5]
Table 1: Hazard Profile Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity | токсичность | Warning / Danger | Harmful if swallowed; Toxic in contact with skin or if inhaled.[1] |
| Skin Corrosion | коррозия | Danger | Causes severe skin burns and eye damage.[6] |
| Eye Damage | коррозия | Danger | Causes serious eye damage.[7] |
| Environmental | нет | Warning | Harmful to aquatic life. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield must be worn.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[5][9]
-
Body Protection: A flame-retardant lab coat or chemical-resistant suit is required to prevent skin contact.[5][9]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9][10]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
-
Spills: Evacuate the area. Remove all ignition sources.[1][10] For small spills, cover with a non-flammable absorbent material such as sand, diatomaceous earth, or soda ash.[1][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly after cleanup is complete.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and documented. Never dispose of this chemical down the drain or in regular municipal waste.[1][11]
Step 1: Waste Characterization and Segregation
This compound is an organic, acidic, and toxic chemical waste. It must be segregated from incompatible materials to prevent dangerous reactions.
-
Do NOT mix with:
Step 2: Containerization
Proper container selection is critical for safe storage and transport.
-
Primary Container: Use the original container if it is intact and can be securely sealed.[11]
-
Waste Accumulation Container: If transferring waste, use a designated hazardous waste container made of compatible material, such as high-density polyethylene (HDPE). Avoid metal containers , as the acidic nature of the waste can cause corrosion.[4][11]
-
Closure: The container must be securely capped at all times, except when actively adding waste.[11][12] Fill containers to no more than 90% capacity to allow for expansion.[4]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Per EPA regulations, the waste label must clearly state:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13]
-
The SAA must be under the direct control of laboratory personnel.[4]
-
The volume of waste in an SAA is limited to a maximum of 55 gallons.[13]
-
Containers must be moved to a central accumulation area (CAA) within three days of becoming full.[11] Partially filled containers may remain in the SAA for up to one year.[11]
Step 5: Final Disposal Arrangement
The ultimate disposal of this chemical waste must be conducted by a licensed and certified hazardous waste management company.
-
Do not attempt on-site treatment or disposal beyond the scope of this guide without proper authority and equipment.
-
The most common and effective disposal method for this type of organic amine hydrochloride is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen and hydrogen chloride.[6][15]
-
Maintain all records of waste generation, storage, and shipment as required by federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for safe chemical waste handling.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations.
- New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
- U.S. Environmental Protection Agency (EPA). (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Cole-Parmer. Material Safety Data Sheet - Piperidine.
- Technology Catalogue. Disposing Amine Waste.
- Agilent Technologies. (2019, March 25). Methyl Acetate - Safety Data Sheet.
- Enva. How Chemical Waste Is Treated.
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
- New Jersey Department of Health. Hydrochloric acid - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration (OSHA). HYDROGEN CHLORIDE.
- ResearchGate. (2021). Treatment of amine wastes generated in industrial processes.
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. ehs.com [ehs.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. peptide.com [peptide.com]
- 7. aksci.com [aksci.com]
- 8. sspva.com [sspva.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. nj.gov [nj.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No. 957471-98-6). As a piperidine derivative and a hydrochloride salt, this compound requires a deliberate and informed approach to safety. The following procedures are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions.
Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the foundation of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for the (S)-isomer is not widely available, we can construct a robust hazard profile by analyzing its structural components—a piperidine ring, a methyl ester, and a hydrochloride salt—and by examining data from closely related analogs.[1][2]
The primary hazards are associated with the piperidine moiety, known for its corrosive and toxic properties, and the hydrochloride salt, which can be an irritant.[3][4][5] Data from the analogous compound, methyl 2-(piperidin-4-yl)acetate hydrochloride, indicates the following potential hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
The compound is a solid crystal or powder, making dust inhalation a primary route of exposure during handling of the neat material.[7]
| Property | Value | Source |
| CAS Number | 957471-98-6 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂·HCl | [1] |
| Molecular Weight | 193.67 g/mol | [2][6] |
| Physical Form | Crystal / Powder | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The Hierarchy of Controls: Engineering and Administrative Measures First
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, robust engineering and administrative controls must be in place.
-
Engineering Control: All handling of this compound powder must be performed in a certified chemical fume hood.[3][8] This is the most critical step in preventing respiratory exposure to fine particulates. The fume hood also provides a contained space in the event of a spill.
-
Administrative Controls:
-
Designate a specific area for handling this compound to minimize cross-contamination.
-
Ensure eyewash stations and safety showers are accessible and tested regularly.[4][9]
-
Always wash hands thoroughly after handling the material, even if gloves were worn.[9]
-
Avoid eating, drinking, or smoking in laboratory areas.[9]
-
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be tailored to the specific procedure being performed. The following recommendations are based on a risk assessment of common laboratory tasks.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form (solid or solution).[10] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust.
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfer of a concentrated solution), a full-face shield should be worn in addition to chemical splash goggles.[5][11]
Hand Protection
-
Glove Selection: Nitrile gloves are the recommended choice for providing incidental contact protection against this compound.[12] They offer a good balance of chemical resistance and dexterity for routine lab work.
-
Procedural Considerations:
-
Double Gloving: Wear two pairs of nitrile gloves when weighing the powder or preparing solutions. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outside of the glove with your bare hand. Wash hands and don a new glove.
-
No Extended Contact: Nitrile gloves are for splash protection, not for immersion. If significant contact is anticipated, consult specialized glove selection charts for materials with higher resistance to piperidine derivatives.
-
Body Protection
A flame-resistant lab coat is mandatory. Ensure the coat is fully buttoned and the sleeves are rolled down. For procedures with a high risk of splashing, supplement the lab coat with a chemical-resistant apron.[9]
Respiratory Protection
By strictly adhering to the use of a chemical fume hood, the need for personal respiratory protection should be eliminated. However, in the event of an emergency, such as a large spill outside of a containment device or a fume hood failure, respiratory protection is critical.
-
Emergency Use: Personnel involved in the cleanup of a large spill should use, at a minimum, a full-face respirator with combination cartridges for organic vapors, acid gases, and particulates (P100).[10] Fit-testing is required for all tight-fitting respirators.[10]
Procedural Guidance: PPE Selection Workflow
The level of PPE required changes with the task and the scale of the operation. Use the following workflow to guide your selection process.
Caption: PPE selection workflow based on laboratory task.
Step-by-Step Protocol: Weighing the Solid Compound
-
Preparation: Don standard PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Engineering Control: Perform all work inside a certified chemical fume hood.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Avoid creating airborne dust by using slow, deliberate movements.
-
Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with a cleaning agent.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them as hazardous waste. Exit the fume hood area before removing the remaining PPE.
Emergency Response and Disposal
Spill Response
-
Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[8][13] Gently sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.[13]
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.[13] Only trained personnel with appropriate emergency PPE should perform the cleanup.
First Aid
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[4][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Waste Disposal
All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[13] Place waste in a clearly labeled, sealed container.[13] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
References
- ChemSupply Australia.
- Penta Chemicals.
- Jubilant Life Sciences Limited.
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
- Chemos GmbH & Co.KG.
- HPE Support. Safety Guidelines for Handling Chemicals. [Link]
- VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]
- Agilent Technologies.
- University of Pittsburgh. Personal Protective Equipment (PPE) - Appendix E. [Link]
- Canada Safety Training. PPE for Hazardous Chemicals. [Link]
- PubChem. Methyl (piperidin-4-yl)
Sources
- 1. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 2. 957471-98-6|this compound|BLD Pharm [bldpharm.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. support.hpe.com [support.hpe.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. ehs.com [ehs.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
